molecular formula C6H6N2O B142947 2-Pyridinecarboxamide CAS No. 1452-77-3

2-Pyridinecarboxamide

货号: B142947
CAS 编号: 1452-77-3
分子量: 122.12 g/mol
InChI 键: IBBMAWULFFBRKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Picolinamide is a pyridinecarboxamide that is the monocarboxylic acid amide derivative of picolinic acid. It is functionally related to a picolinic acid.
degradation product of diquat

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMAWULFFBRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061703
Record name 2-Pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-77-3
Record name 2-Pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOLINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the crystal structure of 2-Pyridinecarboxamide (also known as picolinamide), a compound of significant interest in pharmaceutical and materials science. By presenting detailed crystallographic data, experimental protocols, and visual representations of its structural features, this document serves as a crucial resource for professionals engaged in drug development, crystal engineering, and solid-state chemistry. The precise understanding of the three-dimensional arrangement of molecules in the crystalline lattice is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.

Core Crystallographic Data

The crystal structure of this compound has been meticulously redetermined to provide a significant increase in the precision of its geometric parameters.[1] The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2][3] This section summarizes the key quantitative data from the single-crystal X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Chemical FormulaC₆H₆N₂O
Formula Weight122.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.2074(1)[1]
b (Å)7.1004(1)[1]
c (Å)16.2531(3)[1]
β (°)100.260(1)[1]
Volume (ų)595.7(4)[2][3]
Z4[1][2][3]
Temperature (K)298(2)[1]
Radiation (Å)CuKα (λ = 1.5418)[1]
R-factor (%)Not explicitly stated
Data CollectionBruker diffractometer[1]
Table 2: Selected Bond Lengths
BondLength (Å)
C1-C21.496(2)
C2-C31.386(2)

Note: A more comprehensive list of bond lengths is available in the primary literature.

Table 3: Selected Bond Angles
AtomsAngle (°)
O1-C1-N1124.0(1)
O1-C1-C2120.7(1)

Note: A more comprehensive list of bond angles is available in the primary literature.

Table 4: Selected Torsion Angles
AtomsAngle (°)
N1-C1-C2-N2–18.1(2)[1]
O1-C1-C2-N2162.4(2)

The dihedral angle between the pyridine ring and the amide plane is 18.26(9)°.[1]

Table 5: Hydrogen Bond Geometry
D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N1-H1A···O10.862.082.923(2)166(i) 1-x, 2-y, 1-z
N1-H1B···O10.862.413.033(2)130(ii) 1+x, y, z

Experimental Protocols

The following methodologies detail the key experiments performed to achieve the crystal structure analysis of this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were grown by the slow evaporation of a solution of the commercially obtained compound in a suitable solvent at room temperature.[1] The resulting colorless, rectangular crystals were then selected for data collection.[1]

X-ray Data Collection

A single crystal of this compound with dimensions of approximately 0.37 x 0.20 x 0.20 mm³ was mounted on a Bruker diffractometer.[1] The data was collected at 298(2) K using monochromated CuKα radiation (λ = 1.5418 Å).[1] The ω-scan technique was employed to collect a total of reflections over a 2θ range of 5.5° to 55.6°.[1] The collected data were corrected for Lorentz-polarization and absorption effects.[1]

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by a full-matrix least-squares calculation on F².[1] The positions of the hydrogen atoms were determined from difference Fourier maps and refined isotropically. Specifically, the C-H hydrogen atoms were placed at a distance of 0.96 Å with Uiso(H) = 1.2Ueq(C), and the N-H hydrogen atoms were located at a distance of 0.86 Å with Uiso(H) = 1.2Ueq(N).[1] The final structure refinement resulted in the precise geometric parameters presented in the tables above.

Visualizing the Crystal Engineering Principles

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the key intermolecular interactions that govern the crystal packing of this compound.

experimental_workflow Experimental Workflow for this compound Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Final Analysis start Commercial this compound crystallization Slow Evaporation Crystallization start->crystallization crystal_selection Selection of Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Bruker Diffractometer, CuKα) mounting->data_collection data_processing Data Correction (Lorentz-polarization, Absorption) data_collection->data_processing direct_methods Structure Solution (Direct Methods) data_processing->direct_methods refinement Structure Refinement (Full-matrix least-squares on F²) direct_methods->refinement h_atom_location H-Atom Location (Difference Fourier Maps) refinement->h_atom_location final_model Final Crystal Structure Model h_atom_location->final_model data_tables Generation of Crystallographic Tables final_model->data_tables

Experimental Workflow Diagram

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds.[1] Specifically, the amide groups form robust amide-amide synthons. Each molecule of this compound is involved in two intermolecular N-H···O hydrogen bonds.[1] These interactions lead to the formation of infinite one-dimensional chains characterized by the graph-set notation C(4).[1] Furthermore, these chains are linked into more complex motifs, including the R²₂(8) and R²₄(8) rings.[1]

Intermolecular Hydrogen Bonding Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Pyridinecarboxamide, also known as picolinamide, is a heterocyclic compound featuring a pyridine ring with a carboxamide group at the 2-position.[1] It is the amide derivative of picolinic acid.[2][3] This compound serves as a crucial building block in organic synthesis and is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][4] Its derivatives have garnered significant attention for a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] Notably, picolinamide is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a subject of interest in cancer research.[3][8][9] A thorough understanding of its physicochemical properties is paramount for the rational design, synthesis, and formulation of novel drug candidates.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological systems, guiding formulation development, and designing synthetic routes.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O[1][2][10]
Molecular Weight 122.12 g/mol [2][8][10]
Appearance White to off-white crystalline powder/solid[1][8][11]
Melting Point 110 °C (decomposes)[8][9][11]
Boiling Point 143 °C at 20 mmHg (2.7 kPa)[8][11][12]
pKa (of conjugate acid)2.10 (at 20°C)[1][8]
LogP (Octanol/Water)-0.24[9]
Water Solubility 1.47 M; Dissolves at 35g/L (25°C)[1][8]
Vapor Pressure 2.95E-11 mmHg at 25°C[8]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques.

Determination of pKa (Acid Dissociation Constant)

The pKa of this compound's conjugate acid can be determined using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Method: Potentiometric Titration [13]

  • Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution into a beaker equipped with a magnetic stirrer and the calibrated pH electrode.

  • Titration Process: Slowly add aliquots of the standardized strong acid (titrant) to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This point corresponds to the inflection point of the curve.

Method: ¹H NMR Spectroscopy [14]

  • Sample Preparation: Prepare a solution of this compound in deuterium oxide (D₂O). Add an internal chemical shift standard, such as tetramethylammonium iodide.

  • pH Adjustment: Prepare a series of samples across a range of pH (or pD) values. Adjust the pH of each sample by adding small amounts of DCl or NaOD solutions (prepared in D₂O).

  • Spectral Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify the chemical shifts of the pyridine ring protons. These shifts will change as a function of pH due to the protonation/deprotonation of the pyridine nitrogen. Plot the chemical shift (δ) of a specific proton versus the pH. The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14][15]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted technique.[15][16]

Method: Shake-Flask Method [15]

  • Phase Preparation: Prepare a mixture of n-octanol and water (pH-buffered, typically to 7.4, to ensure the compound is in a neutral state). Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol or aqueous phase.

  • Partitioning: Add a known volume of the second pre-saturated phase to create a known volume ratio (e.g., 1:1). Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases (octanol and aqueous) are clearly separated.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[16][18]

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method, which measures the concentration of a saturated solution.[19]

Method: Shake-Flask Method [20][21]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water (or a relevant aqueous buffer) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[19][20]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure no suspended solid particles are present in the sample, filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) or centrifuge the solution at high speed.

  • Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature, typically expressed in g/L or mol/L.

Mandatory Visualizations

The following diagrams illustrate a key biological pathway involving picolinamide and a standard experimental workflow.

PARP_Inhibition_Pathway Figure 1: Simplified PARP Inhibition Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 triggers PAR Poly(ADP-ribose) Polymer (PAR) Synthesis PARP1->PAR synthesizes Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair leads to Collapse Replication Fork Collapse (Synthetic Lethality) Picolinamide This compound (Picolinamide) Inhibition PARP Inhibition Picolinamide->Inhibition Inhibition->Collapse prevents repair, leading to Apoptosis Cell Death (Apoptosis) Collapse->Apoptosis induces LogP_Workflow Figure 2: Experimental Workflow for LogP Determination start Start: LogP Determination prep_phases 1. Phase Preparation - Saturate Octanol with Water - Saturate Water with Octanol start->prep_phases prep_sample 2. Sample Preparation - Dissolve this compound in one pre-saturated phase prep_phases->prep_sample partition 3. Partitioning - Combine phases in a separatory funnel - Shake vigorously to reach equilibrium prep_sample->partition separate 4. Phase Separation - Allow layers to separate completely partition->separate analyze 5. Concentration Analysis - Withdraw aliquots from each phase - Analyze concentration via HPLC/UV-Vis separate->analyze calculate 6. Calculation - P = [Conc]octanol / [Conc]water - LogP = log10(P) analyze->calculate end End: Report LogP Value calculate->end

References

An In-depth Technical Guide to the Synthesis of 2-Pyridinecarboxamide from 2-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pyridinecarboxamide, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2-picoline (2-methylpyridine). The synthesis is a two-step process involving the vapor-phase catalytic ammoxidation of 2-picoline to 2-cyanopyridine, followed by the selective hydrolysis of the nitrile to the corresponding amide. This document details the underlying chemistry, reaction conditions, catalytic systems, and experimental protocols for each step, presenting quantitative data in a structured format for ease of comparison and implementation.

Overall Synthesis Pathway

The conversion of 2-picoline to this compound is achieved in two sequential reaction steps:

  • Ammoxidation: 2-picoline is reacted with ammonia and oxygen (typically from air) in the vapor phase over a solid catalyst to form 2-cyanopyridine.

  • Hydrolysis: The resulting 2-cyanopyridine is then subjected to controlled hydrolysis to yield this compound.

Synthesis_Pathway Picoline 2-Picoline Cyanopyridine 2-Cyanopyridine Picoline->Cyanopyridine + NH₃, O₂ (Ammoxidation) Pyridinecarboxamide This compound Cyanopyridine->Pyridinecarboxamide + H₂O (Hydrolysis) Ammoxidation_Reaction cluster_reactants Reactants cluster_products Products 2-Picoline plus1 + Ammonia NH₃ plus2 + Oxygen O₂ 2-Cyanopyridine Oxygen->2-Cyanopyridine Catalyst, 300-450 °C plus3 + Water H₂O Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products 2-Cyanopyridine plus1 + Water H₂O This compound Water->this compound Base or Catalyst, Heat

Spectroscopic Profile of 2-Pyridinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyridinecarboxamide (also known as picolinamide), a key chemical intermediate and structural motif in numerous pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for researchers in chemical synthesis, drug discovery, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxamide group.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ) in ppm (Solvent: CDCl₃) Chemical Shift (δ) in ppm (Solvent: DMSO-d₆)
H68.588.89
H38.218.22
Amide-H (broad)7.908.10
H47.867.81
H57.458.43
Amide-H (broad)6.708.50

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ) in ppm (Solvent: DMSO-d₆)
C=O167.9
C2151.8
C6148.5
C4137.5
C5126.2
C3121.5

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide and pyridine functionalities.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H (Amide)Stretching3400 - 3100 (broad)
C-H (Aromatic)Stretching3100 - 3000
C=O (Amide I)Stretching~1670
N-H (Amide II)Bending~1580
C=C, C=N (Aromatic)Stretching1600 - 1400

Data interpretation based on typical IR absorption ranges for amides and aromatic compounds.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are attributed to π→π* transitions in the pyridine ring and n→π* transitions of the carbonyl group.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition λmax (nm) Solvent
π→π* (Pyridine ring)~224Not specified
n→π* (Carbonyl group)~274Not specified

Data for a related pyridine carboxamide derivative suggests these absorption regions.[5] The actual spectrum for this compound is available on SpectraBase.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or 500 MHz).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation : Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan : Record a background spectrum of the empty sample holder.

  • Sample Scan : Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Blank Preparation : Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Baseline Correction : Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement : Replace the blank cuvette with a quartz cuvette containing the sample solution.

  • Data Acquisition : Scan the absorbance of the sample solution over the same wavelength range. The resulting spectrum will show the absorbance maxima (λmax) of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent Sample->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group ID) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax, Electronic Transitions) UV_Spec->UV_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Theoretical Studies of 2-Pyridinecarboxamide's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2-Pyridinecarboxamide (also known as picolinamide) through theoretical studies. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational examination of this compound. This compound and its derivatives are of significant interest due to their biological activities, including their role as PARP inhibitors and their potential in cancer treatment.[1] Theoretical studies are crucial for understanding the conformational preferences, vibrational properties, and electronic structure of this compound, which are essential for its biological function and for the design of new pharmaceuticals.

Theoretical Methodologies: A Computational Approach

The molecular structure and properties of this compound have been extensively investigated using various computational methods. The primary goal of these theoretical studies is to determine the most stable conformation of the molecule and to predict its spectroscopic and electronic properties.

Key Computational Protocols:

The most common theoretical approach for studying molecules like this compound is Density Functional Theory (DFT) , particularly using the B3LYP functional. The Hartree-Fock (HF) method is also sometimes used for comparison. These calculations are typically performed with a variety of basis sets, with the 6-311++G(d,p) basis set being a common choice for achieving a good balance between accuracy and computational cost.[2]

The general workflow for a theoretical study of this compound involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: Various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interactions.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output initial_structure Initial Molecular Structure method_basis Select Method and Basis Set (e.g., DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom vibr_spectra Vibrational Frequencies (IR/Raman) freq_calc->vibr_spectra electronic_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->electronic_data logical_relationship cluster_methods Computational Methods cluster_properties Calculated Properties cluster_applications Applications/Insights dft DFT (e.g., B3LYP) geom Molecular Geometry dft->geom vib Vibrational Frequencies dft->vib elec Electronic Properties dft->elec hf Hartree-Fock (HF) hf->geom hf->vib hf->elec conf Conformational Stability geom->conf spec Spectra Interpretation (IR/Raman) vib->spec react Reactivity and Interactions elec->react

References

The Core Mechanisms of 2-Pyridinecarboxamide in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these molecules exert their effects in biological systems. Primarily recognized for their potent inhibition of Poly(ADP-ribose) polymerase (PARP), this compound derivatives have emerged as critical components in oncology, particularly for cancers harboring DNA repair deficiencies. Beyond PARP, this scaffold has been successfully employed to target a variety of other enzymes, including kinases, deacetylases, and metabolic enzymes, underscoring its versatility. This guide will detail the key molecular interactions, delineate the impacted signaling pathways, present quantitative data on their inhibitory activities, and provide comprehensive experimental protocols for their characterization.

Introduction

This compound, a simple aromatic amide, serves as a fundamental building block for a multitude of therapeutic agents. Its defining feature is a pyridine ring with a carboxamide group at the 2-position. The nitrogen atom of the pyridine ring and the amide group provide crucial hydrogen bonding and coordination capabilities, enabling these molecules to bind with high affinity to the active sites of various enzymes. The core structure mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a key substrate for numerous enzymes, most notably PARPs. This mimicry is the foundation for the most prominent mechanism of action of this class of compounds: competitive inhibition of PARP enzymes. However, the chemical tractability of the this compound scaffold has allowed for extensive structure-activity relationship (SAR) studies, leading to the discovery of derivatives with potent and selective inhibitory activity against a wide range of other biological targets.

Primary Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] PARP-1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This PARylation process recruits other DNA repair factors, facilitating the repair of the SSB.

This compound-based PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, enabling them to bind to the catalytic domain of PARP-1 and PARP-2.[2] By competitively inhibiting the binding of NAD+, these inhibitors prevent the synthesis of PAR, thereby stalling the DNA repair process.[2] This inhibition of PARP's catalytic activity is a key aspect of their mechanism.

A crucial concept in the action of PARP inhibitors is "PARP trapping." This phenomenon describes the stabilization of the PARP-DNA complex, where the inhibitor not only blocks the catalytic activity but also prevents the dissociation of PARP from the DNA.[3] This trapped PARP-DNA complex is a significant steric hindrance and can lead to the collapse of replication forks, generating more toxic DNA double-strand breaks (DSBs).[3]

Synthetic Lethality in Homologous Recombination Deficient Cancers

The therapeutic efficacy of PARP inhibitors is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4] This interaction is a classic example of synthetic lethality, where the inhibition of two separate pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) leads to cell death, while the inhibition of either pathway alone is not lethal.[3] In HR-deficient cells, the DSBs generated by the collapse of replication forks due to PARP inhibition cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[3][5]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and how this compound-based inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cells.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibitor Action cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR PAR Synthesis PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP forms DNA_Repair_Factors DNA Repair Factors PAR->DNA_Repair_Factors recruits SSB_Repair SSB Repair DNA_Repair_Factors->SSB_Repair mediate Pyridinecarboxamide This compound (PARP Inhibitor) Pyridinecarboxamide->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR-Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis repair failure Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP inhibition by this compound and synthetic lethality.

Diverse Mechanisms of Action Beyond PARP Inhibition

The versatility of the this compound scaffold has enabled its application in targeting a range of other enzymes and cellular processes.

Enzyme Inhibition
  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[6][7] Certain this compound derivatives have been developed as potent NAMPT inhibitors.[8] By depleting intracellular NAD+ levels, these inhibitors can induce metabolic stress and apoptosis in cancer cells, which often have a high demand for NAD+.[7][9]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Novel pyridine-based hydroxamates and 2'-aminoanilides have been shown to be effective HDAC inhibitors.[10] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[10]

  • Kinase Inhibition:

    • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation. A series of pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against HPK1, enhancing anti-tumor immune responses in preclinical models.[11]

    • Phosphoinositide 3-kinase delta (PI3Kδ): Optimization of 2,3,4-trisubstituted quinolines, which can incorporate a pyridinecarboxamide moiety, has led to potent and selective PI3Kδ inhibitors with efficacy in animal models of inflammation.[12][13]

  • Other Enzymes: Derivatives of this compound have also been shown to inhibit carbonic anhydrase, cholinesterase, succinate dehydrogenase (in fungi), and urease.[14][15][16]

Tubulin Polymerization Inhibition

2-Pyridinecarbothioamide, a closely related analog, and its derivatives can act as tubulin polymerization inhibitors.[17] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in proliferating cells.[17]

DNA Intercalation and Topoisomerase II Inhibition

Certain tricyclic carboxamides that are structurally related to this compound can function as DNA intercalating agents and inhibit topoisomerase II.[18] This interference with topoisomerase II activity can lead to the formation of DNA double-strand breaks.[18]

Induction of Oxidative Stress and Apoptosis

Metal complexes of pyridine dicarboxamide derivatives have been shown to induce apoptosis through a mitochondria-mediated pathway.[19] This process can involve the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic proteins.[19]

Quantitative Data on Inhibitory Activities

The following tables summarize the reported in vitro inhibitory activities of various this compound derivatives against their respective targets.

Table 1: PARP-1 Inhibitory Activity

CompoundTargetIC50 (nM)Cell LinesReference
XZ-120312PARP-18.6 ± 0.6SW-620, MDA-MB-468, A549

Table 2: Other Enzyme Inhibitory Activities

Compound Class/ExampleTargetIC50Reference
Pyridine-2,6-dicarboxamideshCA I12.8–37.6 nM[14]
hCA II17.8–46.7 nM[14]
AChE98.4–197.5 nM[14]
BuChE82.2–172.7 nM[14]
Nicotinic hydroxamate 11dHDACs0.5 nM[10]
Nicotinic anilide 12dHDAC3113 nM[10]
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)Urease1.07 ± 0.043 µM[16]
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease2.18 ± 0.058 µM[16]
Pyridine-based copper(II) complex (PydiHis)Superoxide Dismutase (SOD) mimic0.64 ± 0.07 µM[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound derivatives.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 by quantifying the consumption of NAD+.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., histone-induced)

    • NAD+

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Test compound (this compound derivative) dissolved in DMSO

    • Fluorescent NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)

    • 384-well white plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compound in PARP assay buffer.

    • In a 384-well plate, add the test compound dilutions or vehicle control (DMSO).

    • Add a solution of recombinant PARP1 and activated DNA to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding NAD+ to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the remaining NAD+ using a fluorescent NAD+ detection kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Western Blot for PAR levels)

This assay assesses the ability of a compound to inhibit PARP1 activity within cells by measuring the levels of poly(ADP-ribosyl)ation (PAR).

  • Materials:

    • Cancer cell line (e.g., BRCA-mutant ovarian or breast cancer cell line)

    • Cell culture medium and supplements

    • Test compound

    • DNA damaging agent (e.g., H₂O₂)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against PAR (pan-ADP-ribose)

    • Primary antibody for a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat the cells with the test compound at the desired concentrations for a specific time (e.g., 1-4 hours).

    • Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 10 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against PAR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

    • A significant decrease in the PAR signal in the presence of the test compound indicates cellular PARP inhibition.[21]

Cell Viability Assay

This protocol assesses the cytotoxic effects of the test compound.

  • Materials:

    • Cancer cell line

    • 96-well plates

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Treat the cells with the compound dilutions for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Normalize the data to the vehicle control and determine the IC50 value.[21]

Experimental Workflow for a Xenograft Tumor Model

This workflow outlines a typical in vivo efficacy study.

Xenograft_Workflow start Start cell_culture Human Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with this compound Derivative or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring daily endpoint Endpoint Reached (Tumor Size in Control Group) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement and Data Analysis (%TGI) euthanasia->analysis end End analysis->end

Caption: Workflow for a typical tumor xenograft efficacy study.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of a wide range of biological targets. While its role in the development of PARP inhibitors has been transformative for the treatment of certain cancers, ongoing research continues to unveil its potential in targeting other key enzymes and cellular pathways. The ability to fine-tune the pharmacological properties of this compound derivatives through chemical modification ensures that this scaffold will remain a cornerstone of drug discovery efforts for the foreseeable future. This guide provides a comprehensive overview of the core mechanisms of action of this important class of compounds, along with the experimental methodologies required for their further investigation and development.

References

An In-depth Technical Guide to the pKa of 2-Pyridinecarboxamide and its Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2-Pyridinecarboxamide, a crucial parameter in understanding its physicochemical properties for applications in research and drug development. The document details the reported pKa value and elaborates on the primary experimental methodologies for its determination.

Quantitative Data: pKa of this compound

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa value corresponds to the equilibrium between its protonated and neutral forms. The reported pKa value is summarized in the table below.

CompoundCAS NumberpKa ValueTemperature (°C)
This compound1452-77-32.10[1][2][3][4][5]20

This pKa value indicates that this compound is a weak base, with the pyridine nitrogen being the site of protonation.

Protonation Equilibrium of this compound

The pKa value of 2.10 describes the equilibrium for the dissociation of the protonated form of this compound. This equilibrium is a fundamental concept in predicting the compound's charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.

Caption: Protonation equilibrium of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in characterizing a compound. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the titrant, typically 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (NaOH).[8]

    • Accurately prepare a solution of this compound in deionized water. The concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[6][8]

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added to the analyte solution.[8]

    • It is crucial to use carbonate-free water and titrant solutions, especially when titrating at neutral to high pH, to avoid interference.[6]

  • Apparatus Setup:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]

    • Place the this compound solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • To ensure an inert atmosphere and prevent dissolution of atmospheric CO₂, purge the solution with nitrogen before and during the titration.[8]

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add small, precise increments of the titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH changes become minimal, well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The pKa value is determined from the pH at the half-equivalence point.

    • Alternatively, the equivalence point can be identified as the inflection point of the titration curve, which is more accurately determined from the peak of the first derivative of the curve (ΔpH/ΔV vs. V).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Analyte and Titrant Solutions calibrate_ph Calibrate pH Meter setup_apparatus Set up Titration Apparatus calibrate_ph->setup_apparatus add_titrant Add Titrant in Increments setup_apparatus->add_titrant record_ph Record pH after Each Addition add_titrant->record_ph record_ph->add_titrant Repeat until past equivalence point plot_curve Plot pH vs. Volume record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for determining pKa values, particularly for compounds with a chromophore close to the ionization site.[6][10] This technique relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[6]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of buffer solutions with known pH values spanning a range of at least two pH units above and below the expected pKa.

    • From the stock solution, prepare a set of solutions with the same concentration of this compound in each of the different pH buffers.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum (typically from 200-400 nm) for each of the buffered solutions of this compound.

    • It is also necessary to obtain the spectra of the fully protonated form (in a strongly acidic solution, e.g., pH 0) and the fully neutral form (in a solution where it is expected to be fully deprotonated, though for this compound this would be the neutral form at a pH well above the pKa).

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the protonated and neutral species is maximal.

    • Plot the absorbance at this specific wavelength against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral forms are equal.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the mixture at a given pH, AB is the absorbance of the neutral form, and AA is the absorbance of the protonated form.

Conclusion

The pKa of this compound is a fundamental physicochemical parameter with significant implications for its behavior in biological and chemical systems. Accurate determination of this value is essential for drug design, formulation development, and fundamental chemical research. Both potentiometric titration and UV-Vis spectrophotometry are robust methods for pKa determination, with the choice of method depending on the specific properties of the compound and the available instrumentation. The detailed protocols provided in this guide offer a solid foundation for the precise and reliable measurement of the pKa of this compound and related compounds.

References

Quantum Chemical Insights into 2-Pyridinecarboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular structure, electronic properties, and vibrational landscape of 2-Pyridinecarboxamide (also known as picolinamide), a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its quantum chemical characteristics, detailed computational methodologies, and visual representations of its molecular features to support advanced research and development.

This compound, a derivative of picolinic acid, is a versatile molecule with a range of biological activities and applications as a ligand in coordination chemistry. A thorough understanding of its quantum chemical properties is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced functionalities, and predicting its behavior in various chemical environments. This technical guide synthesizes theoretical data from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a detailed computational profile of this compound.

Molecular Geometry and Conformational Analysis

The structural integrity of this compound is foundational to its chemical behavior. Quantum chemical calculations, specifically geometry optimization, provide a precise three-dimensional model of the molecule in its ground state. These calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a method known for its balance of accuracy and computational efficiency.

Conformational analysis of this compound reveals the potential for rotation around the C-C bond connecting the pyridine ring and the carboxamide group. Theoretical calculations indicate that the most stable conformer is planar, a result of the delocalization of π-electrons across the molecule. This planarity is a key factor in its ability to interact with biological targets and form structured crystalline lattices.

Below is a table summarizing the optimized geometrical parameters of this compound, providing a quantitative basis for its molecular structure.

Parameter Bond/Angle/Dihedral Calculated Value
Bond Lengths (Å) C2-C71.512
C7-O81.234
C7-N91.355
N1-C21.342
N1-C61.338
C2-C31.391
C3-C41.387
C4-C51.390
C5-C61.388
Bond Angles (°) N1-C2-C7117.5
C3-C2-C7122.8
C2-C7-O8121.9
C2-C7-N9116.3
O8-C7-N9121.8
Dihedral Angles (°) N1-C2-C7-O80.0
N1-C2-C7-N9180.0
C3-C2-C7-O8180.0
C3-C2-C7-N90.0

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic characteristics of this compound are critical for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring as key sites for interaction.

Electronic Property Calculated Value (eV)
HOMO Energy -6.95
LUMO Energy -1.52
HOMO-LUMO Gap 5.43
Ionization Potential 6.95
Electron Affinity 1.52

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. Quantum chemical calculations can accurately predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. The table below presents the calculated vibrational frequencies for key functional groups of this compound and their assignments.

Frequency (cm⁻¹) Vibrational Mode Assignment
3485N-H asymmetric stretch
3365N-H symmetric stretch
1680C=O stretch (Amide I)
1590N-H in-plane bend (Amide II)
1585C=C/C=N ring stretch
1465C=C/C=N ring stretch
1430C=C/C=N ring stretch
1290C-N stretch
750C-H out-of-plane bend

Experimental and Computational Protocols

The theoretical data presented in this guide is based on a standard and robust computational methodology.

Computational Protocol:

  • Initial Structure: The initial 3D structure of this compound is built using standard molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies and to generate the molecular electrostatic potential map.

  • Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Visualizing Molecular Properties and Workflows

Visual representations are essential for intuitively understanding complex molecular data and computational processes.

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (DFT, B3LYP, 6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (Frequencies, Intensities) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data reactivity Reactivity Prediction opt_geom->reactivity spectroscopy Spectroscopic Assignment vib_spec->spectroscopy elec_data->reactivity intermol Intermolecular Interactions elec_data->intermol

Caption: A typical workflow for quantum chemical calculations of a small molecule like this compound.

Caption: Molecular structure of this compound with atom numbering.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. The detailed quantitative data and computational protocols presented herein can be leveraged for a variety of applications, from the rational design of new therapeutic agents to the development of novel materials with tailored properties.

An In-depth Technical Guide to 2-Pyridinecarboxamide Derivatives: Synthesis, Basic Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-pyridinecarboxamide constitute a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these molecules exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The basicity of the pyridine ring, coupled with the hydrogen bonding capabilities of the carboxamide group, dictates their physicochemical properties and influences their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, fundamental physicochemical properties, and key biological activities of this compound derivatives. Detailed experimental protocols for their synthesis and the determination of their basic and lipophilic characteristics are presented, alongside visualizations of relevant signaling pathways and a representative drug discovery workflow.

Core Physicochemical and Basic Properties

The physicochemical properties of this compound derivatives are pivotal to their behavior in biological systems. The basicity, lipophilicity, and solubility of these compounds are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of the this compound scaffold is primarily attributed to the nitrogen atom of the pyridine ring. The pKa of the parent this compound has been reported to be approximately 2.10 for the protonated form[1]. The electron-withdrawing nature of the carboxamide group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). Substituents on the pyridine ring or the amide nitrogen can further modulate the pKa value.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross biological membranes. The LogP of this compound derivatives can be tailored by introducing various substituents. Increased lipophilicity can enhance cell permeability but may also lead to decreased aqueous solubility and increased metabolic susceptibility.

Solubility

Aqueous solubility is a critical factor for drug formulation and bioavailability. The presence of the polar carboxamide group and the pyridine nitrogen allows for hydrogen bonding with water, contributing to the solubility of these compounds. However, the overall solubility is highly dependent on the nature of the substituents.

Table 1: Physicochemical Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )pKaLogPMelting Point (°C)
This compoundC6H6N2O122.122.10 (+1)~0.2110
5-Amino-2-pyridinecarboxamideC6H7N3O137.14---
N-phenyl-2-pyridinecarboxamideC12H10N2O198.22---

Note: Experimental data for a wide range of derivatives is not systematically available in a single source. The values presented are for the parent compound and serve as a reference. Researchers are encouraged to determine these properties for their specific derivatives.

Synthesis of this compound Derivatives

Several synthetic routes have been established for the preparation of this compound and its derivatives. A common and efficient method involves a two-step process starting from 2-picoline.

General Synthetic Scheme

A prevalent synthetic pathway involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis to the desired this compound.[2][3][4]

G 2-Picoline 2-Picoline 2-Cyanopyridine 2-Cyanopyridine 2-Picoline->2-Cyanopyridine Ammoxidation (V2O5/TiO2, 370°C) This compound This compound 2-Cyanopyridine->this compound Oxidation Hydrolysis (MnO2, 70°C, basic solution)

Figure 1: General synthetic route to this compound.

Biological Activities and Therapeutic Potential

This compound derivatives have been extensively investigated for a variety of pharmacological activities, with anticancer and enzyme inhibition being the most prominent.

Anticancer Activity

A significant body of research highlights the potential of this compound analogs as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Sulfonamide-functionalized 2-Pyridinecarbothioamide analogsVarious human cancer cell linesVaries[5]
Compound 19 (a pyridine-2-carboxamide analogue)--[6][7]
Thieno[2,3-b]pyridine-2-carboxamide derivativesMDA-MB-231 (Triple-negative breast cancer)Varies[3]
Enzyme Inhibition

The structural features of 2-pyridinecarboxamides make them suitable candidates for designing enzyme inhibitors. They have shown inhibitory activity against a range of enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Derivative ClassTarget EnzymeBiological RelevanceReference
2-Pyridinecarboxylic acid analogsα-Amylase, Carboxypeptidase ADiabetes, Digestive disorders[8]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazonesRibonucleotide reductaseCancer[9]
Pyridine-2,6-dicarboxamides with sulfonamide groupsCarbonic Anhydrase, CholinesteraseGlaucoma, Alzheimer's disease

Signaling Pathways Modulated by this compound Derivatives

Several key signaling pathways that are often dysregulated in cancer have been identified as targets for this compound derivatives.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. Certain this compound analogues have been identified as potent and selective inhibitors of HPK1.[6][7][10]

HPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Inhibition) AP1 AP-1 Activation SLP76->AP1 This compound\nDerivative This compound Derivative This compound\nDerivative->HPK1 Inhibition

Figure 2: Inhibition of the HPK1 signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Some carboxamide-containing compounds have been shown to inhibit this pathway by promoting the degradation of β-catenin.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Wnt_Signal->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF This compound\nDerivative This compound Derivative This compound\nDerivative->Destruction_Complex Stabilization Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Figure 3: Modulation of the Wnt/β-catenin signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway is a key therapeutic strategy, and some heterocyclic carboxamides have been explored for this purpose.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival This compound\nDerivative This compound Derivative This compound\nDerivative->PI3K Inhibition

Figure 4: Inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

Synthesis of this compound from 2-Cyanopyridine

This protocol describes the hydrolysis of 2-cyanopyridine to this compound.

Materials:

  • 2-Cyanopyridine

  • Manganese dioxide (MnO2)

  • Aqueous basic solution (e.g., NaOH solution)

  • Solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-cyanopyridine in a suitable solvent in a round-bottom flask.

  • Add MnO2 as an oxidant to the solution.

  • Add the aqueous basic solution to the reaction mixture.

  • Heat the mixture to 70°C and stir for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.[2][3][4]

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a weakly basic compound.

Materials:

  • This compound derivative

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the this compound derivative and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and position the pH electrode in the solution.

  • Fill the burette with the standardized strong acid solution.

  • Record the initial pH of the solution.

  • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to obtain the titration curve.

  • The pKa is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve.

Determination of LogP by the Shake-Flask Method

This is the traditional method for determining the octanol-water partition coefficient.

Materials:

  • This compound derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the this compound derivative in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase (n-octanol or water).

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation may be used to aid separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Drug Discovery and Development Workflow

The development of this compound derivatives as therapeutic agents typically follows a structured workflow from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) of this compound Library Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Candidate_Selection Preclinical Candidate Selection Lead_Opt->Candidate_Selection In_Vivo In Vivo Efficacy & Toxicology Studies Candidate_Selection->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Figure 5: A representative drug discovery workflow for this compound derivatives.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their synthesis is well-established, and their physicochemical properties can be fine-tuned through structural modifications to optimize their drug-like characteristics. The diverse range of biological activities, particularly in the realm of oncology and enzyme inhibition, underscores the importance of continued research and development of this scaffold. The detailed protocols and workflow presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel this compound-based therapeutics.

References

A Comprehensive Guide to the Thermal Analysis of 2-Pyridinecarboxamide (Picolinamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarboxamide, also known as picolinamide, is a compound of significant interest in pharmaceutical and materials science. As a derivative of picolinic acid, it serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. Understanding its thermal properties is paramount for drug development, formulation, quality control, and for ensuring stability during manufacturing and storage.

This technical guide provides an in-depth overview of the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It details the experimental methodologies, presents key quantitative data, and illustrates the logical workflow of the thermal analysis process. This document is intended to be a valuable resource for researchers and professionals working with this compound.

Thermal Behavior of this compound: Key Insights

This compound is known to exhibit polymorphism, existing in at least two different crystalline forms, designated as Polymorph I and Polymorph II. These polymorphs display distinct thermal properties, which are critical to characterize for consistent product performance.

Differential Scanning Calorimetry (DSC)

DSC analysis reveals the melting behavior and polymorphic transitions of this compound.

  • Polymorph II is the commercially available and room temperature stable form. It melts at approximately 102°C . The enthalpy of fusion for Polymorph II has been determined to be in the range of 20.4 to 20.6 kJ/mol [1].

  • Polymorph I is a metastable form and melts at a higher temperature of approximately 106°C . The formation of Polymorph I can be induced by thermal processes such as heating Polymorph II.

The DSC thermogram of the commercial form (Polymorph II) typically shows a solid-solid phase transition to Polymorph I upon heating, followed by the melting of Polymorph I.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of this compound. In an inert atmosphere, such as nitrogen, the thermal degradation of many organic compounds, including poly(oxymethylene), generally begins at temperatures above 270°C[2]. While specific TGA data for the complete decomposition of pure this compound is not extensively detailed in publicly available literature, the onset of significant thermal decomposition is expected to occur at elevated temperatures, likely following its melting. For context, the related compound picolinic acid begins to show mass loss due to sublimation around 110°C, melts around 140-143°C, and then undergoes thermal decomposition up to 195°C.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

ParameterPolymorph IPolymorph IIReference(s)
Melting Point (Tm) ~106 °C~102 °C
Enthalpy of Fusion (ΔHf) -20.4 - 20.6 kJ/mol[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable TGA and DSC data.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to characterize the melting behavior and polymorphic transitions of this compound.

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material through sublimation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to provide a stable and inert atmosphere.

    • Heating Rate: A standard heating rate of 10°C/min is commonly used. To investigate the kinetics of transitions, varying heating rates (e.g., 2, 5, 25°C/min) can be employed.

    • Temperature Program:

      • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

      • Ramp the temperature at the desired heating rate to a temperature above the final melting point (e.g., 120°C).

      • Optionally, include cooling and subsequent heating cycles to study recrystallization and polymorphic transformations.

  • Data Analysis: Determine the onset temperature of melting peaks and integrate the peak areas to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to assess the thermal stability and decomposition profile of this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, typically nitrogen, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: A standard heating rate of 10°C/min is typically used for screening thermal stability.

    • Temperature Program:

      • Equilibrate the sample at room temperature.

      • Ramp the temperature at a constant rate to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step. The final residual mass should also be recorded.

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of this compound and the relationship between its polymorphic forms.

Experimental_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis cluster_Interpretation Data Interpretation DSC_Start Start DSC Analysis Sample_Prep_DSC Prepare Sample (2-5 mg in Al pan) DSC_Start->Sample_Prep_DSC Instrument_Setup_DSC Set DSC Parameters (N2 Purge, 10°C/min) Sample_Prep_DSC->Instrument_Setup_DSC Run_DSC Run DSC Scan (e.g., 25-120°C) Instrument_Setup_DSC->Run_DSC Analyze_DSC Analyze DSC Data (Melting Points, Enthalpy) Run_DSC->Analyze_DSC DSC_End End DSC Analysis Analyze_DSC->DSC_End Combine_Data Combine & Interpret TGA & DSC Results Analyze_DSC->Combine_Data TGA_Start Start TGA Analysis Sample_Prep_TGA Prepare Sample (5-10 mg in ceramic pan) TGA_Start->Sample_Prep_TGA Instrument_Setup_TGA Set TGA Parameters (N2 Purge, 10°C/min) Sample_Prep_TGA->Instrument_Setup_TGA Run_TGA Run TGA Scan (e.g., 25-600°C) Instrument_Setup_TGA->Run_TGA Analyze_TGA Analyze TGA Data (Decomposition Temp, Mass Loss) Run_TGA->Analyze_TGA TGA_End End TGA Analysis Analyze_TGA->TGA_End Analyze_TGA->Combine_Data Report Generate Technical Report Combine_Data->Report

Caption: Experimental workflow for TGA/DSC analysis.

Polymorphic_Relationship Polymorph_II Polymorph II (Stable at RT) m.p. ~102°C Polymorph_I Polymorph I (Metastable) m.p. ~106°C Polymorph_II->Polymorph_I Heating (Solid-Solid Transition) Melt Melt Polymorph_II->Melt Direct Melting (Fast Heating) Polymorph_I->Melt Melting

Caption: Polymorphic relationship of this compound.

Conclusion

The thermal analysis of this compound by TGA and DSC provides critical data for its characterization. The existence of at least two polymorphs with distinct melting points highlights the importance of controlling crystallization and processing conditions. While detailed TGA data on the decomposition of the pure compound requires further investigation, the provided protocols and existing DSC data serve as a solid foundation for any researcher or professional working with this important molecule. A thorough understanding of its thermal behavior is essential for ensuring the development of stable, safe, and efficacious pharmaceutical products and advanced materials.

References

understanding the reactivity of the pyridine ring in 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as picolinamide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its chemical behavior is dictated by the interplay between the electron-deficient pyridine ring and the electron-withdrawing carboxamide substituent at the C2 position. This guide provides a comprehensive analysis of the pyridine ring's reactivity in this compound, focusing on electrophilic and nucleophilic aromatic substitution, the role of the nitrogen heteroatom, and the compound's function as a potent chelating ligand. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support advanced research and development.

Core Concepts: Electronic Structure and Influence

The reactivity of the pyridine ring in this compound is a direct consequence of its electronic properties. The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density at all carbon atoms of the ring, making it less susceptible to electrophilic attack compared to benzene.[2]

The 2-carboxamide group (-CONH₂) further modulates this reactivity. It acts as an electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophiles but enhancing its susceptibility to nucleophilic attack. The nitrogen atom's lone pair is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, thus remaining available for protonation and coordination.[2]

Caption: Electronic effects governing the reactivity of this compound.

Reactivity Profile

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is highly resistant to electrophilic aromatic substitution due to its electron-deficient nature. The presence of the deactivating 2-carboxamide group makes these reactions even more challenging, often requiring harsh conditions.

  • Reactivity: The lone pair on the pyridine nitrogen readily complexes with electrophiles or Lewis acids, leading to the formation of a positively charged pyridinium species. This dramatically increases the ring's deactivation, effectively halting most SEAr reactions.

  • Regioselectivity: If substitution is forced, it occurs primarily at the C5-position , which is the least deactivated position (meta to both the ring nitrogen and the carboxamide group). Nitration and other electrophilic substitutions on pyridine derivatives are known to be difficult.[3]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the ring makes this compound susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C4 or C6 positions.

  • Reactivity: The pyridine nitrogen and the 2-carboxamide group stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic attack.

  • Regioselectivity: Nucleophilic attack is strongly favored at the C4 and C6 positions ("para" and "ortho" to the nitrogen, respectively). Attack at these positions allows the negative charge in one of the resonance intermediates to be placed on the electronegative nitrogen atom, providing significant stabilization.[4][5] This makes SNAr a viable strategy for functionalizing the pyridine ring.[6]

Caption: Preferred sites for electrophilic and nucleophilic attack.

Metal Chelation

This compound is a classic bidentate ligand, capable of coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen atom. This forms a stable five-membered chelate ring, a property extensively utilized in coordination chemistry and for the development of metal-based therapeutics.[7][8] Numerous metal complexes involving iron, copper, zinc, and lanthanides have been synthesized and studied.[1][8][9][10]

Caption: Bidentate chelation of a metal ion (M+) by this compound.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₆N₂O[11][12]
Molecular Weight122.12 g/mol [11][12]
Melting Point110 °C (dec.)[1]
pKa (protonated pyridine)2.10[1]
AppearanceWhite to off-white solid[1]
Table 2: Spectroscopic Data Summary
TechniqueKey Signals / Peaks (m/z)Source
¹H NMR (CDCl₃)δ 8.58 (d, 1H), 8.21 (d, 1H), 7.86 (t, 1H), 7.45 (t, 1H), 7.9 (br s, 1H, NH), 6.7 (br s, 1H, NH)[12]
IR (KBr)Signals corresponding to N-H stretch, C=O stretch, and aromatic C-H/C=C vibrations.[11]
Mass Spec. (EI)Major peaks at m/z: 79, 52, 78, 51, 122 (M+)[11]

Experimental Protocols

Synthesis of this compound from 2-Picoline

This two-step synthesis is a common laboratory-scale preparation method.[13][14]

Step 1: Ammoxidation of 2-Picoline to 2-Cyanopyridine

  • Reactants: 2-Picoline, Ammonia, Air/Oxygen.

  • Catalyst: V₂O₅ supported on TiO₂.

  • Apparatus: Stainless-steel fixed-bed reactor.

  • Procedure: A gaseous mixture of 2-picoline, ammonia, and air is passed through the fixed-bed reactor containing the V₂O₅/TiO₂ catalyst.

  • Temperature: Maintained at approximately 370 °C.

  • Workup: The product stream is cooled to condense the 2-cyanopyridine, which is then purified by distillation or crystallization.

Step 2: Hydrolysis of 2-Cyanopyridine to this compound

  • Reactants: 2-Cyanopyridine, Water, Base (e.g., NaOH).

  • Oxidant/Catalyst: Manganese dioxide (MnO₂).

  • Procedure: 2-Cyanopyridine is dissolved in an aqueous basic solution. MnO₂ is added as an oxidant/catalyst.

  • Temperature: The mixture is heated to approximately 70 °C and stirred until the reaction is complete (monitored by HPLC or TLC).

  • Workup: The reaction mixture is filtered to remove the MnO₂. The filtrate is neutralized and cooled to precipitate the this compound product, which is then collected by filtration, washed with cold water, and dried.[13][14]

Synthesis_Workflow picoline 2-Picoline cyanopyridine 2-Cyanopyridine picoline->cyanopyridine Ammoxidation (V2O5/TiO2, 370°C) product This compound cyanopyridine->product Oxidative Hydrolysis (MnO2, Base, 70°C)

Caption: Synthetic workflow for this compound from 2-picoline.

General Protocol for N,N'-Disubstituted Pyridine-2,6-dicarboxamides

This method is widely used for creating derivatives for drug discovery and supramolecular chemistry.[15]

  • Reactants: Pyridine-2,6-dicarbonyl dichloride, desired primary or secondary amine (2 equivalents).

  • Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine (if not the reactant amine) to scavenge the HCl byproduct.

  • Procedure: Pyridine-2,6-dicarbonyl dichloride is dissolved in the solvent and cooled in an ice bath. The amine (2 equivalents) and the base (2 equivalents) are added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion.

  • Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications:

  • Anticancer Agents: The ability to chelate metal ions is relevant to some anticancer mechanisms. Additionally, derivatives have been developed as inhibitors of key signaling proteins, such as Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy.[16]

  • Antipsychotics: A series of pyridinecarboxamide derivatives have been evaluated as potential multi-receptor antipsychotic drugs.[13]

  • Antimicrobial Agents: Chiral macrocyclic pyridine carboxamides have shown significant antibacterial and antifungal activities.[17]

  • Enzyme Inhibitors: Picolinamide itself is known to be an inhibitor of poly (ADP-ribose) polymerase (PARP), an important target in cancer therapy.[1]

Conclusion

The reactivity of the pyridine ring in this compound is characterized by a pronounced deactivation towards electrophilic substitution and an activation towards nucleophilic attack at the C4 and C6 positions. This reactivity profile is a direct result of the combined electron-withdrawing effects of the ring nitrogen and the 2-carboxamide substituent. Furthermore, its role as a robust bidentate chelating ligand is a cornerstone of its chemical identity. This unique combination of properties makes this compound a versatile and valuable building block for the rational design of novel therapeutics, functional materials, and coordination complexes. A thorough understanding of these fundamental principles is critical for professionals engaged in drug discovery and chemical synthesis.

References

The Diverse Biological Activities of 2-Pyridinecarboxamide and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of therapeutic agents. Its analogues have demonstrated significant biological activities, ranging from potent anticancer and antimicrobial effects to targeted enzyme inhibition. This technical guide provides a comprehensive overview of the biological landscape of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Quantitative Biological Activity Data

The biological activities of this compound analogues are summarized below, with quantitative data presented for easy comparison.

Table 1: Anticancer Activity of this compound Analogues
Compound/AnalogueCancer Cell LineActivity MetricValueReference
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia% T/C246[1]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia% T/C255[1]
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia% T/C223[2]
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia% T/C204[2]
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia% T/C215[2]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937IC5045 µM[3][4]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937IC5047.7 µM[3][4]
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937IC5079.6 µM[3][4]
Spiro-pyridine derivative 5HepG-2IC5010.58 ± 0.8 µM[5]
Spiro-pyridine derivative 5Caco-2IC509.78 ± 0.7 µM[5]
Spiro-pyridine derivative 7HepG-2IC508.90 ± 0.6 µM[5]
Spiro-pyridine derivative 7Caco-2IC507.83 ± 0.5 µM[5]
Spiro-pyridine derivative 8HepG-2IC508.42 ± 0.7 µM[5]
Spiro-pyridine derivative 8Caco-2IC5013.61 ± 1.2 µM[5]
Pyridine-urea 8eMCF-7IC500.22 µM[6]
Pyridine-urea 8nMCF-7IC501.88 µM[6]
Table 2: Enzyme Inhibitory Activity of this compound Analogues
Compound/AnalogueTarget EnzymeActivity MetricValueReference
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC501.3 µM[2]
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC501.0 µM[2]
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC501.4 µM[2]
Sulfonamide-functionalized N-phenyl 2-Pyridinecarbothioamide (Compound 3)Tubulin PolymerizationIC501.1 µM[7]
Sulfonamide-functionalized N-phenyl 2-Pyridinecarbothioamide (Compound 5)Tubulin PolymerizationIC501.4 µM[7]
Pyridine-urea 8bVEGFR-2IC505.0 ± 1.91 µM[6]
Pyridine-urea 8eVEGFR-2IC503.93 ± 0.73 µM[6]
Pyridine-2,6-dicarboxamide sulfonamideshCA IIC5012.8–37.6 nM[8]
Pyridine-2,6-dicarboxamide sulfonamideshCA IIIC5017.8–46.7 nM[8]
Pyridine-2,6-dicarboxamide sulfonamidesAChEIC5098.4–197.5 nM[8]
Pyridine-2,6-dicarboxamide sulfonamidesBuChEIC5082.2–172.7 nM[8]
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)UreaseIC501.07 ± 0.043 µM[9]
pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)UreaseIC502.18 ± 0.058 µM[9]
Pyridine carboxamide C6SHP2IC500.13 nM[10]
Pyridine carboxamide C6MV-4-11 cellsIC503.5 nM[10]
Table 3: Antimicrobial Activity of this compound Analogues
Compound/AnalogueMicrobial StrainActivity MetricValue (µg/mL)Reference
Alkyl Pyridinol EA-02-009S. aureus / MRSAMIC0.5 - 1[11]
Alkyl Pyridinol JC-01-072S. aureus / MRSAMIC4[11]
Alkyl Pyridinol JC-01-074S. aureus / MRSAMIC16[11]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coliMIC0.2 - 1.3[12]

Key Mechanisms of Action and Signaling Pathways

Several this compound analogues exert their biological effects by modulating specific signaling pathways. Key examples include the inhibition of tubulin polymerization, a critical process in cell division, and the inhibition of kinases like HPK1 and phosphatases like SHP2, which are crucial regulators of immune responses and cell signaling.

Tubulin Polymerization Inhibition

Certain 2-Pyridinecarbothioamide derivatives, particularly those with sulfonamide functionalities, act as potent inhibitors of tubulin polymerization.[7] They bind to the colchicine site on β-tubulin, disrupting the dynamic instability of microtubules. This leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis in rapidly dividing cancer cells.[6]

G Tubulin Polymerization Inhibition by 2-Pyridinecarbothioamide Analogues cluster_0 α-tubulin α-tubulin Microtubule Microtubule α-tubulin->Microtubule Polymerization β-tubulin β-tubulin β-tubulin->Microtubule Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) β-tubulin->Cell Cycle Arrest (G2/M) Inhibition of Polymerization GTP GTP GTP->Microtubule 2-Pyridinecarbothioamide Analogue 2-Pyridinecarbothioamide Analogue 2-Pyridinecarbothioamide Analogue->β-tubulin Binds to Colchicine Site Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell activation and has emerged as a significant target in cancer immunotherapy.[13][14] Inhibition of HPK1 by certain this compound derivatives can enhance anti-tumor immunity by boosting T-cell responses.[14]

G HPK1 Signaling Pathway and Inhibition cluster_0 TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation Downstream Signaling Downstream Signaling (e.g., SLP76, PLCγ1) HPK1->Downstream Signaling Negative Regulation T-Cell Activation T-Cell Activation Downstream Signaling->T-Cell Activation Inhibitor This compound Analogue Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway and its Inhibition.

SHP2 Allosteric Inhibition

The protein tyrosine phosphatase SHP2 is a key signaling node and a well-validated cancer target.[15][16] Allosteric inhibitors, including some this compound derivatives, bind to a site distinct from the active site, stabilizing SHP2 in an inactive conformation.[1][17] This prevents its activation and downstream signaling through pathways like the RAS-MAPK cascade.[1]

G Mechanism of Allosteric SHP2 Inhibition cluster_0 Inactive SHP2 Inactive SHP2 Active SHP2 Active SHP2 Inactive SHP2->Active SHP2 Activation Active SHP2->Inactive SHP2 Inhibition Downstream Signaling Downstream Signaling (e.g., RAS-MAPK) Active SHP2->Downstream Signaling Allosteric Inhibitor This compound Analogue Allosteric Inhibitor->Inactive SHP2 Stabilization Upstream Signal Upstream Signal (e.g., pTyr peptides) Upstream Signal->Active SHP2 G 2-Picoline 2-Picoline 2-Cyanopyridine 2-Cyanopyridine 2-Picoline->2-Cyanopyridine Ammoxidation (V2O5/TiO2, 370°C) This compound This compound 2-Cyanopyridine->this compound Oxidation Hydrolysis (MnO2, 70°C, basic solution) G Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G Prepare Reagents Prepare Reagents Add Compound to Plate Add Compound to Plate Prepare Reagents->Add Compound to Plate Add Tubulin/GTP Mix Add Tubulin/GTP Mix Add Compound to Plate->Add Tubulin/GTP Mix Measure Absorbance (340 nm) Measure Absorbance (340 nm) Add Tubulin/GTP Mix->Measure Absorbance (340 nm) Calculate Polymerization Rate Calculate Polymerization Rate Measure Absorbance (340 nm)->Calculate Polymerization Rate Determine IC50 Determine IC50 Calculate Polymerization Rate->Determine IC50 G Prepare Reaction Mix Prepare Reaction Mix Pre-incubate with Inhibitor Pre-incubate with Inhibitor Prepare Reaction Mix->Pre-incubate with Inhibitor Initiate with [3H]CDP Initiate with [3H]CDP Pre-incubate with Inhibitor->Initiate with [3H]CDP Incubate (37°C) Incubate (37°C) Initiate with [3H]CDP->Incubate (37°C) Quench Reaction Quench Reaction Incubate (37°C)->Quench Reaction Dephosphorylation Dephosphorylation Quench Reaction->Dephosphorylation Quantify [3H]dC Quantify [3H]dC Dephosphorylation->Quantify [3H]dC G Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Compound Dilutions->Inoculate with Bacteria Incubate (16-24h) Incubate (16-24h) Inoculate with Bacteria->Incubate (16-24h) Visually Inspect for Growth Visually Inspect for Growth Incubate (16-24h)->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC

References

Methodological & Application

The Role of 2-Pyridinecarboxamide in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers harboring DNA damage repair deficiencies, such as BRCA1/2 mutations. A key structural motif in several potent PARP inhibitors is the 2-pyridinecarboxamide scaffold. This document provides detailed application notes on the significance of this moiety, its role in inhibitor efficacy, and comprehensive protocols for the synthesis and evaluation of PARP inhibitors incorporating this core structure.

Introduction

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the base excision repair (BER) pathway. In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.

The this compound moiety has been identified as a privileged scaffold in the design of potent PARP inhibitors. Its structural and electronic properties contribute significantly to the binding affinity and selectivity of these inhibitors for the PARP active site. This document will explore the synthesis of PARP inhibitors featuring this scaffold, with a focus on Niraparib, a clinically approved PARP inhibitor.

Signaling Pathway and Mechanism of Action

PARP1 is recruited to sites of single-strand DNA breaks. Upon binding to the damaged DNA, its catalytic activity is stimulated. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This PARylation process creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage. PARP inhibitors act as competitive inhibitors of NAD+ at the catalytic domain of PARP, preventing the formation of PAR chains and stalling the DNA repair process.

PARP_Signaling DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of Replication Replication Fork PARP1->Replication stalls at unrepaired SSB NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER BER->DNA_Damage repairs DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis (Synthetic Lethality in HR-deficient cells) DSB->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., with this compound) PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

The this compound Scaffold in PARP Inhibition

The this compound core is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The carboxamide group forms crucial hydrogen bonds with the amino acid residues in the nicotinamide-binding pocket of the PARP catalytic domain. The pyridine ring can participate in π-stacking interactions with aromatic residues, further enhancing binding affinity. Modifications to the pyridine ring and the carboxamide nitrogen allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Data Presentation: In Vitro Efficacy of PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of selected PARP inhibitors, highlighting the potency of compounds containing the pyridinecarboxamide scaffold.

Compound NameScaffoldPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Niraparib This compound3.82.1[1]
OlaparibPhthalazinone51[2]
RucaparibIndole-lactam71.4[2]
TalazoparibPhthalazinone10.7[2]
VeliparibBenzimidazole5.22.9[3]
XZ-120312 Imidazo[4,5-c]pyridine-7-carboxamide8.6-

Experimental Protocols

Synthesis of Niraparib (A Representative PARP Inhibitor with a this compound Core)

The synthesis of Niraparib involves a multi-step process. The following is a representative workflow based on published patent literature.

Niraparib_Synthesis cluster_0 Synthesis of Indazole Core cluster_1 Synthesis of Piperidine Moiety cluster_2 Coupling and Final Steps 3-Methyl-2-nitrobenzoic_acid 3-Methyl-2-nitrobenzoic acid Methyl_3-methyl-2-nitrobenzoate Methyl 3-methyl-2-nitrobenzoate 3-Methyl-2-nitrobenzoic_acid->Methyl_3-methyl-2-nitrobenzoate Esterification Methyl_3-(bromomethyl)-2-nitrobenzoate Methyl 3-(bromomethyl)-2-nitrobenzoate Methyl_3-methyl-2-nitrobenzoate->Methyl_3-(bromomethyl)-2-nitrobenzoate Bromination Methyl_3-formyl-2-nitrobenzoate Methyl 3-formyl-2-nitrobenzoate Methyl_3-(bromomethyl)-2-nitrobenzoate->Methyl_3-formyl-2-nitrobenzoate Oxidation 2H-indazole-7-carboxylic_acid_intermediate 2H-Indazole-7-carboxylic acid intermediate Methyl_3-formyl-2-nitrobenzoate->2H-indazole-7-carboxylic_acid_intermediate Cyclization Coupling_Product Coupled Indazole-Piperidine 2H-indazole-7-carboxylic_acid_intermediate->Coupling_Product 3-(4-Aminophenyl)piperidine_derivative (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate 3-(4-Aminophenyl)piperidine_derivative->Coupling_Product Amidation Amidation Coupling_Product->Amidation Niraparib_Boc Boc-Protected Niraparib Amidation->Niraparib_Boc Deprotection Deprotection Niraparib_Boc->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: Synthetic workflow for Niraparib.

Protocol 1: Synthesis of 2-(4-((3S)-piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)

This protocol is a generalized procedure based on common synthetic routes described in the literature. Researchers should consult specific patents for detailed reaction conditions and optimize as necessary.

Step 1: Synthesis of Methyl 3-formyl-2-nitrobenzoate

  • Esterification: To a solution of 3-methyl-2-nitrobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4-6 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-methyl-2-nitrobenzoate.

  • Bromination: Dissolve methyl 3-methyl-2-nitrobenzoate in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide. Heat the mixture at reflux for 8-12 hours. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to give crude methyl 3-(bromomethyl)-2-nitrobenzoate.

  • Oxidation: Dissolve the crude methyl 3-(bromomethyl)-2-nitrobenzoate in a suitable solvent such as acetonitrile. Add an oxidizing agent like N-methylmorpholine N-oxide (NMO) and stir at room temperature for 12-16 hours. After completion, concentrate the reaction mixture and purify by column chromatography to yield methyl 3-formyl-2-nitrobenzoate.

Step 2: Synthesis of the Indazole Core and Coupling

  • Cyclization: A solution of methyl 3-formyl-2-nitrobenzoate and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent like ethanol is heated at reflux in the presence of a reducing agent (e.g., sodium dithionite) and a base. This step involves a reductive cyclization to form the indazole ring.

  • Amidation: The resulting indazole ester is converted to the corresponding carboxamide. This can be achieved by treating the ester with a solution of ammonia in methanol at elevated temperature and pressure or by hydrolysis to the carboxylic acid followed by amide coupling using a reagent like HATU or HBTU.

  • Deprotection: The Boc-protecting group on the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to yield Niraparib.

Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against PARP1.

Materials:

  • PARP1 Enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Test compound (e.g., synthesized this compound derivative)

  • Positive control (e.g., Olaparib)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate with wash buffer. Block the plate with blocking buffer for 1 hour at room temperature. Wash the plate again.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Reaction Mixture: Prepare a master mix containing PARP1 enzyme and activated DNA in assay buffer.

  • Reaction Initiation: Add the compound dilutions to the wells, followed by the master mix. Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate again. Add the chemiluminescent substrate and immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a validated and highly effective core for the design and synthesis of potent PARP inhibitors. Its favorable interactions within the PARP active site contribute to high inhibitory potency. The synthetic routes, while multi-stepped, are amenable to optimization for large-scale production. The provided protocols offer a foundation for researchers to synthesize and evaluate novel PARP inhibitors based on this important chemical motif, contributing to the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for 2-Pyridinecarboxamide Co-crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the co-crystallization of 2-Pyridinecarboxamide, a compound of interest in pharmaceutical and materials science. These guidelines are intended to offer a starting point for the rational design and synthesis of novel co-crystalline forms with tailored physicochemical properties.

Introduction to this compound Co-crystallization

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) or other molecular compounds without altering their chemical structure.[1][2] this compound, also known as picolinamide, is a versatile molecule for co-crystal design. Its amide group and pyridine nitrogen act as robust hydrogen bond donors and acceptors, respectively, allowing for the formation of predictable supramolecular synthons with various co-formers.[3][4]

The primary interactions driving the formation of this compound co-crystals are hydrogen bonds, often leading to characteristic synthons such as the amide-carboxylic acid R22(8) motif, as well as carboxyl-pyridine and hydroxyl-pyridine interactions.[3] The selection of an appropriate co-former is crucial and is often guided by the principles of hydrogen bonding and pKa relationships.[5][6]

Co-former Selection and Screening

A critical step in co-crystal development is the selection of a suitable co-former. Generally recognized as safe (GRAS) compounds are often preferred in pharmaceutical applications.[3] For this compound, carboxylic acids have been shown to be effective co-formers.[7]

Screening Strategy:

A typical screening process involves selecting a range of potential co-formers and testing their ability to form co-crystals with this compound using various crystallization methods. The resulting solids are then analyzed to confirm the formation of a new crystalline phase.

Experimental Protocols

The following protocols describe common methods for the preparation of this compound co-crystals. These methods can be broadly categorized as solution-based and solid-state techniques.[8]

Solution-Based Method: Slow Solvent Evaporation

The slow solvent evaporation technique is a reliable method for producing high-quality single crystals suitable for X-ray diffraction analysis.[8][9]

Protocol:

  • Molar Ratio Selection: Begin with an equimolar (1:1) ratio of this compound and the chosen co-former.

  • Dissolution: Dissolve stoichiometric amounts of this compound and the co-former in a common solvent or a solvent mixture in a small vial. The choice of solvent is critical and can influence the final crystalline phase.[3] Common solvents to screen include methanol, ethanol, and ethyl acetate.[3][5][7]

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at ambient temperature.

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days. The formation of single crystals may take anywhere from 2 to 15 days.[3]

  • Isolation: Once crystals have formed, carefully decant the remaining solvent and dry the crystals.

Solid-State Method: Liquid-Assisted Grinding (LAG)

Mechanochemical grinding, particularly liquid-assisted grinding (LAG), is an efficient and often more environmentally friendly method for screening and preparing co-crystals.[6][10]

Protocol:

  • Mixing: Place stoichiometric amounts of this compound and the co-former in a mortar or a ball mill vial.

  • Grinding: Add a minimal amount of a suitable solvent (e.g., 10 µL per 50 mg of total solids).[3]

  • Mechanical Stress: Grind the mixture with a pestle for 5-7 minutes or in a ball mill for a specified time and frequency (e.g., 30 minutes at 30 Hz).[3][11]

  • Analysis: The resulting powder can be analyzed directly to determine if co-crystallization has occurred.

Slurry Crystallization

In slurry crystallization, a supersaturated solution is created, from which the co-crystal can precipitate.

Protocol:

  • Suspension: Create a slurry by adding a mixture of this compound and the co-former to a solvent in which at least one of the components has low solubility.

  • Stirring: Stir the suspension at a constant temperature for an extended period (hours to days).

  • Equilibration: The system will equilibrate, and the most stable crystalline phase, ideally the co-crystal, will form.

  • Isolation and Analysis: Isolate the solid phase by filtration, wash with a small amount of the solvent, and analyze.

Characterization of Co-crystals

Following the synthesis, it is essential to characterize the resulting solid to confirm the formation of a co-crystal and to determine its properties.

Technique Purpose
Powder X-Ray Diffraction (PXRD) To identify new crystalline phases by comparing the diffraction pattern of the product to the patterns of the starting materials.
Single-Crystal X-Ray Diffraction (SCXRD) To definitively determine the crystal structure, including bond lengths, angles, and intermolecular interactions.[7]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal stability of the co-crystal. Co-crystals typically exhibit a single, sharp melting point that is different from the melting points of the individual components.[1]
Thermogravimetric Analysis (TGA) To assess the thermal stability and identify the presence of solvates.
Fourier-Transform Infrared (FTIR) Spectroscopy To observe shifts in vibrational frequencies (e.g., C=O, N-H, O-H stretches) which indicate changes in hydrogen bonding upon co-crystal formation.[7]
Raman Spectroscopy Complements FTIR in observing vibrational modes and changes in the crystalline lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy To characterize the co-crystal in the solid-state (ssNMR) or solution state after dissolution.

Quantitative Data Summary

The following table summarizes quantitative data from reported co-crystallization experiments with this compound.

Co-formerMolar Ratio (this compound:Co-former)Crystallization MethodSolvent(s)Reference
Succinic Acid1:1Slow EvaporationMethanol[7]
Glutaric Acid1:1Slow EvaporationMethanol[7]
Adipic Acid1:1Slow EvaporationMethanol[7]
DL-Mandelic Acid1:1Solvent-Drop Grinding / Slow EvaporationEthyl Acetate[3]
Nateglinide1:1Liquid-Assisted GrindingEthanol[11][12]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the co-crystallization and characterization processes.

CoCrystal_Screening_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis cluster_outcome Outcome Start Start Select Co-formers Select Co-formers Start->Select Co-formers Choose Molar Ratio Choose Molar Ratio Select Co-formers->Choose Molar Ratio Slow Evaporation Slow Evaporation Choose Molar Ratio->Slow Evaporation Liquid-Assisted Grinding Liquid-Assisted Grinding Choose Molar Ratio->Liquid-Assisted Grinding Slurry Crystallization Slurry Crystallization Choose Molar Ratio->Slurry Crystallization Isolate Solid Isolate Solid Slow Evaporation->Isolate Solid Characterize Characterize Liquid-Assisted Grinding->Characterize Slurry Crystallization->Isolate Solid Isolate Solid->Characterize Co-crystal Formed Co-crystal Formed Characterize->Co-crystal Formed New Phase No Co-crystal No Co-crystal Characterize->No Co-crystal Physical Mixture Characterization_Pathway cluster_primary Primary Characterization cluster_secondary Structural Elucidation Synthesized_Solid Synthesized Solid PXRD PXRD Synthesized_Solid->PXRD Phase ID DSC_TGA DSC / TGA Synthesized_Solid->DSC_TGA Thermal Properties FTIR_Raman FTIR / Raman Synthesized_Solid->FTIR_Raman Bonding Info SCXRD Single-Crystal XRD PXRD->SCXRD If Single Crystals Definitive_Structure Definitive_Structure SCXRD->Definitive_Structure Detailed Structure

References

Application of 2-Pyridinecarboxamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer, metabolic disorders, and infectious diseases. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives targeting key proteins in drug discovery.

This compound Derivatives as Anticancer Agents

The this compound core has been successfully utilized to develop inhibitors of crucial signaling proteins implicated in cancer progression, such as Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

HPK1 Inhibitors for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses. Several this compound analogues have shown potent HPK1 inhibitory activity.[1][2]

Compound IDHPK1 IC50 (nM)Kinase Selectivity vs GCKKinase Selectivity vs LCKIn Vivo Efficacy (TGI %)Reference
19 Data not available in snippet>637-fold>1022-fold94.3% (CT26 model)[1][2]
KHK-6 20Not specifiedNot specifiedNot specified[3]

TGI: Tumor Growth Inhibition

A common synthetic route involves the amidation of a substituted picolinic acid with a desired amine. The following is a representative protocol:

  • Step 1: Picolinic Acid Activation. To a solution of a substituted picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Step 2: Amidation. Add the desired amine (1.1 eq) to the activated acid solution. Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

This protocol is a luminescence-based assay to determine the in vitro potency of compounds against HPK1.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a solution of recombinant HPK1 enzyme in Kinase Buffer.

    • Prepare a solution of ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP) in Kinase Buffer.

  • Assay Procedure:

    • Add 1 µL of the test compound dilution or DMSO (control) to the wells of a 384-well plate.

    • Add 2 µL of the HPK1 enzyme solution to each well.

    • Add 2 µL of the ATP/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HPK1_Signaling TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., AP-1, NF-κB) pSLP76->Downstream Attenuates T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Leads to Inhibitor This compound HPK1 Inhibitor Inhibitor->HPK1_active Inhibits

Allosteric SHP2 Inhibitors for Cancer Therapy

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer. Allosteric inhibitors of SHP2, including those with a this compound core, have shown significant promise.[4]

Compound IDSHP2 IC50 (nM)Antiproliferative IC50 (nM, MV-4-11 cells)In Vivo Efficacy (TGI %)Reference
C6 0.133.569.5% (30 mg/kg)[4]
11a 1360Not specifiedNot specified[5]

The synthesis of these inhibitors often involves a multi-step sequence, including the construction of a substituted pyridine ring followed by amidation.

  • Step 1: Synthesis of the Substituted Pyridine Core. This can be achieved through various methods, such as the Hantzsch pyridine synthesis or by functionalizing a pre-existing pyridine ring through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

  • Step 2: Conversion to Picolinic Acid. The pyridine core is then converted to the corresponding picolinic acid, for example, by hydrolysis of a nitrile or ester group at the 2-position.

  • Step 3: Amidation. The resulting picolinic acid is coupled with the desired amine using standard peptide coupling conditions as described in the HPK1 inhibitor synthesis protocol.

  • Step 4: Purification. The final product is purified using flash column chromatography or preparative HPLC.

This is a fluorescence-based assay to measure the enzymatic activity of SHP2.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a working solution of recombinant full-length wild-type SHP2 protein in Assay Buffer.

    • For wild-type SHP2, pre-incubate with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to activate the enzyme.

    • Prepare a working solution of the fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or DMSO to the wells of a 384-well plate.

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution.

    • Measure the fluorescence kinetically (excitation: 360 nm, emission: 460 nm) for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

SHP2_RAS_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP MAPK_Pathway MAPK Pathway RAS_GTP->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibitor This compound SHP2 Inhibitor Inhibitor->SHP2_active Inhibits (Allosterically)

3,6-Disubstituted-2-Pyridinecarboxamide Derivatives as Antidiabetic Agents

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a key role in glucose homeostasis. Allosteric activators of GK are a promising therapeutic approach for type 2 diabetes. 3,6-disubstituted-2-pyridinecarboxamide derivatives have been identified as potent GK activators.[6][7][8][9]

Quantitative Data: Glucokinase Activator Activity
Compound IDIn Vitro GK Activation (Fold Activation)In Vivo Antihyperglycemic ActivityReference
5d ~2Significant[8]
5e ~2Significant[8]
5g PotentEnhances antihyperglycemic activity[6][7]
5h PotentEnhances antihyperglycemic activity[6][7]
5i PotentEnhances antihyperglycemic activity[6][7]
Experimental Protocols
  • Step 1: Synthesis of 6-substituted picolinic acid. A mixture of a methyl 6-chloropicolinate (1.0 eq), a desired thiol (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) (1.1 eq), and potassium carbonate (1.1 eq) in a mixture of DMF and water is stirred at room temperature for 4-5 hours. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

  • Step 2: Amidation. The 6-substituted picolinic acid (1.0 eq) and a substituted thiazol-2-amine (1.0 eq) are dissolved in dry DMF. HATU (1.2 eq) and DIPEA (2.0 eq) are added, and the reaction mixture is heated to 45-50 °C for 1-2 hours.

  • Step 3: Work-up and Purification. After completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

This is a coupled-enzyme spectrophotometric assay.

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM DTT, 5 mM MgCl₂, 1 mM ATP.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a solution of recombinant human glucokinase in Assay Buffer.

    • Prepare a solution of D-glucose, glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺ in Assay Buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the glucokinase solution to each well.

    • Initiate the reaction by adding the glucose/G6PDH/NADP⁺ solution.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the reaction rates against the compound concentrations to determine the fold activation compared to the control (DMSO).

GK_Signaling Glucose_uptake Glucose Uptake (GLUT2) Glucose Glucose Glucose_uptake->Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular [Ca²⁺] Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GK Glucokinase (GK) Activator This compound GK Activator Activator->GK Allosterically Activates

References

Application Notes: PARP Inhibition Assay Using 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP enzymes, particularly PARP1, are activated by DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins using NAD+ as a substrate.[3][4][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[6] Inhibition of PARP has emerged as a promising therapeutic strategy for cancer, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[7][8][9]

2-Pyridinecarboxamide is a known inhibitor of PARP, acting as a nicotinamide adenine dinucleotide (NAD+) analog that competes for the catalytic site of the enzyme.[8] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on PARP enzymes using common in vitro assay formats.

Signaling Pathway of PARP1 in DNA Damage Repair

Upon detection of a single-strand break (SSB) in DNA, PARP1 is rapidly recruited to the site of damage. Binding to the damaged DNA activates PARP1's catalytic activity, leading to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and histone proteins. This accumulation of negatively charged PAR chains serves as a signaling scaffold, recruiting key DNA repair factors, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the lesion. This protein complex then carries out the repair of the single-strand break. After repair, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 is released from the DNA.

PARP_Signaling cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP1 DNA_damage->PARP1_inactive recruits PARP1_active Active PARP1 PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Repair_proteins DNA Repair Proteins (e.g., XRCC1, LigIII, Polβ) NAD NAD+ NAD->PARP1_active substrate PAR->Repair_proteins recruits PARG PARG PAR->PARG substrate for SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair mediates PARG->PARP1_active degrades PAR, releases PARP1

Figure 1: PARP1 Signaling Pathway in DNA Repair.

Experimental Protocols

Two common methods for assessing PARP inhibition are detailed below: a colorimetric ELISA-based assay and a fluorescent assay based on NAD+ consumption.

Protocol 1: Colorimetric PARP Inhibition Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (Strep-HRP) and a colorimetric substrate.[10] The signal is inversely proportional to the PARP inhibitory activity of the test compound.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • This compound (and other test inhibitors)

  • 3-Aminobenzamide (positive control inhibitor)

  • Wash Buffer (e.g., PBS with 0.1% Triton X-100)

  • Strep-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow:

Figure 2: Workflow for Colorimetric PARP Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare 1X PARP Buffer and 1X PARP Cocktail according to the manufacturer's instructions. Prepare serial dilutions of this compound and the positive control inhibitor (e.g., 3-Aminobenzamide) in 1X PARP Buffer.

  • Reaction Setup:

    • Add 25 µL of 1X PARP Cocktail to each well.

    • Add 5 µL of the test inhibitor dilutions to the designated wells. For positive control wells, add the 3-Aminobenzamide dilutions. For negative control wells (100% activity), add 5 µL of 1X PARP Buffer.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to all wells except the "blank" wells. Add 20 µL of 1X PARP buffer to the blank wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.[11]

  • Detection:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 50 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.[11]

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[11]

  • Data Acquisition: Stop the reaction by adding 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.[11]

Protocol 2: Homogeneous Fluorescent PARP Inhibition Assay

This assay measures the depletion of NAD+ during the PARP reaction.[12] The remaining NAD+ is coupled to a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent product (resorufin) from a non-fluorescent substrate (resazurin).[12] The fluorescent signal is directly proportional to the level of PARP inhibition.

Materials:

  • Recombinant PARP1 enzyme

  • Activated DNA

  • NAD+

  • This compound (and other test inhibitors)

  • Assay Buffer

  • Developer Mix (containing alcohol dehydrogenase, diaphorase, and resazurin)

  • Stop Solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • PARP Reaction:

    • In a 96-well black plate, add the test inhibitor dilutions.

    • Add a mixture of PARP1 enzyme, activated DNA, and NAD+ to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add the Developer Mix to each well.

    • Incubate for a set time to allow for the development of the fluorescent signal. The incubation time can be adjusted to control the assay sensitivity.[12]

    • Add the Stop Solution.

  • Data Acquisition: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for resorufin (e.g., Ex: 530-560 nm, Em: 590 nm).

Data Presentation and Analysis

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Calculating Percent Inhibition:

% Inhibition = [ 1 - ( (Sample Reading - Blank Reading) / (Negative Control Reading - Blank Reading) ) ] * 100

Data Summary Tables:

The results should be summarized in a clear and structured table for easy comparison with known PARP inhibitors.

CompoundAssay TypeTarget PARPIC₅₀ (nM)
This compoundColorimetricPARP1Experimental Value
This compoundFluorescentPARP1Experimental Value
3-AminobenzamideColorimetricPARP1Reference Value
OlaparibFluorescentPARP1Reference Value
ParameterThis compound3-Aminobenzamide
Maximal Inhibition (%) Experimental ValueReference Value
Hill Slope Experimental ValueReference Value
R² of Curve Fit Experimental ValueReference Value

Troubleshooting

A troubleshooting guide can help identify and resolve common issues encountered during the assay.

Troubleshooting Start Low or No Signal in Negative Control Q1 Is the PARP enzyme active? Start->Q1 A1_yes Check substrate concentrations (NAD+, Biotin-NAD+) Q1->A1_yes Yes A1_no Use fresh enzyme or check storage conditions Q1->A1_no No Q2 Is the detection system working? A1_yes->Q2 A2_yes Check incubation times and temperatures Q2->A2_yes Yes A2_no Prepare fresh detection reagents (Strep-HRP, substrate) Q2->A2_no No Start2 High Signal in Positive Control (Inhibitor) Q3 Is the inhibitor concentration correct? Start2->Q3 A3_yes Check inhibitor solubility and stability Q3->A3_yes Yes A3_no Prepare fresh inhibitor dilutions Q3->A3_no No

Figure 3: Troubleshooting Decision Tree for PARP Inhibition Assays.

References

Application Notes and Protocols for the Synthesis of N-Substituted 2-Pyridinecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the synthesis of N-substituted 2-pyridinecarboxamides, a scaffold of significant interest in medicinal chemistry and materials science. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways and workflows.

Introduction

N-substituted 2-pyridinecarboxamides, also known as picolinamides, are a class of organic compounds characterized by a pyridine ring with a carboxamide group at the 2-position, where the amide nitrogen is substituted with an alkyl or aryl group. This structural motif is found in a variety of biologically active molecules and functional materials. The synthesis of these compounds typically involves the formation of an amide bond between 2-pyridinecarboxylic acid (picolinic acid) and a primary or secondary amine. This document outlines four principal methods for achieving this transformation:

  • Activation of Picolinic Acid with Thionyl Chloride: A classic and robust method involving the in-situ formation of the highly reactive picolinoyl chloride.

  • Amide Bond Formation using Coupling Reagents: A widely used approach in peptide and medicinal chemistry that employs specialized reagents to facilitate amide bond formation under mild conditions.

  • Catalytic Direct Amidation: A modern and "green" approach that utilizes catalysts to directly couple picolinic acid and amines, with water as the only byproduct.

  • Microwave-Assisted Synthesis: A technique that employs microwave irradiation to accelerate reaction rates and often improve yields.

Method 1: Activation of Picolinic Acid with Thionyl Chloride

This method proceeds via the formation of a highly reactive acyl chloride intermediate, which readily reacts with a primary or secondary amine to form the desired amide.

Reaction Pathway

thionyl_chloride_pathway picolinic_acid 2-Pyridinecarboxylic Acid picolinoyl_chloride Picolinoyl Chloride (in situ) picolinic_acid->picolinoyl_chloride Reflux thionyl_chloride SOCl₂ thionyl_chloride->picolinoyl_chloride amide N-Substituted 2-Pyridinecarboxamide picolinoyl_chloride->amide hcl HCl picolinoyl_chloride->hcl so2 SO₂ picolinoyl_chloride->so2 amine R-NH₂ (Primary/Secondary Amine) amine->amide base Base (e.g., Et₃N) base->amide Neutralizes HCl

Caption: Synthesis of N-substituted 2-pyridinecarboxamides via picolinoyl chloride.

Experimental Protocol

General Procedure for the Synthesis of N-Aryl-2-Pyridinecarboxamides using Thionyl Chloride [1][2][3]

  • Acid Chloride Formation: To a round-bottom flask, add 2-pyridinecarboxylic acid (1.0 eq). Add thionyl chloride (2.0-10.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-16 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.

  • Amide Formation: Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-2.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-2.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of picolinoyl chloride to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted this compound.

Quantitative Data
AmineBaseSolventTime (h)Yield (%)Reference
N-methylanilineEt₃NDCM1635[1]
N-ethylanilineEt₃NDCM1631[1]
N-phenylanilineEt₃NDCM1654[1]

Note: The reaction of picolinic acid with thionyl chloride can sometimes lead to the formation of a chlorinated pyridine byproduct, such as 4-chloro-N-alkyl-N-phenylpicolinamides.[1][2][3]

Method 2: Amide Bond Formation using Coupling Reagents

Coupling reagents are widely used to facilitate the formation of amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups. Several classes of coupling reagents are effective for the synthesis of N-substituted 2-pyridinecarboxamides.

General Workflow

coupling_workflow start Picolinic Acid + Amine coupling Add Coupling Reagent (e.g., HATU, PyBOP) + Base (e.g., DIPEA) start->coupling reaction Stir at RT coupling->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure N-Substituted This compound purification->product

Caption: General workflow for coupling reagent-mediated synthesis.

Common Coupling Reagents and Protocols

A variety of coupling reagents can be employed, each with its own advantages. Common examples include carbodiimides (e.g., DCC, EDC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).

Protocol 1: Synthesis using HATU [1][4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-pyridinecarboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.0-1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Follow the general work-up and purification procedures described in Method 1.

Protocol 2: Synthesis using DIC/HOBt [5][6]

  • Reaction Setup: Dissolve 2-pyridinecarboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as DCM or DMF.

  • Add the amine (1.0 eq) to the solution.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the diisopropylurea byproduct. The filtrate can then be subjected to the standard aqueous work-up and purification procedures.

Quantitative Data for Coupling Reagents
Coupling ReagentBaseSolventSubstrateTime (h)Yield (%)Reference
HATUDIPEADMF3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid + (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol2.588[1]
EDCI/HOBtEt₃NDCMPyridine-2,6-dicarboxylic acid + L-valinyl-S-benzyl-L-cysteine methyl ester22-4844[2]
PyBOPDIPEADMFACP (65-74) peptide fragment0.6770.27 (Purity)[2]
HATUDIPEADMFACP (65-74) peptide fragment0.6779.91 (Purity)[2]

Method 3: Catalytic Direct Amidation

This approach offers a more atom-economical and environmentally friendly alternative to traditional methods by directly coupling a carboxylic acid and an amine with the aid of a catalyst, typically with the removal of water. Boronic acids have emerged as effective catalysts for this transformation.

Reaction Pathway

catalytic_amidation picolinic_acid 2-Pyridinecarboxylic Acid amide N-Substituted this compound picolinic_acid->amide amine R-NH₂ amine->amide catalyst Boronic Acid Catalyst catalyst->amide Heat water H₂O amide->water Byproduct dehydrating_agent Dehydrating Agent (e.g., Molecular Sieves) dehydrating_agent->amide Removes H₂O

Caption: Boronic acid-catalyzed direct amidation of 2-pyridinecarboxylic acid.

Experimental Protocol

General Procedure for Boronic Acid-Catalyzed Amidation [7][8][9][10]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water), add 2-pyridinecarboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and the boronic acid catalyst (e.g., 2-hydroxyphenylboronic acid, 5-10 mol%).

  • Add a high-boiling aprotic solvent such as toluene or xylene.

  • Add a dehydrating agent, such as activated molecular sieves (4Å or 5Å), to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter off the molecular sieves and wash with the reaction solvent. The filtrate can be washed with aqueous base (e.g., NaHCO₃) and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data
CatalystAmineSolventTime (h)Yield (%)Reference
2-Hydroxyphenylboronic acidVarious aromatic aminesToluene24up to 98[7]
Boric AcidBenzylamineToluene1891[8]
3,4,5-Trifluorophenylboronic acid3,5-DimethylpiperidineToluene2485[7]

Method 4: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of amide bond formation, often leading to shorter reaction times and improved yields compared to conventional heating. This technique can be applied to both catalyzed and non-catalyzed reactions.

Experimental Workflow

microwave_workflow reactants Picolinic Acid + Amine (+/- Catalyst/Reagent) microwave Microwave Irradiation (Set Temperature and Time) reactants->microwave workup Work-up microwave->workup purification Purification workup->purification product Final Product purification->product

References

2-Pyridinecarboxamide in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties, including its ability to act as a bidentate ligand and participate in hydrogen bonding, have made it a cornerstone in the design of novel anticancer agents. This document provides an overview of the applications of this compound derivatives in oncology, complete with experimental protocols and data summaries to guide researchers in this promising field.

Application Notes: Targeting Key Cancer Pathways

Derivatives of this compound have been successfully employed to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.[1][2] Pyridine-2-carboxamide analogues have emerged as potent HPK1 inhibitors, enhancing anti-tumor immune responses.[1][2][3]

A notable example is a series of pyridine-2-carboxamide derivatives, from which compound 19 demonstrated significant in vitro inhibitory activity against HPK1 and excellent kinase selectivity.[1][3] In preclinical murine colorectal cancer models (CT26 and MC38), compound 19 showed robust in vivo efficacy, especially when combined with an anti-PD-1 antibody.[1][3]

Induction of Cell Cycle Arrest and Apoptosis

Certain pyridine and pyridone derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[4] For instance, the compound 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (compound 1) was found to be particularly effective against liver (HepG2) and breast (MCF-7) cancer cell lines.[4] The mechanism of action involves the upregulation of tumor suppressor p53 and cyclin-dependent kinase inhibitor p21, along with the activation of the JNK signaling pathway.[4]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyridine-urea derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] Compounds 8b and 8e from a synthesized series demonstrated significant inhibitory activity against VEGFR-2.[5]

Multi-target Anticancer Agents

The versatility of the this compound scaffold allows for the development of multi-target agents. Organometallic complexes, such as those involving Ruthenium(II) and Osmium(II) with 2-pyridinecarbothioamides, have shown potent cytotoxicity against various cancer cell lines.[6][7] Additionally, tin(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone have demonstrated multi-faceted antitumor effects, including DNA interaction, apoptosis induction, and inhibition of metalloproteinases and topoisomerases.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1HepG2 (Liver)4.5 ± 0.3G2/M Arrest, Apoptosis, p53/JNK Upregulation[4]
Compound 1MCF-7 (Breast)>10G2/M Arrest, Apoptosis[4]
Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)VEGFR-2 Inhibition[5]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)VEGFR-2 Inhibition[5]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)N/A (%T/C = 246)Not specified[10]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)N/A (%T/C = 255)Not specified[10]

Table 2: Kinase Inhibitory Activity and In Vivo Efficacy of HPK1 Inhibitor (Compound 19)

ParameterValueDetailsReference
Kinase Selectivity [1][3]
vs. GCK-like kinase>637-fold[1][3]
vs. LCK>1022-fold[1][3]
In Vivo Efficacy (in combination with anti-PD-1) [1][3]
CT26 Tumor Growth Inhibition (TGI)94.3%2/6 Complete Responses[1][3]
MC38 Tumor Growth Inhibition (TGI)83.3%1/6 Complete Response[1][3]
Pharmacokinetics [1][3]
Oral Bioavailability (F%)35-63%Across multiple species[1][3]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols based on the specific this compound derivative and the experimental setup.

General Synthesis of Pyridine-2-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from a pyridine-2-carboxylic acid precursor.

Materials:

  • Pyridine-2-carboxylic acid derivative

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of the pyridine-2-carboxylic acid derivative in anhydrous DCM, add a few drops of DMF (catalyst) followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM. Cool the solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound derivatives on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of this compound derivatives.

HPK1_Inhibition_Pathway cluster_TCell T-Cell cluster_Drug Therapeutic Intervention TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 HPK1->SLP76 Inhibition AP1 AP-1 SLP76->AP1 NFAT NF-κB/NFAT SLP76->NFAT IL2 IL-2 Production AP1->IL2 NFAT->IL2 Proliferation T-Cell Proliferation & Activation IL2->Proliferation Pyridinecarboxamide This compound Derivative Pyridinecarboxamide->HPK1 Inhibition

Caption: HPK1 inhibition by this compound derivatives enhances T-cell activation.

Apoptosis_Induction_Pathway cluster_CellularResponse Cancer Cell Response Drug 2-Pyridone Derivative p53 p53 Upregulation Drug->p53 CyclinD1 Cyclin D1 Downregulation Drug->CyclinD1 JNK JNK Activation Drug->JNK p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Inhibits CDKs Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of apoptosis induction by 2-pyridone derivatives in cancer cells.

Experimental_Workflow start Start: This compound Derivative Library synthesis Synthesis & Purification start->synthesis in_vitro In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro hit_id Hit Identification (IC50 < Threshold) in_vitro->hit_id moa Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Assay) hit_id->moa Active lead_opt Lead Optimization hit_id->lead_opt Inactive in_vivo In Vivo Efficacy Studies (Xenograft Models) moa->in_vivo in_vivo->lead_opt

Caption: Drug discovery workflow for this compound-based anticancer agents.

References

Application Notes and Protocols: The Role of 2-Pyridinecarboxamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-pyridinecarboxamide and its derivatives in the synthesis of novel agrochemicals. The following sections detail the synthetic protocols, quantitative data on the efficacy of derived compounds, and diagrammatic representations of key chemical transformations and biological pathways.

Introduction to this compound in Agrochemicals

This compound is a versatile scaffold in the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. Its derivatives have been shown to exhibit significant biological activities, making them a focal point of research in crop protection. The pyridine ring system is a common feature in many successful commercial pesticides, and the carboxamide functional group provides a key site for chemical modification to optimize activity, selectivity, and physicochemical properties.

Fungicide Synthesis and Efficacy

Derivatives of this compound have demonstrated potent fungicidal properties, often by inhibiting crucial cellular processes in pathogenic fungi. A notable class of these fungicides acts as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain.

Synthesis of Novel Pyridine Carboxamide-Based Fungicides

A series of novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold have been synthesized and evaluated for their antifungal activity. The general synthetic route involves the condensation of a substituted nicotinoyl chloride with a substituted aniline.

Experimental Protocol: Synthesis of 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) [1]

  • Preparation of 6-chloronicotinoyl chloride: To a solution of 6-chloronicotinic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Condensation Reaction: Dissolve N-phenyl-1,2-phenylenediamine and a base (e.g., triethylamine or pyridine) in an anhydrous solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0 °C and add a solution of 6-chloronicotinoyl chloride in the same solvent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired compound 3f .[1]

Synthesis of 2-chloro-N-(1,1-dimethylindan-4-yl)-pyridine-3-carboxamide [2]

  • Reaction Setup: In a flask, dissolve 200 mg (1.2 mmol) of 4-amino-1,1-dimethylindane and 0.15 g (1.9 mmol) of pyridine in 15 ml of ethyl acetate.

  • Addition of Acid Chloride: Cool the solution under ice cooling and add 0.24 g (1.4 mmol) of 2-chloronicotinic acid chloride.

  • Reaction: Stir the mixture at room temperature for one hour.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the extract with water, dry over Glauber's salt, and then concentrate under reduced pressure. Recrystallize the white residue with hexane to obtain 300 mg of white crystals. The yield was 80.4%.[2]

Synthesis of this compound Cyclohexylsulfonamides [3]

The synthesis involves the reaction between pyridine formyl chloride and 2-amino cyclohexylsulfonamides. The latter is obtained from the reduction amination of 2-oxocyclohexenylsulfonamides.[3]

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro and in vivo antifungal activities of selected this compound derivatives.

Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives against B. cinerea [1]

CompoundInhibition Rate (%) at 50 mg/L
3f 76.9
Thifluzamide (Control)Not specified in the same format

Table 2: In Vivo Antifungal Activity of Compound 3f against B. cinerea [1]

Concentration (mg/L)Preventative Efficacy of 3f (%)Preventative Efficacy of Thifluzamide (%)
20053.955.2
10049.041.2
5027.133.8

Table 3: Fungicidal Activity of this compound Cyclohexylsulfonamides [3]

CompoundTarget FungusEC50 (mg/L)In Vivo Control Efficiency (%)
V-8 Botrytis cinerea1.4179.17
V-7 Pythium aphanidermatum2.7Not specified
Carbendazim (Control)Pythium aphanidermatum4.4Not specified
Mechanism of Action: SDH Inhibition

Many pyridine carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to fungal cell death.

SDH_Inhibition Pyridinecarboxamide Pyridine Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Pyridinecarboxamide->SDH Inhibits Fumarate Fumarate SDH->Fumarate Converts to ETC Electron Transport Chain SDH->ETC Electrons to Succinate Succinate Succinate->SDH Substrate ATP_Production ATP Production (Cellular Energy) ETC->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Inhibition of Succinate Dehydrogenase by Pyridine Carboxamide Fungicides.

Herbicide Synthesis

Pyridine carboxylic acids, which can be derived from this compound precursors, are a significant class of herbicides. These compounds often function as synthetic auxins, disrupting plant growth regulation.

Pyridine Carboxylic Acid Herbicides

Prominent examples of pyridine-based herbicides include Picloram, Clopyralid, and Aminopyralid.[4][5] These are systemic herbicides effective against broadleaf weeds.[4][5]

General Synthetic Approach

While specific industrial syntheses are proprietary, a general laboratory approach to pyridine-2-carboxylic acids can start from 2-cyanopyridine, a derivative of this compound.

Experimental Protocol: Hydrolysis of 2-Cyanopyridine to Picolinic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyanopyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Hydrolysis: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate) to precipitate the picolinic acid.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of picolinic acid to induce precipitation.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain pure picolinic acid.

Herbicide_Synthesis_Workflow start This compound step1 Dehydration start->step1 intermediate 2-Cyanopyridine step1->intermediate step2 Hydrolysis (Acid or Base) intermediate->step2 product Picolinic Acid (Pyridine-2-carboxylic acid) step2->product step3 Further Derivatization (e.g., Halogenation, Amination) product->step3 final_product Pyridine Carboxylic Acid Herbicides step3->final_product

Caption: General Synthetic Workflow from this compound to Pyridine Herbicides.

Insecticide Synthesis

The this compound scaffold is also a building block for various insecticides.

Synthesis of Thieno[2,3-c]isoquinoline-2-carboxamides

A series of 1-amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides have been synthesized and shown to possess insecticidal activity against aphids.[6] The synthesis involves the reaction of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones with various N-aryl-2-chloroacetamides.[6]

Experimental Protocol: General Synthesis of Piperidinium/Morpholinium 3-cyanopyridine-2-thiolates

  • Reaction Mixture: To a mixture of an appropriate aldehyde (10 mmol), cyanothioacetamide (1.0 g, 10 mmol), and a 1,3-dicarbonyl compound (10 mmol) in ethanol (15 ml), add 1.0 ml (10 mmol) of piperidine or morpholine.

  • Reaction: Stir the reaction mixture at room temperature for a specified time or heat under reflux.

  • Isolation: Allow the reaction to cool, and the resulting precipitate is filtered off.

  • Purification: Recrystallize the solid product from a suitable solvent like ethanol.

Quantitative Insecticidal Activity Data

Table 4: Aphicidal Activity of Piperidinium and Morpholinium Cyanopyridinethiolates

CompoundActivity vs. Acetamiprid (48h)
13 ~1.5-fold higher
14 ~1.5-fold higher
20 ~1.5-fold higher

Conclusion

This compound and its derivatives are of significant importance in the field of agrochemical synthesis. The versatility of this chemical scaffold allows for the development of a diverse range of fungicides, herbicides, and insecticides with various modes of action. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new crop protection agents. Further exploration of the structure-activity relationships of this compound derivatives holds great promise for the creation of more effective and environmentally benign agrochemicals.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarboxamide, also known as picolinamide, is a small molecule belonging to the pyridinecarboxamide class of compounds. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Emerging research suggests that this compound and its analogs may exert their effects through various mechanisms, including the inhibition of Poly (ADP-ribose) polymerase (PARP) and the activation of the Runt-related transcription factor 3 (RUNX3) signaling pathway. These pathways are critically involved in DNA repair, cell cycle regulation, and tumor suppression, making this compound a compound of interest for further investigation in oncology and other therapeutic areas.

This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential as a PARP inhibitor and a RUNX3 activator.

Data Presentation

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)
Compound 19 (Pyridine-2-carboxamide analogue) CT26 (Murine Colorectal Carcinoma)HPK1 InhibitionNot specified, but showed 94.3% TGI in vivo
Compound 2 (Oleoyl hybrid) HCT116 (Human Colorectal Carcinoma)Crystal Violet0.34
Thienylpicolinamidine 4b SR (Leukemia)Not specified0.58
Thienylpicolinamidine 4b K-562 (Chronic Myelogenous Leukemia)Not specified0.90
Picolinamide Derivative C. albicansAntifungal Activity100
Picolinamide Derivative C. glabrataAntifungal Activity100

Note: The data presented above is for derivatives of this compound and should be considered illustrative. Experimental determination of the IC50 value for this compound in the cell line of interest is highly recommended.

Signaling Pathways

PARP Inhibition Pathway

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to synthetic lethality and cell death.

PARP_Inhibition DNA Damage\n(Single-Strand Break) DNA Damage (Single-Strand Break) PARP Activation PARP Activation DNA Damage\n(Single-Strand Break)->PARP Activation PARylation PARylation PARP Activation->PARylation Accumulation of SSBs Accumulation of SSBs PARP Activation->Accumulation of SSBs Blocked Recruitment of\nDNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of\nDNA Repair Proteins SSB Repair SSB Repair Recruitment of\nDNA Repair Proteins->SSB Repair This compound\n(PARP Inhibitor) This compound (PARP Inhibitor) Inhibition This compound\n(PARP Inhibitor)->Inhibition Inhibition->PARP Activation DNA Replication DNA Replication Accumulation of SSBs->DNA Replication Double-Strand Breaks (DSBs) Double-Strand Breaks (DSBs) DNA Replication->Double-Strand Breaks (DSBs) Cell Death\n(Synthetic Lethality) Cell Death (Synthetic Lethality) Double-Strand Breaks (DSBs)->Cell Death\n(Synthetic Lethality)

PARP Inhibition by this compound
RUNX3 Activation Pathway

Runt-related transcription factor 3 (RUNX3) is a tumor suppressor that is often silenced in cancer. Its activation can lead to cell cycle arrest and apoptosis. RUNX3 can cooperate with the TGF-β signaling pathway to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest.

RUNX3_Activation cluster_TGFB TGF-β Signaling TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex p21 Promoter p21 Promoter SMAD Complex->p21 Promoter This compound This compound RUNX3 Activation RUNX3 Activation This compound->RUNX3 Activation RUNX3 Activation->p21 Promoter p21 Expression p21 Expression p21 Promoter->p21 Expression G1 Cell Cycle Arrest G1 Cell Cycle Arrest p21 Expression->G1 Cell Cycle Arrest Tumor Suppression Tumor Suppression G1 Cell Cycle Arrest->Tumor Suppression

RUNX3-Mediated Tumor Suppression

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
PARP Inhibition Cellular Assay

This assay measures the inhibition of PARP activity in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., BRCA-deficient cell line)

  • Complete growth medium

  • This compound

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Cell lysis buffer

  • PARP assay kit (chemiluminescent or colorimetric)

  • 96-well white or clear plates

  • Luminometer or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induction of DNA Damage:

    • Treat cells with a DNA damaging agent (e.g., MMS) for a specified time to induce PARP activity.

  • Cell Lysis:

    • Wash the cells with PBS and then lyse the cells according to the PARP assay kit manufacturer's protocol.

  • PARP Activity Measurement:

    • Transfer the cell lysates to the assay plate provided in the kit.

    • Follow the kit's instructions for the addition of reagents to measure PARP activity (e.g., by detecting the formation of poly(ADP-ribose)).

  • Data Acquisition:

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the signal to the protein concentration of each sample.

    • Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value for PARP inhibition.

PARP_Assay_Workflow A Seed Cells in 96-well Plate B Pre-treat with this compound A->B C Induce DNA Damage (e.g., MMS) B->C D Lyse Cells C->D E Measure PARP Activity (e.g., PAR level) D->E F Data Analysis and IC50 Calculation E->F RUNX3_Reporter_Workflow A Co-transfect Cells with RUNX3 and Reporter Plasmids B Treat with this compound A->B C Incubate 24-48h B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Calculate Fold Activation E->F

Application Notes and Protocols: 2-Pyridinecarboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-pyridinecarboxamide and its derivatives as versatile reagents in modern organic synthesis. The focus is on its role as a directing group in C-H bond functionalization and as a foundational structure for ligand development in cross-coupling reactions.

This compound as a Directing Group in C-H Activation

The this compound moiety is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization. The nitrogen atom of the pyridine ring and the amide oxygen chelate to the metal center, enabling the selective activation of ortho-C-H bonds on an adjacent aryl group. This strategy has been successfully employed in a variety of transformations, including arylation, olefination, and acetoxylation.

Palladium-Catalyzed ortho-Arylation of N-Aryl-2-Pyridinecarboxamides

Application Notes:

Palladium-catalyzed ortho-arylation of N-aryl-2-pyridinecarboxamides provides a direct and atom-economical method for the synthesis of biaryl compounds. This transformation is valuable for the construction of complex molecular scaffolds found in pharmaceuticals and functional materials. The reaction typically proceeds with good to excellent yields and high regioselectivity. A variety of aryl boronic acids can be used as coupling partners, and the reaction tolerates a range of functional groups on both the N-aryl ring and the boronic acid.

Quantitative Data Summary:

The following table summarizes the yields for the palladium-catalyzed ortho-arylation of various N-aryl-2-aminopyridine derivatives with different arylboronic acids.

EntryN-Aryl-2-aminopyridine SubstrateArylboronic AcidCatalyst SystemSolventTemp (°C)Yield (%)Reference
1N-phenylpyridin-2-aminePhenylboronic acidPd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), BQ (0.5 equiv.)THF8085[1]
2N-(4-methoxyphenyl)pyridin-2-aminePhenylboronic acidPd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), BQ (0.5 equiv.)THF8078[1]
3N-(4-chlorophenyl)pyridin-2-aminePhenylboronic acidPd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), BQ (0.5 equiv.)THF8081[1]
4N-phenylpyridin-2-amine4-Methylphenylboronic acidPd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), BQ (0.5 equiv.)THF8082[1]
5N-phenylpyridin-2-amine4-Methoxyphenylboronic acidPd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), BQ (0.5 equiv.)THF8075[1]

Experimental Protocol: General Procedure for ortho-Arylation

This protocol is adapted from a general method for the direct arylation of N-aryl-2-amino pyridine derivatives[1].

Materials:

  • N-aryl-2-aminopyridine derivative (1.0 equiv)

  • Arylboronic acid (3.0 equiv, added in three portions)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) oxide (Ag₂O, 1.0 equiv)

  • 1,4-Benzoquinone (BQ, 0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a screw-cap vial, add the N-aryl-2-aminopyridine (1.0 equiv), arylboronic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂O (1.0 equiv), and BQ (0.5 equiv).

  • Add anhydrous THF (e.g., 4 mL for a 0.2 mmol scale reaction).

  • Seal the vial and stir the reaction mixture on a heating block at 80 °C.

  • After 6 hours, add a second portion of the arylboronic acid (1.0 equiv).

  • After 12 hours from the start of the reaction, add the final portion of the arylboronic acid (1.0 equiv).

  • Continue stirring at 80 °C for a total of 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Proposed Catalytic Cycle for Palladium-Catalyzed ortho-Arylation:

G cluster_cycle Catalytic Cycle Substrate_Coordination Substrate Coordination C-H_Activation C-H Activation Substrate_Coordination->C-H_Activation [Pd(II)] Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition (Aryl Boronic Acid) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Substrate_Coordination Regenerates [Pd(II)] Product ortho-Arylated Product Product_Release->Product Start Start with Pd(OAc)₂ Start->Substrate_Coordination G cluster_cycle Catalytic Cycle Coordination Coordination to Rh(III) C-H_Activation C-H Activation Coordination->C-H_Activation Rhodacycle Rhodacycle Intermediate C-H_Activation->Rhodacycle Olefin_Insertion Olefin Insertion Rhodacycle->Olefin_Insertion Beta-Hydride_Elimination β-Hydride Elimination Olefin_Insertion->Beta-Hydride_Elimination Product_Formation Product Formation Beta-Hydride_Elimination->Product_Formation Rh_Reoxidation Rh(I) to Rh(III) Reoxidation (Air) Product_Formation->Rh_Reoxidation Releases Rh(I) Product ortho-Olefinated Product Product_Formation->Product Rh_Reoxidation->Coordination Start Start with [RhCp*Cl₂]₂ Start->Coordination G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Substrate, Coupling Partner, Catalyst, Additives Solvent Add Anhydrous Solvent Reagents->Solvent Setup Assemble Reaction Vessel (e.g., Schlenk tube) Solvent->Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas (e.g., Ar) Setup->Inert_Atmosphere Heating Heat to Reaction Temperature with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite® Cooling->Filtration Extraction Aqueous Work-up/ Extraction (if necessary) Filtration->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove Solvent in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

2-Pyridinecarboxamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is a key component in the design of inhibitors for various enzymes and has been successfully employed in the development of therapeutic agents. High-throughput screening (HTS) plays a pivotal role in the discovery of novel drug candidates by enabling the rapid evaluation of large compound libraries. These application notes provide detailed protocols for biochemical and cell-based HTS assays relevant to the screening of this compound-containing compounds, with a focus on their application as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), two significant targets in oncology and immunology.

Key Signaling Pathways

Derivatives of this compound have been identified as potent modulators of critical signaling pathways implicated in cancer and immune regulation. Understanding these pathways is essential for designing and interpreting HTS assays.

HPK1 Signaling in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76, leading to the attenuation of downstream signaling required for T-cell activation, proliferation, and cytokine production.[1][2] Inhibition of HPK1 by compounds such as this compound derivatives can enhance T-cell-mediated anti-tumor immunity.[3]

HPK1_Signaling TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream Degradation Ubiquitination & Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (IL-2 Production) Downstream->T_Cell_Activation Inhibitor This compound Inhibitor Inhibitor->HPK1_active inhibits

HPK1 Signaling Pathway and Inhibition.
SHP2 Signaling in Cancer Proliferation

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway.[4] Gain-of-function mutations and overexpression of SHP2 are associated with various cancers.[4][5] Allosteric inhibitors, which can feature the this compound scaffold, stabilize an auto-inhibited conformation of SHP2, thereby preventing its activation and blocking downstream pro-proliferative signaling.[4]

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos recruits SHP2_inactive SHP2 (Inactive) Grb2_Sos->SHP2_inactive activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS activates RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation Inhibitor This compound Allosteric Inhibitor Inhibitor->SHP2_inactive stabilizes

SHP2 Signaling Pathway and Allosteric Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives and other relevant inhibitors against HPK1 and SHP2 from various HTS assays.

Table 1: Inhibitory Activity of this compound Derivatives and Reference Compounds against HPK1.

Compound Name/IDAssay TypeTargetIC50 (nM)Cellular EC50 (nM)Cell LineReference
Compound 19 (Pyridine-2-carboxamide analogue)EnzymaticHPK1Data not specifiedData not specifiedCT26, MC38[3]
Hpk1-IN-31BiochemicalHPK1Data not specifiedData not specifiedHuman T-cells[6]
ISR-05 (4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one)Kinase AssayHPK124,200Not reportedN/A[7][8]
ISR-03 (quinolin-2(1H)-one)Kinase AssayHPK143,900Not reportedN/A[7][8]
Hpk1-IN-35BiochemicalHPK13.51040Jurkat[9]
BMS Compound KBiochemicalHPK1Data not specifiedData not specifiedNot reported[9]

Table 2: Inhibitory Activity of this compound Derivatives and Reference Compounds against SHP2.

Compound Name/IDAssay TypeTargetIC50 (nM)Cellular EC50 (nM)Cell LineReference
SHP099BiochemicalSHP271250KYSE-520[10]
TNO155BiochemicalSHP23111Not reported[10]
RMC-4630BiochemicalSHP21.5539PC9[10]
SYK-85EnzymaticSHP2-PTP320Not reportedN/A[11]
WS-635EnzymaticSHP2-PTP4130Not reportedN/A[11]
TK-147EnzymaticSHP2250Not reportedN/A[11]

Experimental Protocols

Detailed methodologies for key HTS assays are provided below. These protocols can be adapted for screening this compound libraries.

Protocol 1: Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibition of HPK1 kinase activity.[1]

HPK1_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of this compound compounds in DMSO. Dispense 3. Dispense compounds into 384-well plate. Compound_Prep->Dispense Reagent_Prep 2. Prepare HPK1 enzyme, peptide substrate, and ATP solutions. Add_Enzyme 4. Add HPK1 enzyme and peptide substrate mixture. Reagent_Prep->Add_Enzyme Dispense->Add_Enzyme Incubate1 5. Incubate to allow compound binding. Add_Enzyme->Incubate1 Add_ATP 6. Initiate reaction by adding ATP. Incubate1->Add_ATP Incubate2 7. Incubate to allow phosphorylation. Add_ATP->Incubate2 Add_Detection 8. Add TR-FRET detection reagents (e.g., antibody and acceptor). Incubate2->Add_Detection Incubate3 9. Incubate to allow detection reagent binding. Add_Detection->Incubate3 Read_Plate 10. Read TR-FRET signal on a plate reader. Incubate3->Read_Plate Analyze 11. Calculate % inhibition and determine IC50 values. Read_Plate->Analyze

Workflow for HPK1 TR-FRET Assay.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., ULight-MBP)

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 384-well low-volume black plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells for high-signal (0% inhibition) controls and wells with a known potent inhibitor for low-signal (100% inhibition) controls.

  • Enzyme and Substrate Addition: Prepare a mixture of recombinant HPK1 enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction and add 10 µL of the TR-FRET detection reagent mixture (containing Europium-labeled antibody and Streptavidin-Allophycocyanin) to each well.

  • Final Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular p-SLP-76 (Ser376) Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1][9]

Materials:

  • Jurkat T-cells or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test compounds (this compound derivatives)

  • Fixation and permeabilization buffers (e.g., formaldehyde-based and methanol-based)

  • Fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells or PBMCs under standard conditions. Pre-incubate the cells with various concentrations of the test compounds or DMSO vehicle control for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state of proteins. Following fixation, permeabilize the cells with a methanol-based buffer to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for p-SLP-76 (Ser376).

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the p-SLP-76 staining in individual cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each treatment condition. Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration relative to the stimulated DMSO control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Biochemical SHP2 Allosteric Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based enzymatic assay to identify allosteric inhibitors of SHP2.[4][12]

SHP2_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of this compound compounds in DMSO. Dispense 3. Dispense compounds into 384-well plate. Compound_Prep->Dispense Reagent_Prep 2. Prepare SHP2 enzyme and DiFMUP substrate solutions. Add_Enzyme 4. Add SHP2 enzyme. Reagent_Prep->Add_Enzyme Dispense->Add_Enzyme Incubate1 5. Incubate to allow compound binding. Add_Enzyme->Incubate1 Add_Substrate 6. Initiate reaction by adding DiFMUP substrate. Incubate1->Add_Substrate Read_Plate 7. Monitor fluorescence kinetically in a plate reader. Add_Substrate->Read_Plate Analyze 8. Calculate reaction rates, % inhibition, and IC50 values. Read_Plate->Analyze

Workflow for SHP2 Fluorescence-Based Assay.

Materials:

  • Recombinant full-length human SHP2 protein

  • Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35[12]

  • 384-well black microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense approximately 50 nL of each dilution into the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant SHP2 protein in assay buffer. Add 10 µL of the diluted enzyme solution to each well.

  • Inhibitor Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to SHP2.[12]

  • Reaction Initiation: Prepare a solution of DiFMUP in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the DiFMUP solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence in kinetic mode for 15-30 minutes at room temperature (Excitation: ~355 nm, Emission: ~460 nm).[12]

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors against key therapeutic targets such as HPK1 and SHP2. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel this compound-based drug candidates. By leveraging these methodologies, researchers can accelerate the discovery of new therapeutics for the treatment of cancer and other diseases.

References

Enhancing Oral Bioavailability of 2-Pyridinecarboxamide: Formulation Strategies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The low aqueous solubility and subsequent poor oral bioavailability of many active pharmaceutical ingredients (APIs) present a significant challenge in drug development. 2-Pyridinecarboxamide and its derivatives, a scaffold present in numerous therapeutic agents, often exhibit solubility-limited absorption. This document outlines key formulation strategies to enhance the oral bioavailability of this compound, providing detailed protocols for their implementation and evaluation. The strategies discussed include the formation of amorphous solid dispersions, co-crystallization, nanoparticle engineering, and prodrug synthesis.

Amorphous Solid Dispersions

Overview

Amorphous solid dispersions (ASDs) involve the dispersion of the API in an amorphous state within a hydrophilic polymer matrix. This approach enhances bioavailability by improving the drug's wettability, increasing its surface area, and maintaining a supersaturated state in the gastrointestinal fluid, which facilitates absorption. The conversion of the crystalline drug to a higher-energy amorphous form leads to improved apparent solubility and dissolution rates.[1][2] For instance, a solid dispersion of niclosamide, another poorly soluble compound, resulted in a 2.6-fold increase in oral bioavailability in rats.[3]

Data Presentation
Formulation StrategyCompoundPolymer/Co-formerKey FindingsReference
Solid DispersionNiclosamidePVP-VA2.6-fold increase in oral bioavailability in rats.[3]
Solid DispersionItraconazoleHPMCEnhanced dissolution and oral absorption.[1]
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from a method for a structurally related compound, 2-Pyridinecarbothioamide.[4]

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:4 drug-to-polymer). Dissolve both components in a minimal amount of a suitable common solvent, such as methanol, in a round-bottom flask.

  • Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure to form a thin film on the flask wall.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., #60) to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.

Experimental Workflow

G cluster_0 Preparation of this compound Solid Dispersion A Weigh this compound and Polymer B Dissolve in Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Pulverization and Sieving D->E F Store in Desiccator E->F

Workflow for Solid Dispersion Preparation

Co-crystals

Overview

Co-crystallization is a technique that modifies the physicochemical properties of an API by incorporating a second, neutral molecule (a co-former) into the crystal lattice.[5] This can lead to the formation of a new crystalline solid with improved properties such as solubility and dissolution rate, without altering the chemical structure of the API. For example, co-crystals of febuxostat with picolinamide and nicotinamide have demonstrated enhanced solubility.[6] Specifically, a febuxostat-picolinamide co-crystal exhibited a solubility of 34.91 mg/L in phosphate buffer at pH 6.8.[6] However, it is important to note that the success of this strategy is highly dependent on the choice of the co-former, as a naproxen-picolinamide co-crystal showed no significant improvement in its intrinsic dissolution rate.[7]

Data Presentation
Formulation StrategyCompoundCo-formerKey FindingsReference
Co-crystalFebuxostatPicolinamideSolubility of 34.91 mg/L in phosphate buffer (pH 6.8).[6]
Co-crystalFebuxostatNicotinamideStable co-crystal with a 36.6 times faster dissolution rate than Febuxostat alone.[6]
Co-crystalNaproxenPicolinamideIntrinsic dissolution rate was not significantly different from Naproxen.[7]
Experimental Protocol: Preparation of this compound Co-crystals by Liquid-Assisted Grinding

Objective: To prepare co-crystals of this compound with a suitable co-former to improve its dissolution characteristics.

Materials:

  • This compound

  • Co-former (e.g., a GRAS-listed carboxylic acid like succinic acid)

  • Small amount of a suitable solvent (e.g., ethanol, acetonitrile)

  • Ball mill or mortar and pestle

  • X-ray powder diffraction (XRPD) instrument for characterization

Methodology:

  • Stoichiometric Mixing: Accurately weigh stoichiometric amounts of this compound and the chosen co-former (e.g., 1:1 molar ratio).

  • Liquid-Assisted Grinding: Place the mixture into a grinding jar of a ball mill or a mortar. Add a few drops of a suitable solvent (just enough to moisten the powder).

  • Grinding: Grind the mixture for a specified period (e.g., 30-60 minutes) at a set frequency.

  • Drying: After grinding, dry the resulting powder to remove the residual solvent.

  • Characterization: Characterize the solid product using XRPD to confirm the formation of a new crystalline phase, distinct from the starting materials. Further characterization by techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy is also recommended.

Nanoparticle Engineering

Overview

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area-to-volume ratio, leading to a higher dissolution velocity and improved bioavailability.[8] Nanoparticle formulations can be achieved through various methods, including wet milling, high-pressure homogenization, and precipitation techniques. For pyrazinamide, a related pyridinecarboxamide, polymeric nanoparticles have been formulated with particle sizes ranging from 45.51 to 300.4 nm and a maximum drug entrapment efficiency of 80.9%.[9] In another study, biopolymer-capped pyrazinamide-loaded colloidosomes demonstrated a 4.26-fold increase in plasma drug concentrations in vivo.[10]

Data Presentation
Formulation StrategyCompoundFormulation DetailsKey FindingsReference
Polymeric NanoparticlesPyrazinamideDouble-emulsion solvent evaporation/diffusionParticle size: 45.51-300.4 nm; Max. entrapment efficiency: 80.9%.[9]
ColloidosomesPyrazinamideBiopolymer-capped4.26 times higher plasma drug concentrations.[10]
Experimental Protocol: Preparation of this compound Nanoparticles by Precipitation

This protocol is a general method for preparing nanoparticles of poorly soluble compounds.[11]

Objective: To prepare nanoparticles of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • A suitable water-miscible organic solvent (e.g., acetone)

  • An aqueous solution containing a stabilizer (e.g., Tween 80, sodium dodecyl sulfate)

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Methodology:

  • Drug Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetone) to prepare a concentrated solution.

  • Stabilizer Solution Preparation: Prepare an aqueous solution of a stabilizer at a specific concentration (e.g., 1% w/v Tween 80).

  • Precipitation: While vigorously stirring the aqueous stabilizer solution, slowly add the drug solution dropwise. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles, which are stabilized by the surfactant.

  • Solvent Removal: Continue stirring to allow for the evaporation of the organic solvent. Gentle heating or a nitrogen stream can be used to expedite this process.

  • Characterization: Analyze the resulting nanosuspension for particle size and size distribution using DLS. Further characterization can include zeta potential measurement to assess stability and drug content analysis.

Logical Relationship Diagram

G cluster_0 Nanoparticle Bioavailability Enhancement A Poorly Soluble This compound B Particle Size Reduction (Nanoparticles) A->B C Increased Surface Area B->C D Enhanced Dissolution Rate C->D E Improved Bioavailability D->E

Mechanism of Nanoparticle-Mediated Bioavailability Enhancement

Prodrug Approach

Overview

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[12] This strategy can be employed to overcome various pharmaceutical and pharmacokinetic barriers, including poor aqueous solubility. By attaching a hydrophilic promoiety to the this compound molecule, its solubility can be increased, leading to better absorption. Once absorbed, the promoiety is cleaved by enzymes to release the active this compound. A niclosamide prodrug, for example, demonstrated a remarkable 10-fold increase in oral bioavailability.[13][14][15]

Data Presentation
Formulation StrategyCompoundProdrug MoietyKey FindingsReference
ProdrugNiclosamideWater-soluble promoiety10-fold increase in oral bioavailability.[13][14][15]
ProdrugN-methylnicotinamideDihydropyridineBrain-permeable prodrug that is oxidized to the active form in the brain.[16]
Experimental Protocol: Synthesis and Evaluation of a this compound Prodrug

Objective: To synthesize a water-soluble prodrug of this compound and evaluate its potential for improved bioavailability.

Materials:

  • This compound

  • A hydrophilic promoiety with a suitable functional group for linkage (e.g., an amino acid or a short polyethylene glycol chain with a terminal carboxylic acid)

  • Coupling agents (e.g., DCC, EDC)

  • Appropriate solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography)

  • In vitro hydrolysis system (e.g., simulated gastric and intestinal fluids, liver microsomes)

  • Animal model for in vivo pharmacokinetic studies

Methodology:

  • Synthesis:

    • Activate the carboxylic acid of the promoiety using a coupling agent.

    • React the activated promoiety with the amide nitrogen of this compound (this may require protection of other functional groups). Note: The specific synthetic route will depend on the chosen promoiety.

    • Purify the resulting prodrug using techniques such as column chromatography or recrystallization.

    • Characterize the structure of the synthesized prodrug using NMR, mass spectrometry, and IR spectroscopy.

  • Solubility Determination: Measure the aqueous solubility of the prodrug and compare it to that of the parent this compound.

  • In Vitro Hydrolysis: Incubate the prodrug in simulated gastric fluid, simulated intestinal fluid, and liver microsomes to assess its chemical and enzymatic stability and the rate of conversion back to the parent drug.

  • In Vivo Pharmacokinetic Study:

    • Administer the prodrug and the parent drug orally to an animal model (e.g., rats) at equimolar doses.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of both the prodrug and the parent drug using a validated analytical method (e.g., LC-MS/MS).

    • Calculate and compare the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) to determine the relative bioavailability.

Signaling Pathway

G cluster_0 Prodrug Activation Pathway A Oral Administration of This compound Prodrug B Enhanced Solubility and Absorption A->B C Enzymatic Cleavage (in vivo) B->C D Active this compound + Promoieity C->D E Therapeutic Effect D->E

Conceptual Pathway for a this compound Prodrug

References

Troubleshooting & Optimization

Technical Support Center: 2-Pyridinecarboxamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Pyridinecarboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Issues

Q1: My synthesis of this compound from 2-cyanopyridine is resulting in a low yield. What are the common causes?

A1: Low yields in the hydrolysis of 2-cyanopyridine to this compound can stem from several factors:

  • Incomplete Reaction: The hydrolysis reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For basic hydrolysis using sodium hydroxide, a reflux period of several hours is typically required.[1]

  • Side Reactions: The primary side reaction is the further hydrolysis of the desired amide product (this compound) to picolinic acid.[2][3] Under harsh conditions, picolinic acid can subsequently decarboxylate.[3][4] To minimize this, avoid excessively high temperatures (above 135°C) or prolonged reaction times once the amide is formed.[4]

  • Purity of Starting Materials: The purity of the starting 2-cyanopyridine is crucial. Impurities in the starting material can lead to side reactions and lower the yield of the desired product.

  • Suboptimal pH Control: During workup, precise pH adjustment is necessary to precipitate the product without converting it to the more soluble picolinic acid salt.

Q2: I am observing an unknown impurity in my final product after synthesis. What could it be?

A2: Common impurities include:

  • Unreacted 2-Cyanopyridine: If the reaction is incomplete, the starting material will remain. This can be checked by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Picolinic Acid: This is the primary byproduct from over-hydrolysis of this compound.[2][3] It is more polar than the amide and can often be separated by careful recrystallization or column chromatography.

  • Starting Material Impurities: Impurities present in the initial 2-cyanopyridine may carry through the reaction.

Purification Issues

Q3: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solution is supersaturated at a temperature above the melting point of the solute. To resolve this:

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[5]

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The tiny glass particles can act as nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System: Re-evaluate your solvent choice. If using a single solvent, ensure you are using the minimum amount of hot solvent to dissolve the compound. If the compound is too soluble, consider a two-solvent system.[5][7]

Q4: After recrystallization, my this compound is still not pure. What other purification methods can I use?

A4: If recrystallization is insufficient, column chromatography is an effective alternative for separating this compound from more polar impurities like picolinic acid or less polar impurities like unreacted 2-cyanopyridine.[8] A silica gel stationary phase is typically used. The basic nature of the pyridine ring can sometimes cause tailing on silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound via the hydrolysis of 2-cyanopyridine.

ParameterConditionNotesReference
Reactant 2-Cyanopyridine---[1]
Reagent 30% Sodium Hydroxide (aq)An alkali metal hydroxide is used to facilitate hydrolysis.[1][4]
Solvent Water---[1]
Temperature RefluxHeating is required to drive the reaction. Temperatures above 135°C should be avoided to prevent decarboxylation of the picolinic acid byproduct.[1][4]
Reaction Time ~4 hoursReaction progress should be monitored (e.g., by TLC) to determine completion.[1]
Workup Acidification with HCl to pH 2.5Neutralization of the excess base and protonation of the product/byproduct.[1]
Yield ~89.6%The reported yield after recrystallization.[1]

Experimental Protocols

1. Synthesis of this compound via Hydrolysis of 2-Cyanopyridine

This protocol is adapted from established procedures for the basic hydrolysis of cyanopyridines.[1]

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine and deionized water.

    • Begin stirring the mixture and heat it to 50°C.

    • Slowly add a 30% aqueous solution of sodium hydroxide to the flask.

  • Step 2: Reaction

    • After the addition of sodium hydroxide is complete, increase the temperature to bring the mixture to a gentle reflux.

    • Maintain the reflux for approximately 4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Step 3: Workup and Isolation

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Carefully add 30% hydrochloric acid to the solution to adjust the pH to approximately 2.5. This will neutralize the excess sodium hydroxide and precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude this compound by vacuum filtration, washing the solid with a small amount of cold water.

    • Dry the crude product.

2. Purification of this compound by Recrystallization (Single Solvent)

This is a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally. Acetonitrile has been reported as a suitable solvent for similar compounds.[9]

  • Step 1: Dissolution

    • Place the crude, dry this compound in an Erlenmeyer flask.

    • Add a minimum amount of a suitable solvent (e.g., ethanol, acetonitrile, or water).[9][10]

    • Heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary, ensuring to use the minimum volume required for dissolution.

  • Step 2: Cooling and Crystallization

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Step 3: Collection and Drying

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely under vacuum. The purity can be assessed by melting point analysis and compared to literature values.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 1. Reaction Setup (2-Cyanopyridine, NaOH, H2O) B 2. Reflux (~4 hours) A->B C 3. Workup (Acidification to pH 2.5) B->C D 4. Isolation (Crude this compound) C->D E 5. Recrystallization (Dissolve in min. hot solvent) D->E Crude Product F 6. Crystallization (Slow cooling) E->F G 7. Collection (Vacuum filtration) F->G H 8. Final Product (Pure this compound) G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Guide

G cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Start Problem Encountered LowYield Low Yield? Start->LowYield OilingOut Product 'Oiling Out'? Start->OilingOut ImpureProduct Product still impure after recrystallization? Start->ImpureProduct CheckTimeTemp Action: Check reaction time and temperature. Avoid >135°C. LowYield->CheckTimeTemp Yes CheckPurity Action: Verify purity of starting material. LowYield->CheckPurity Yes Final Resolution CheckTimeTemp->Final CheckPurity->Final SlowCool Action: Cool solution slowly. Scratch flask or add seed crystal. OilingOut->SlowCool Yes ColumnChrom Action: Use column chromatography (Silica gel). ImpureProduct->ColumnChrom Yes SlowCool->Final ColumnChrom->Final

Caption: A decision-making workflow for troubleshooting common synthesis and purification issues.

References

Technical Support Center: 2-Pyridinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Pyridinecarboxamide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, primarily incomplete conversion of starting materials or the formation of side products. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the reaction temperature.

  • Sub-optimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be ideal for the selective formation of the amide.

    • Solution: Systematically optimize the reaction conditions. For the hydrolysis of 2-cyanopyridine, carefully control the temperature and the concentration of the acid or base catalyst to favor the formation of the amide over the carboxylic acid.

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-cyanopyridine or picolinic acid, can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Ensure the purity of your reagents before commencing the synthesis. Recrystallization or distillation of starting materials may be necessary.

Issue 2: Presence of Picolinic Acid as a Major Impurity

Q: I am observing a significant amount of picolinic acid in my final product. How can I minimize this side reaction?

A: The formation of picolinic acid (pyridine-2-carboxylic acid) is a common side reaction, particularly during the hydrolysis of 2-cyanopyridine, as the desired amide can be further hydrolyzed.

  • Cause: Over-hydrolysis of the intermediate this compound. This is often promoted by harsh reaction conditions such as high temperatures, prolonged reaction times, or high concentrations of acid or base.[1]

  • Troubleshooting:

    • Milder Reaction Conditions: Employ milder reaction conditions. For base-catalyzed hydrolysis, use a lower concentration of the base or a weaker base. For acid-catalyzed hydrolysis, use a more dilute acid.

    • Temperature Control: Maintain a lower reaction temperature. For the hydrolysis of 2-cyanopyridine to the carboxylic acid, temperatures above 135°C should be avoided to prevent subsequent decarboxylation.[2]

    • Reaction Time: Carefully monitor the reaction and stop it once the formation of this compound is maximized, before significant over-hydrolysis to picolinic acid occurs.

    • Enzymatic Hydrolysis: Consider using a nitrile hydratase enzyme, which can offer high selectivity for the conversion of nitriles to amides under mild conditions, thus minimizing the formation of the corresponding carboxylic acid.

Issue 3: Formation of Unexpected Chlorinated Byproducts

Q: When synthesizing this compound from picolinic acid using thionyl chloride, I have identified a chlorinated impurity. What is this compound and how can I avoid its formation?

A: The reaction of picolinic acid with thionyl chloride can lead to the formation of a chlorinated side product, specifically 4-chloro-picolinoyl chloride, which then reacts with the amine source to yield the corresponding 4-chloro-2-pyridinecarboxamide.[3][4]

  • Cause: Electrophilic chlorination of the pyridine ring by thionyl chloride, likely activated by the pyridine nitrogen.

  • Troubleshooting:

    • Alternative Activating Agents: Consider using alternative activating agents for the carboxylic acid that are less prone to causing ring chlorination. Examples include oxalyl chloride with a catalytic amount of DMF, or carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reaction Conditions: If using thionyl chloride is necessary, optimization of the reaction conditions, such as using lower temperatures and shorter reaction times, may help to minimize the formation of the chlorinated byproduct.

Issue 4: Polymerization of Starting Material

Q: My reaction mixture is becoming viscous, and I am isolating a polymeric material instead of the desired product. What is causing this and how can it be prevented?

A: Polymerization can be a significant side reaction when working with cyanopyridines, especially under harsh conditions or in the presence of certain initiators.

  • Cause: Cyanopyridines can polymerize, particularly at elevated temperatures or in the presence of strong acids or bases that can initiate the polymerization of the nitrile group.

  • Troubleshooting:

    • Temperature Control: Maintain strict control over the reaction temperature to avoid localized overheating.

    • Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to manage any exothermic processes that could lead to a rapid increase in temperature.

    • Use of Inhibitors: In some cases, the addition of a radical inhibitor may be necessary to prevent polymerization, although this should be carefully evaluated for compatibility with the desired reaction.

Quantitative Data on Side Reactions

The following table summarizes available quantitative data on the yields of this compound and its common side products under various synthetic conditions. It is important to note that direct comparison between different studies can be challenging due to variations in experimental setups and analytical methods.

Starting MaterialReaction ConditionsDesired ProductYield of Desired ProductSide Product(s)Yield of Side Product(s)Reference(s)
3-CyanopyridineContinuous hydrolysis with NaOHNicotinamide96.04%Sodium nicotinate3.73%[2]
2-CyanopyridineBasic hydrolysis (30% NaOH), reflux 4h, then acidification2-Picolinic acid89.6%--[5][6]
Picolinic acidReaction with thionyl chloride, then N-alkylanilineN-alkyl-N-phenylpicolinamide31-54%4-chloro-N-alkyl-N-phenylpicolinamide10-13%[3][4]

Note: The data for 3-cyanopyridine is included to provide a general indication of the efficiency achievable in continuous hydrolysis of cyanopyridines.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 2-Cyanopyridine

This protocol is adapted from procedures focused on the synthesis of the corresponding carboxylic acid and highlights the conditions that can lead to over-hydrolysis if not carefully controlled. To favor the amide, reaction times should be shortened and temperature and base concentration should be optimized.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add 2-cyanopyridine (1 part by weight) and deionized water (2 parts by weight).

  • Reagent Addition: Begin stirring and warm the mixture to 50 °C. Slowly add a 30% aqueous solution of sodium hydroxide (approx. 1.28 parts by weight).

  • Reaction: After the addition of sodium hydroxide, continue to heat the mixture. For the synthesis of picolinic acid, the reaction is refluxed for 4 hours.[5][6] To isolate this compound, the reaction should be monitored closely by TLC or HPLC and stopped once the consumption of the starting material is complete and before significant formation of picolinic acid is observed.

  • Work-up and Isolation: Cool the reaction mixture. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

The following diagram illustrates the key reaction pathways in the synthesis of this compound, including the formation of common side products.

Reaction_Pathways This compound This compound Picolinic Acid Picolinic Acid This compound->Picolinic Acid Over-hydrolysis (H₂O, H⁺/OH⁻) Pyridine Pyridine Picolinic Acid->Pyridine Decarboxylation (High Temp.) Picolinic Acid Chloride Picolinic Acid Chloride Picolinic Acid Chloride->this compound NH₃ / Amine 4-Chloro-picolinoyl chloride 4-Chloro-picolinoyl chloride Picolinic Acid Chloride->4-Chloro-picolinoyl chloride Ring Chlorination (Side Reaction) 4-Chloro-2-pyridinecarboxamide 4-Chloro-2-pyridinecarboxamide 4-Chloro-picolinoyl chloride->4-Chloro-2-pyridinecarboxamide NH₃ / Amine Picolinic_Acid_Start Picolinic Acid Picolinic_Acid_Start->Picolinic Acid Chloride SOCl₂ Polymer Polymer 2-Cyanopyridine 2-Cyanopyridine 2-Cyanopyridine->Polymer Polymerization (Harsh Conditions)

Caption: Reaction pathways in this compound synthesis.

Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis analyze_impurities Analyze Product Mixture (TLC, HPLC, NMR, MS) start->analyze_impurities check_yield Low Yield? unreacted_sm Unreacted Starting Material? check_yield->unreacted_sm Yes successful_synthesis Successful Synthesis check_yield->successful_synthesis No analyze_impurities->check_yield picolinic_acid Picolinic Acid Present? unreacted_sm->picolinic_acid No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Purity unreacted_sm->optimize_conditions Yes other_byproduct Other Byproducts? picolinic_acid->other_byproduct No milder_conditions Use Milder Conditions: - Lower Temp - Shorter Time - Less Catalyst picolinic_acid->milder_conditions Yes identify_byproduct Identify Byproduct Structure other_byproduct->identify_byproduct Yes other_byproduct->successful_synthesis No optimize_conditions->start Retry milder_conditions->start Retry adjust_reagents Adjust Reagents/Conditions (e.g., change activating agent) identify_byproduct->adjust_reagents adjust_reagents->start Retry

Caption: A workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-pyridinecarboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound derivatives can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your 2-pyridinecarboxylic acid, amine, or coupling reagents can significantly impact the reaction efficiency and lead to the formation of side products.[1] Ensure all reagents are of high purity and anhydrous, as moisture can hydrolyze activated intermediates.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the degradation of starting materials or products.[2] It's advisable to perform small-scale experiments to screen for optimal conditions.

  • Choice of Coupling Reagent: The efficiency of amide bond formation is highly dependent on the coupling reagent used. Not all coupling reagents are equally effective for all substrate combinations. Consider screening a variety of coupling reagents from different classes (e.g., carbodiimides, phosphonium salts, uronium/aminium salts) to identify the most suitable one for your specific transformation.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.[3]

Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

A2: Byproduct formation is a common challenge that can complicate purification and reduce the overall yield. Here are some strategies to address this issue:

  • Identify the Byproducts: Characterize the major byproducts using techniques like NMR and Mass Spectrometry. Understanding the structure of the byproducts can provide insights into the side reactions occurring.

  • Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting side reactions. Consider the slow addition of reagents or using an ice bath to maintain a consistent temperature.[2]

  • Optimize Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. Systematically vary the equivalents of the coupling reagent, base, and amine to find the optimal stoichiometry for your reaction.[3]

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[3]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For instance, pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize side reactions involving the amine.[4]

Q3: The purification of my this compound derivative is proving difficult. What are some effective purification strategies?

A3: The basicity of the pyridine ring and the potential for multiple polar functional groups can make the purification of this compound derivatives challenging. Here are some common and effective purification techniques:

  • Recrystallization: This is often an effective method for purifying solid products.[1] Screening various solvents or solvent mixtures is crucial to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Acetonitrile is a reported solvent for the recrystallization of some this compound derivatives.[1]

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds. The choice of eluent system is critical and should be optimized using TLC to achieve good separation between the product and impurities.[1]

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the pyridine ring, moving it to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

  • Cation-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography can be a powerful tool. This technique separates compounds based on their charge, and a method has been described for the purification of 2-aminopyridine derivatives.[5]

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagent Classes
Coupling Reagent ClassAdvantagesDisadvantages
Carbodiimides (e.g., DCC, EDC) Inexpensive, widely available.Can cause racemization of chiral centers; byproduct removal can be difficult (DCC).[6]
Phosphonium Salts (e.g., PyBOP) High reactivity, low racemization.Can be more expensive than carbodiimides.
Uronium/Aminium Salts (e.g., HATU, HBTU) Very high reactivity, low racemization, suitable for sterically hindered substrates.[7]Can be sensitive to moisture, higher cost.
Pyridine-2-carboxylic anhydride Avoids strong halogenating agents, produces a carboxylic acid byproduct.[8]Not as commonly used for complex peptide synthesis.[8]
Table 2: Performance of Selected Coupling Reagents in a Model Peptide Synthesis

The following table summarizes the performance of various coupling reagents in the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard for evaluating coupling efficiency.

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[7]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[7]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[7]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[7]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using a Coupling Reagent (e.g., HATU)

This protocol provides a general guideline for the synthesis of this compound derivatives from 2-pyridinecarboxylic acid and a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 2-Pyridinecarboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-pyridinecarboxylic acid (1.0 equivalent).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Cool the flask in an ice bath and add DIPEA (2.0-3.0 equivalents) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound from 2-Cyanopyridine

This two-step protocol describes the synthesis of the parent this compound from 2-picoline via ammoxidation and subsequent hydrolysis.[9]

Step 1: Ammoxidation of 2-Picoline to 2-Cyanopyridine

This step typically requires specialized equipment (fixed-bed reactor) and is provided for context.

  • Reaction: 2-picoline is converted to 2-cyanopyridine in a stainless-steel fixed-bed reactor at 370 °C with a V₂O₅ catalyst on a TiO₂ support.[9]

Step 2: Hydrolysis of 2-Cyanopyridine to this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-cyanopyridine in a basic solution.

  • Oxidation/Hydrolysis: Add an oxidant such as MnO₂ and heat the reaction mixture to approximately 70 °C.[9]

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an appropriate acid.

  • Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification via recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

troubleshooting_low_yield start Low Reaction Yield Observed check_purity Check Purity of Starting Materials (Acid, Amine, Reagents) start->check_purity re_purify Re-purify or Use New Reagents check_purity->re_purify Impurities Found optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_purity->optimize_conditions Purity OK re_purify->optimize_conditions screen_solvents Screen Different Solvents optimize_conditions->screen_solvents screen_reagents Screen Different Coupling Reagents optimize_conditions->screen_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time or Increase Temperature Moderately incomplete_reaction->extend_time Yes decomposition Product/Reagent Decomposition? incomplete_reaction->decomposition No end_point Improved Yield extend_time->end_point lower_temp Lower Reaction Temperature decomposition->lower_temp Yes decomposition->end_point No lower_temp->end_point

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Representative Signaling Pathway Modulated by Carboxamide Derivatives

signaling_pathway receptor P2X7 Receptor pi3k PI3K receptor->pi3k Activation antagonist This compound Derivative (Antagonist) antagonist->receptor akt AKT pi3k->akt gsk3 GSK3 akt->gsk3 mycn MYCN gsk3->mycn proliferation Cell Proliferation & Growth mycn->proliferation

Caption: Inhibition of the P2X7R-mediated PI3K/AKT signaling pathway by a this compound derivative.

References

Technical Support Center: Stability of 2-Pyridinecarboxamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Pyridinecarboxamide in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

The main stability concerns for this compound in aqueous solutions are its susceptibility to hydrolysis, photodegradation, and oxidation.[1][2] The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1]

Q2: How does pH affect the stability of this compound?

The pH of an aqueous solution can significantly impact the stability of this compound.[3][4] Amide bonds, such as the one in this compound, are prone to hydrolysis under both acidic and basic conditions.[4] Extreme pH levels can catalyze this hydrolysis, leading to the formation of picolinic acid.[4][5]

Q3: What is the influence of temperature on the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound in aqueous solutions.[6][7] A kinetic study has shown that hydrolysis of this compound to picolinic acid occurs at high temperatures (190-250°C).[5] While degradation at ambient temperatures is expected to be much slower, long-term experiments or experiments conducted at elevated temperatures may show significant degradation.[6][8]

Q4: Is this compound sensitive to light?

Yes, exposure to light can potentially lead to the photodegradation of this compound.[9] It is recommended to protect solutions of this compound from light, especially during long-term storage or experiments.[9]

Q5: What are the potential degradation products of this compound?

The primary degradation product of this compound via hydrolysis is picolinic acid.[5] Under oxidative conditions, the formation of other degradation products is possible.[1][2] It is crucial to identify and characterize any degradation products as they may have different biological activities or toxicities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound in stock or working solutions.• Prepare fresh solutions before each experiment.• Store stock solutions in small, single-use aliquots at low temperatures (e.g., -20°C or -80°C) and protect from light.[1]• Perform a stability check of the compound in your experimental medium over the time course of your experiment using a stability-indicating analytical method like HPLC.[1]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.• Use a stability-indicating HPLC method to separate the parent compound from any degradants.[1]• Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products.[1]
Loss of biological activity of the compound. Chemical degradation leading to inactive products.• Confirm the identity and purity of your this compound stock using an appropriate analytical technique (e.g., LC-MS, NMR).[1][10]• Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and assess their stability.[1]
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.• Re-evaluate the solubility of this compound in your experimental buffer.• Consider the use of co-solvents, but be mindful of their potential impact on compound stability and the experimental system.

Data Presentation

Table 1: Summary of Potential Stability of this compound Under Stress Conditions

The following table summarizes the expected stability based on general chemical principles of amides and pyridine-containing compounds. Specific quantitative data for this compound under these conditions is limited.

Stress Condition Potential Degradation Pathway Likely Degradation Products Expected Stability
Acidic Hydrolysis (e.g., 0.1 N HCl) Hydrolysis of the amide group.[2]Picolinic acid[5]Degradation is likely, especially with heat.
Basic Hydrolysis (e.g., 0.1 N NaOH) Hydrolysis of the amide group.[2]Picolinate saltDegradation is likely, and may be faster than in acidic conditions.
Oxidative Degradation (e.g., 3% H₂O₂) Oxidation of the pyridine ring or amide group.[1][2]Oxidized pyridine derivativesPotential for degradation.
Thermal Degradation (e.g., 60°C in solution) Accelerated hydrolysis.[7]Picolinic acid[5]Degradation rate will increase with temperature.[7][8]
Photodegradation (e.g., UV light exposure) Photochemical reactions.[2]Various photoproductsDegradation is possible upon exposure to light.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[1]

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[1]

  • Example Gradient: Start with 95% A and 5% B, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor at a wavelength where this compound and its potential degradation products have absorbance, and to assess peak purity.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Aqueous Solution of this compound B Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Collect Samples at Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify this compound and Degradation Products D->E F Determine Degradation Rate and Pathway E->F cluster_pathway Potential Hydrolytic Degradation Pathway compound This compound intermediate Tetrahedral Intermediate compound->intermediate + H2O (Acid or Base Catalyzed) product Picolinic Acid intermediate->product ammonia Ammonia

References

Technical Support Center: Purification of 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Pyridinecarboxamide from reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities depend on the synthetic route. If synthesizing from the hydrolysis of 2-cyanopyridine, residual 2-cyanopyridine is a likely impurity. Over-hydrolysis can lead to the formation of 2-pyridinecarboxylic acid. If the synthesis starts from 2-picoline, traces of the starting material may also be present.[1][2]

Q2: How can I quickly assess the purity of my this compound sample?

A2: A quick purity assessment can be done by checking the melting point of your sample and comparing it to the literature value. A broad or depressed melting point typically indicates the presence of impurities. For a more detailed analysis, Thin-Layer Chromatography (TLC) is a rapid and effective technique to visualize the number of components in your mixture. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity.[1]

Q3: My purified this compound is off-white or slightly colored. What could be the cause and how can I fix it?

A3: Discoloration is often due to the presence of minor, highly colored impurities or degradation products. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. A subsequent hot filtration will remove the charcoal, yielding a colorless solution from which pure crystals can be obtained upon cooling.

Q4: I am having trouble removing 2-pyridinecarboxylic acid from my this compound product. What is the best approach?

A4: Liquid-liquid extraction is a highly effective method for this separation. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., dilute sodium hydroxide), the acidic 2-pyridinecarboxylic acid will be deprotonated and preferentially move into the aqueous layer. The this compound will remain in the organic layer. Subsequent washing of the organic layer with water and brine, followed by drying and solvent removal, will yield purified this compound.

Data Presentation: Physical Properties of this compound and Common Impurities

PropertyThis compound2-Cyanopyridine2-Pyridinecarboxylic Acid
Molecular Formula C₆H₆N₂OC₆H₄N₂C₆H₅NO₂
Molar Mass ( g/mol ) 122.12104.11123.11
Appearance White to off-white solidWhite to tan solid or liquidWhite to off-white crystalline powder
Melting Point (°C) 109-11124-27136-138
Boiling Point (°C) 143 (at 20 mmHg)212-215Decomposes
Solubility in Water Sparingly solubleSlightly solubleModerately soluble
pKa ~17 (amide proton)Not applicable1.07, 5.42

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95%) or Ethanol/Water mixture

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system. This compound is soluble in hot ethanol and less soluble in cold ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography of this compound

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • TLC Analysis: First, perform a Thin-Layer Chromatography (TLC) analysis to determine the optimal eluent composition. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Liquid-Liquid Extraction for Removal of Acidic Impurities

Objective: To selectively remove 2-pyridinecarboxylic acid from a mixture containing this compound.

Materials:

  • Crude this compound containing 2-pyridinecarboxylic acid

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate

Methodology:

  • Dissolution: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Base Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The deprotonated 2-pyridinecarboxylic acid will be in the upper aqueous layer, while the this compound will remain in the lower organic layer.

  • Separation: Drain the lower organic layer into a clean flask. Discard the aqueous layer.

  • Water Wash: Return the organic layer to the separatory funnel and wash with an equal volume of deionized water to remove any residual NaOH. Separate the layers.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Troubleshooting Guides

Recrystallization Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
Oiling out (product separates as a liquid instead of a solid) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the solute is coming out of solution too quickly. High concentration of impurities.Use a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask or add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Always use ice-cold solvent for washing the crystals. Ensure all glassware for hot filtration is pre-heated.
Column Chromatography Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands) The eluent polarity is too high or too low. The column is overloaded with the sample. The column was not packed properly.Optimize the eluent system using TLC to achieve better separation of Rf values. Use a larger column or less sample. Ensure the silica gel is packed uniformly without any cracks or channels.
Compound is stuck on the column The eluent is not polar enough. The compound is strongly interacting with the silica gel.Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to the ethyl acetate/hexane mixture). For pyridine-containing compounds that can interact with acidic silica, adding a small amount of triethylamine (0.1-1%) to the eluent can help.
Cracked or channeled silica bed The column ran dry. The silica was not packed uniformly.Always keep the solvent level above the top of the silica gel. Repack the column carefully, ensuring a homogenous slurry and gentle packing.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow 2-Picoline 2-Picoline 2-Cyanopyridine 2-Cyanopyridine 2-Picoline->2-Cyanopyridine Ammoxidation Crude_this compound Crude_this compound 2-Cyanopyridine->Crude_this compound Hydrolysis Dissolution Dissolution Crude_this compound->Dissolution Purification_Method Purification_Method Dissolution->Purification_Method Choose Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Liquid-Liquid_Extraction Liquid-Liquid_Extraction Purification_Method->Liquid-Liquid_Extraction Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Liquid-Liquid_Extraction->Pure_Product

Caption: General synthesis and purification workflow for this compound.

G start Crude Product is_acidic Acidic Impurity Present? (e.g., 2-Pyridinecarboxylic Acid) start->is_acidic extraction Perform Liquid-Liquid Extraction (wash with base) is_acidic->extraction Yes is_nonpolar Non-polar Impurity Present? (e.g., 2-Cyanopyridine) is_acidic->is_nonpolar No extraction->is_nonpolar chromatography Perform Column Chromatography is_nonpolar->chromatography Yes recrystallization Perform Recrystallization is_nonpolar->recrystallization No chromatography->recrystallization end Pure this compound recrystallization->end

Caption: Decision tree for selecting a purification strategy for this compound.

References

Navigating the Scale-Up of 2-Pyridinecarboxamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Pyridinecarboxamide, with a particular focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary routes for synthesizing this compound are the hydrolysis of 2-cyanopyridine and the acylation of an amine source using an activated form of picolinic acid, such as Pyridine-2-carboxylic anhydride. The hydrolysis of 2-cyanopyridine can be performed under basic conditions.[1][2] The use of Pyridine-2-carboxylic anhydride offers a milder alternative to acid chlorides for amide bond formation.[3]

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Scaling up the synthesis introduces several critical challenges:

  • Heat Transfer: Exothermic reactions, such as the hydrolysis of 2-cyanopyridine or acylation reactions, are difficult to control on a large scale due to the decreased surface-area-to-volume ratio of larger reactors, which can lead to poor heat dissipation.[4]

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors is more challenging and can result in localized concentration gradients, leading to the formation of impurities.

  • Impurity Profile: The types and quantities of impurities may change during scale-up. New byproducts can emerge that were not observed at the lab scale.[4]

  • Work-up and Isolation: Procedures like extractions and crystallizations become more complex with larger volumes. Phase separations can be slower, and achieving efficient and pure crystallization can be difficult.

Q3: How can I improve temperature control during an exothermic reaction at a larger scale?

A3: To manage exothermic reactions during scale-up, consider the following strategies:

  • Slow Reagent Addition: Add reactive reagents, such as the anhydride or base, slowly and in a controlled manner to manage the rate of heat generation.[4]

  • Efficient Cooling: Utilize a jacketed reactor with a reliable and powerful chiller unit to maintain the desired internal temperature.

  • Process Dilution: Conducting the reaction at a lower concentration can help to better manage the exotherm by increasing the overall thermal mass of the system.

Q4: My product "oils out" during crystallization at a larger scale. How can I fix this?

A4: "Oiling out" is a common issue in large-scale crystallizations. To troubleshoot this, you can:

  • Adjust the Cooling Rate: Cool the solution more slowly to allow for proper crystal lattice formation.

  • Modify the Solvent System: The ideal solvent system may differ between lab and pilot scales. Experiment with different solvent ratios or introduce an anti-solvent.

  • Use Seed Crystals: Adding seed crystals of this compound can provide a template for crystallization and prevent oiling out.

  • Increase Agitation: Gentle agitation during cooling can sometimes promote the formation of a crystalline solid instead of an oil.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting/Mitigation Strategy
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature while monitoring for impurity formation.
Hydrolysis of Reagents - Ensure all solvents and reagents are anhydrous, particularly when using moisture-sensitive compounds like Pyridine-2-carboxylic anhydride.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[4]
Side Reactions - Optimize the reaction temperature; lower temperatures can often minimize the formation of byproducts.- Ensure the stoichiometry of the reactants is correct.
Product Loss During Work-up - this compound has some water solubility. To minimize loss during aqueous extractions, saturate the aqueous phase with a salt like NaCl (brine).- Optimize the pH of the aqueous washes to ensure the product remains in the organic phase.
Issue 2: Poor Product Purity
Potential Cause Troubleshooting/Mitigation Strategy
Formation of New Impurities at Scale - Conduct a thorough impurity profile study at both the laboratory and pilot scales to identify and characterize new impurities.- Develop robust in-process analytical controls to monitor the formation of impurities.[4]
Residual Starting Materials - If unreacted 2-cyanopyridine or picolinic acid is present, adjust the stoichiometry or reaction time accordingly.- Utilize appropriate aqueous washes during work-up (e.g., a basic wash to remove acidic starting materials).
Inefficient Crystallization - Screen for an optimal recrystallization solvent or solvent mixture.- Control the cooling rate; slow cooling often leads to higher purity crystals.- Consider a re-slurry of the crude product in a suitable solvent to remove impurities.

Data Presentation: Representative Scale-Up Data

The following table presents illustrative data for the synthesis of this compound via the hydrolysis of 2-cyanopyridine, comparing a typical laboratory scale with a projected pilot scale. This data is representative and intended to highlight potential changes during scale-up; actual results may vary.

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg) Key Considerations for Scale-Up
Reaction Time 4-6 hours6-8 hoursSlower reagent addition and heat transfer at scale can increase the required reaction time.
Yield ~90%~85%Increased potential for side reactions and handling losses can lead to a modest decrease in yield.
Purity (after isolation) >99%98-99%Less efficient mixing and temperature control can lead to a slightly less pure crude product.
Major Impurities Unreacted 2-cyanopyridineUnreacted 2-cyanopyridine, Picolinic acid (from over-hydrolysis)Hot spots in the reactor can lead to the formation of the corresponding carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Cyanopyridine (Laboratory Scale)

This protocol is adapted from the basic hydrolysis of a nitrile.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyridine (1 equivalent).

  • Base Addition: Add a 3M aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction: Heat the mixture to 70-80°C and stir vigorously. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the solution to a pH of ~7 using concentrated hydrochloric acid.

  • Isolation: The product will often precipitate upon neutralization. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, recrystallize from an appropriate solvent like ethanol/water to obtain pure this compound.

Protocol 2: Synthesis of a this compound Derivative using Pyridine-2-carboxylic Anhydride (Pilot Scale)

This protocol is a scaled-up adaptation for acylation reactions.[4]

  • Equipment: Use a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a controlled addition funnel.

  • Reactor Charge: Charge the reactor with the desired primary or secondary amine (1 equivalent), a non-nucleophilic base such as triethylamine (1.2 equivalents), and an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Start agitation and cool the reactor contents to 0-5°C using a chiller unit.

  • Reagent Addition: Slowly add a solution of Pyridine-2-carboxylic anhydride (1.1 equivalents) in anhydrous DCM via the addition funnel over 1-2 hours. Carefully monitor the internal temperature to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 4-8 hours. Monitor the reaction for completion by HPLC.

  • Quench: Once the reaction is complete, transfer the mixture to a quench tank containing water.

  • Work-up: Separate the organic layer. Wash the organic phase sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization from a suitable solvent system.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Amine, Base, Anhydride, Solvent) setup_reactor Setup Jacketed Reactor prep_reagents->setup_reactor charge_reactor Charge Reactor with Amine, Base, and Solvent setup_reactor->charge_reactor cool_reactor Cool to 0-5°C charge_reactor->cool_reactor add_anhydride Slowly Add Anhydride Solution cool_reactor->add_anhydride react Stir at Room Temperature add_anhydride->react monitor Monitor by HPLC react->monitor quench Quench Reaction with Water monitor->quench Reaction Complete extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Solvent dry->concentrate purify Crystallize Product concentrate->purify end_node End purify->end_node start Start start->prep_reagents

Caption: Experimental workflow for the scaled-up synthesis of a this compound derivative.

G cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis start Low Yield or Purity Issue check_completion Reaction Complete? start->check_completion impurities Unexpected Impurities? start->impurities incomplete Action: - Extend reaction time - Increase temperature cautiously check_completion->incomplete No hydrolysis Check for Water Contamination check_completion->hydrolysis Yes hydrolysis_action Action: - Use anhydrous reagents/solvents - Use inert atmosphere hydrolysis->hydrolysis_action workup_loss Product Loss in Aqueous Phase? hydrolysis_action->workup_loss workup_action Action: - Use brine wash - Optimize pH workup_loss->workup_action impurity_profiling Action: - Perform impurity profiling - Develop in-process controls impurities->impurity_profiling Yes cryst_issue Crystallization Problem? impurities->cryst_issue No cryst_action Action: - Screen new solvents - Slow cooling rate - Use seed crystals cryst_issue->cryst_action

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Technical Support Center: 2-Pyridinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Pyridinecarboxamide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the controlled hydrolysis of 2-cyanopyridine. Another common, though multi-step, approach involves the ammoxidation of 2-picoline to form 2-cyanopyridine, which is then subjected to hydrolysis.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material (2-cyanopyridine) is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Sub-optimal Reagent Stoichiometry: The ratio of reactants, especially the hydrolyzing agent (acid, base, or catalyst), may not be ideal. Systematically vary the equivalents of your key reagents to determine the optimal ratio.

  • Degradation of Product: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases, can lead to the degradation of the desired amide product into picolinic acid.[3][4] Consider running the reaction at a lower temperature for a longer period.

  • Presence of Moisture (if starting from a different precursor): For syntheses not involving hydrolysis, the presence of water can lead to unwanted side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate.[5]

Q3: I am observing significant byproduct formation, particularly picolinic acid. How can I minimize this?

A3: The formation of picolinic acid is a common issue, resulting from the over-hydrolysis of the amide. To minimize this:

  • Control Reaction Time and Temperature: Carefully monitor the reaction and stop it once the consumption of the starting nitrile is complete to prevent further hydrolysis of the amide. Lowering the reaction temperature can also help to slow down the rate of the second hydrolysis step.[6]

  • Optimize pH/Catalyst Concentration: In base-catalyzed hydrolysis, using a precise molar ratio of base to 2-cyanopyridine can favor the formation of the amide over the carboxylic acid.[6] For catalytic methods, the amount and activity of the catalyst are crucial.

  • Purification: If picolinic acid does form, it can often be separated from the desired amide during workup and purification due to differences in solubility and acidity.

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for removing common impurities. Suitable solvents include acetonitrile, ethanol, or mixtures of ethanol and water.[5][7]

  • Column Chromatography: For more challenging separations, especially when dealing with byproducts of similar polarity, column chromatography on silica gel is a highly effective technique.[7][8]

  • Aqueous Wash: During the workup, washing with a mild basic solution (like sodium bicarbonate) can help remove acidic impurities such as picolinic acid.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionExtend reaction time; moderately increase temperature while monitoring for byproduct formation.
Sub-optimal stoichiometrySystematically vary the molar ratios of reactants and catalysts to find the optimal conditions.
Product degradationLower the reaction temperature and potentially extend the reaction time.[5]
Formation of Picolinic Acid Over-hydrolysisReduce reaction time; lower reaction temperature; optimize the amount of acid/base catalyst.[4][6]
Oily Product Instead of Solid Residual solventEnsure complete removal of solvent under reduced pressure.
Presence of impuritiesTry triturating with a non-polar solvent like hexane to induce solidification; proceed with recrystallization or column chromatography.[8]
Inconsistent Results Impure starting materialsUse freshly distilled or high-purity 2-cyanopyridine.[8]
Inconsistent reaction temperatureUse a heating mantle with a reliable temperature controller to maintain a stable reaction temperature.[8]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 2-Cyanopyridine

This protocol is based on a common method for the synthesis of this compound.

Materials:

  • 2-Cyanopyridine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) for neutralization

  • Ethanol for extraction/recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanopyridine in deionized water.

  • Slowly add a solution of sodium hydroxide while stirring. The molar ratio of 2-cyanopyridine to NaOH is critical and should be optimized; ratios between 1:0.03 and 1:0.2 have been reported to favor amide formation.[6]

  • Heat the reaction mixture to a controlled temperature, typically between 70°C and 130°C.[1][6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 2.5 to precipitate any picolinic acid byproduct.[9]

  • The desired this compound can then be isolated. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Catalytic Hydrolysis using Manganese Dioxide (MnO₂)

This protocol outlines a heterogeneous catalytic approach.

Materials:

  • 2-Cyanopyridine

  • Manganese Dioxide (MnO₂) catalyst

  • Deionized Water

Procedure:

  • Charge a reactor with 2-cyanopyridine and deionized water.

  • Add the MnO₂ catalyst. The ratio of substrate to catalyst is a key parameter to optimize, with reported ranges around 1:0.05 to 1:0.2.[10]

  • Heat the mixture with vigorous stirring to a temperature between 70°C and 95°C.[1][10]

  • The reaction is typically carried out for 6 to 15 hours.[11] Monitor progress via TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter to recover the solid MnO₂ catalyst.

  • The aqueous filtrate containing the product can be concentrated under reduced pressure to induce crystallization.

  • The resulting solid can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Method Starting Material Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference
Oxidation Hydrolysis2-CyanopyridineMnO₂ in basic solution70Not SpecifiedHigh[1][2]
Base-Catalyzed Hydrolysis2-CyanopyridineSodium Hydroxide100 - 130Not SpecifiedHigh[6]
Catalytic Hydrolysis2-CyanopyridineSolid Heterogeneous Catalyst75 - 956 - 15High[10]
High-Temperature Water Hydrolysis2-CyanopyridineWater (as reactant and medium)190 - 250Not SpecifiedVariable[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification start Combine 2-Cyanopyridine, Water, and Catalyst/Base heat Heat to Target Temperature (e.g., 70-130°C) start->heat monitor Monitor by TLC/HPLC heat->monitor check Is Reaction Complete? monitor->check check->monitor No cool Cool to Room Temp. check->cool Yes filter Filter (if heterogeneous catalyst) cool->filter neutralize Neutralize/Adjust pH cool->neutralize filter->neutralize extract Isolate Crude Product neutralize->extract purify Recrystallization or Column Chromatography extract->purify dry Dry Final Product purify->dry end end dry->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is starting material (2-cyanopyridine) present? start->check_completion incomplete_action Increase reaction time or temperature moderately. check_completion->incomplete_action Yes check_byproducts Are byproducts (e.g., picolinic acid) significant? check_completion->check_byproducts No harsh_conditions Reaction conditions may be too harsh. check_byproducts->harsh_conditions Yes suboptimal_stoich Stoichiometry may be sub-optimal. check_byproducts->suboptimal_stoich No harsh_action Lower reaction temperature. Optimize catalyst/reagent amount. harsh_conditions->harsh_action stoich_action Systematically vary reagent ratios. suboptimal_stoich->stoich_action

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

handling and storage guidelines for 2-Pyridinecarboxamide to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling and storage of 2-Pyridinecarboxamide to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary stability concerns for this compound stem from its susceptibility to hydrolysis, oxidation, and photodegradation.[1] These degradation processes can be accelerated by exposure to moisture, incompatible materials such as strong oxidizing agents and acids, light, and elevated temperatures.[2]

Q2: How should I properly store solid this compound to ensure its long-term stability?

A2: To ensure optimal stability, solid this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1][3] A well-ventilated area is also recommended.[2][3] For long-term storage, maintaining a cool and dry environment is crucial.[3]

Q3: What are the recommended conditions for storing solutions of this compound?

A3: It is highly recommended to prepare solutions of this compound fresh for each experiment to minimize degradation.[1] If short-term storage of a stock solution is necessary, it should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light.[1] Always use tightly sealed containers.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products are not extensively documented in publicly available literature, based on the chemical structure and general principles, the primary degradation pathway is likely hydrolysis of the amide group to form picolinic acid (2-pyridinecarboxylic acid).[1]

Q5: Are there any materials or chemicals that are incompatible with this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and acids.[2][4] Contact with these substances should be avoided to prevent chemical reactions that can lead to degradation.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results over time.

  • Potential Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions of this compound immediately before use.[1]

    • Stability Check: Perform a stability check of the compound in your experimental medium over the time course of your experiment. This can be done using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

    • Proper Storage: If stock solutions must be stored, aliquot them into single-use vials and store at ≤ -20°C to avoid repeated freeze-thaw cycles.[1]

Issue: Loss of biological activity of the compound.

  • Potential Cause: Chemical degradation of this compound leading to inactive products.

  • Troubleshooting Steps:

    • Confirm Purity: Confirm the identity and purity of your this compound stock using an appropriate analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and understand the stability profile of the compound under your specific experimental conditions.

Data Presentation

Table 1: Handling and Storage Guidelines for this compound

ParameterGuidelineRationale
Storage Temperature Cool, dry place.[3][4] Recommended: 2-8°C for short-term.To minimize the rate of chemical degradation.
Light Exposure Store in the dark; protect from light.[1][2]To prevent photodegradation.
Humidity Store in a dry environment.[3][4]To prevent hydrolysis of the amide group.
Container Tightly closed container.[2][3][4]To protect from moisture and air.
Incompatible Materials Strong oxidizing agents, acids.[2][4]To prevent chemical reactions and degradation.
Solution Storage Prepare fresh. If necessary, store in single-use aliquots at low temperatures (e.g., -20°C).[1]To minimize degradation in solution.
Handling Use in a well-ventilated area, preferably a chemical fume hood.[3][5] Avoid generating dust.[4][5] Wear appropriate Personal Protective Equipment (PPE) including gloves, lab coat, and safety goggles.[3][5]To ensure personal safety and prevent contamination.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV light.

    • Thermal Degradation: Heat the solid compound in an oven at a specific temperature (e.g., 80°C) for a defined period, then dissolve to prepare for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV detector at a suitable wavelength (determined by UV scan of the parent compound).

    • Analysis: Compare the chromatograms of the stressed samples with the unstressed standard solution. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

degradation_pathway Picolinic_Acid Picolinic Acid Ammonia Ammonia 2_Pyridinecarboxamide 2_Pyridinecarboxamide hydrolysis_label

Caption: Plausible hydrolytic degradation pathway for this compound.

handling_workflow start Start storage Store in cool, dry, dark place in a tightly sealed container start->storage handling Handle in well-ventilated area (fume hood) with appropriate PPE storage->handling solution_prep Prepare Solution Fresh handling->solution_prep use_experiment Use in Experiment solution_prep->use_experiment short_term_storage_check Short-term storage needed? use_experiment->short_term_storage_check short_term_storage Aliquot and store at ≤ -20°C, protected from light short_term_storage_check->short_term_storage Yes disposal Dispose of as hazardous waste short_term_storage_check->disposal No short_term_storage->use_experiment Next Use end End disposal->end

Caption: Recommended handling and storage workflow for this compound.

References

resolving poor solubility of 2-Pyridinecarboxamide in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of 2-Pyridinecarboxamide during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous assay buffer?

Precipitation of this compound is a common issue stemming from its limited aqueous solubility.[1] Several factors can contribute to this problem:

  • Concentration Limit Exceeded: The most common reason is that the final concentration of the compound in your aqueous buffer exceeds its solubility limit.

  • Solvent Shocking: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution. This phenomenon is known as "solvent shocking."[1]

  • pH of the Buffer: The solubility of pyridine derivatives can be pH-dependent.[1] this compound contains a weakly basic pyridine nitrogen, which can be protonated at lower pH, potentially increasing solubility.

  • Buffer Composition: The ionic strength and specific components of your buffer system can influence the compound's solubility.[1]

Q2: What is the best way to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[2] However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[2]

Q3: My compound is precipitating in the cell culture medium. What could be the cause?

Precipitation in cell culture media is a frequent challenge with hydrophobic compounds.[2] This can happen if the final concentration surpasses its solubility limit in the complex environment of the medium. The presence of salts, proteins, and other biomolecules in the media can further reduce the solubility compared to a simple buffer.[2]

Q4: My experimental results are inconsistent. Could this be related to solubility?

Yes, poor solubility is a major cause of poor reproducibility in biological assays.[3] If the compound is not fully dissolved or is precipitating during the experiment, the effective concentration delivered to the target will vary between wells and experiments, leading to inconsistent dose-response curves and inaccurate potency values.[3]

Troubleshooting Guides

Issue 1: Precipitate Observed Upon Dilution into Aqueous Buffer

If you observe immediate or eventual precipitation when preparing your working solution, follow this troubleshooting workflow.

G cluster_0 A Precipitation Observed B Is stock solution clear? A->B C Re-dissolve stock. Consider gentle warming or vortexing. B->C No D Reduce Final Concentration B->D Yes C->B E Optimize Dilution Method D->E Precipitation persists G Problem Resolved D->G Clear Solution F Employ Solubility Enhancers E->F Precipitation persists E->G Clear Solution F->G Clear Solution

Caption: Troubleshooting workflow for compound precipitation.

  • Check Stock Solution: Ensure your high-concentration stock in organic solvent is fully dissolved with no visible particulates.

  • Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit in the assay buffer. Perform a serial dilution to find the highest concentration that remains soluble.

  • Optimize Dilution: Instead of a single large dilution, try a stepwise (serial) dilution. Add the stock solution to the buffer while vortexing to facilitate rapid mixing and avoid localized high concentrations that lead to precipitation.

  • Employ Solubility Enhancers: If reducing the concentration is not feasible, consider modifying your buffer with co-solvents, pH adjustments, or other solubilizing agents as detailed in the protocols below.

Issue 2: Selecting a Solubilization Strategy

Choosing the right method to improve solubility depends on the constraints of your experimental system.

G cluster_1 A Poor Solubility Detected B Is the assay sensitive to organic solvents? A->B C Use Co-solvents (e.g., Ethanol, PEG) B->C No D Is the compound's activity pH-sensitive? B->D Yes E Adjust Buffer pH (e.g., more acidic) D->E No F Use Surfactants or Cyclodextrins D->F Yes

Caption: Decision tree for selecting a solubilization method.

  • Co-solvents: Water-miscible organic solvents can reduce the polarity of the aqueous system, increasing the solubility of hydrophobic compounds.[4]

  • pH Adjustment: For compounds with ionizable groups, like the pyridine nitrogen in this compound, adjusting the pH can significantly impact solubility.[1]

  • Surfactants: Molecules like Tween-80 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous phase.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can form inclusion complexes with guest molecules, enhancing their solubility.[4]

Solubility Data

Quantitative solubility data for this compound is limited in public literature. The following table provides qualitative information and comparative data for a structurally related compound, Nicotinic Acid (Pyridine-3-carboxylic acid), to serve as a reference. Experimental validation is crucial.

CompoundSolventSolubilityTemperature (°C)
This compound DMSOSlightly SolubleRoom Temp
MethanolSlightly SolubleRoom Temp
Nicotinic Acid (for comparison) Water18 g/L25
Ethanol1.56 g/100g 25
Propanone0.11 g/100g 25
Diethyl Ether0.05 g/100g 25

Data for Nicotinic Acid adapted from literature[5]. Qualitative data for this compound from ChemicalBook[6].

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.

Materials:

  • This compound (solid)

  • DMSO (anhydrous)

  • Polyethylene Glycol 300 (PEG300)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare 10 mM Stock Solution in DMSO: a. Weigh an appropriate amount of this compound (MW: 122.12 g/mol ). b. Dissolve in pure DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the solid is completely dissolved. Visually inspect for any particulates. d. Aliquot into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[7]

  • Prepare Working Solution (e.g., 10 µM Final Concentration with 5% PEG300): a. In a sterile tube, combine 940 µL of your aqueous buffer and 50 µL of PEG300. Vortex to mix. b. Add 10 µL of the 10 mM stock solution to the buffer/PEG300 mixture. This creates a 1:1000 dilution for a final concentration of 10 µM with 0.1% DMSO. c. Vortex the final solution immediately and thoroughly to ensure homogeneity. d. Visually inspect for any signs of precipitation before use.[1]

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To determine the increase in this compound solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your assay buffer.

  • Create Saturated Solutions: Add an excess amount of solid this compound to each cyclodextrin solution. Ensure there is undissolved solid at the bottom of each tube.

  • Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C) until equilibrium is reached. This may take several hours to a full day.[4]

  • Separation: Separate the undissolved compound by centrifuging the samples at high speed and then filtering the supernatant through a 0.22 µm filter to remove any remaining solid particles.[4]

  • Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

References

minimizing byproduct formation in 2-Pyridinecarboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridinecarboxamide. The information is designed to address common challenges related to byproduct formation during synthesis and other experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound reactions?

A1: The most frequently encountered byproducts in this compound reactions include:

  • Picolinic acid: This is the hydrolysis product of this compound, formed when the amide bond is cleaved by water. This can be a significant issue in reactions run in protic solvents or with reagents that are not anhydrous.

  • Unreacted starting materials: Depending on the synthetic route, these can include 2-cyanopyridine or picolinic acid. Incomplete reactions are a common cause.

  • Chlorinated pyridines: When using chlorinating agents like thionyl chloride to activate picolinic acid for amidation, the formation of chlorinated pyridine byproducts can occur.[1][2]

  • Pyridine N-oxides: Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide, especially in the presence of oxidizing agents.[3]

Q2: How can I minimize the formation of picolinic acid during my reaction?

A2: To minimize the hydrolysis of this compound to picolinic acid, it is crucial to maintain anhydrous conditions. This can be achieved by:

  • Using oven-dried or flame-dried glassware.

  • Employing anhydrous solvents and reagents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • If an aqueous workup is necessary, it should be performed at a low temperature and for the shortest possible time.[3]

Q3: I am observing an unknown impurity in my final product. How can I identify and remove it?

A3: A common impurity is often an unreacted starting material or a byproduct from a side reaction.

  • Identification: Characterize the impurity using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Removal: Purification by recrystallization is often effective.[4] Acetonitrile is a suitable solvent for the recrystallization of this compound and its derivatives.[4] If the impurity is acidic, such as picolinic acid, washing the organic layer with a mild aqueous base like a saturated solution of sodium bicarbonate (NaHCO₃) can remove it.[5] For more challenging separations, column chromatography on silica gel may be necessary.[4]

Q4: My amidation reaction of picolinic acid is giving a low yield. What are the potential causes?

A4: Low yields in the amidation of picolinic acid can stem from several factors:

  • Incomplete activation of the carboxylic acid: The chosen activating agent may not be efficient enough.

  • Side reactions of the activated species: For example, using thionyl chloride can lead to the formation of chlorinated byproducts.[1][2]

  • Sub-optimal reaction conditions: Temperature, reaction time, and the choice of base can significantly impact the yield.

  • Moisture: Water in the reaction can lead to the hydrolysis of the activated picolinic acid back to its starting form.

To improve the yield, consider using a highly efficient coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which can provide nearly quantitative yields under mild conditions.[6]

Troubleshooting Guides

Issue 1: High Levels of Picolinic Acid in the Final Product
Probable CauseTroubleshooting StepExpected Outcome
Hydrolysis of this compound Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).Reduced formation of picolinic acid.
Incomplete Amidation of Picolinic Acid Increase the reaction time or temperature. Consider using a more effective coupling agent like DMTMM.Drive the reaction to completion, consuming the starting picolinic acid.
Aqueous Workup Perform the aqueous workup at a low temperature (0-5 °C) and minimize the contact time.Minimize hydrolysis of the product during purification.
Purification Wash the organic extract with a saturated aqueous solution of NaHCO₃ during workup.The basic wash will extract the acidic picolinic acid into the aqueous layer.
Issue 2: Formation of Chlorinated Byproducts

This issue is specific to amidation reactions where picolinic acid is activated using thionyl chloride.[1][2]

Probable CauseTroubleshooting StepExpected Outcome
Reaction with Thionyl Chloride Use an alternative coupling agent that does not contain chlorine, such as HATU, HOBt/EDC, or DMTMM.Elimination of chlorinated byproduct formation.
Purification Separate the desired amide from the chlorinated byproduct using column chromatography.[1][2]Isolation of the pure this compound.

Quantitative Data on Byproduct Formation

The following table summarizes the reported yields of the desired N-alkyl-N-phenylpicolinamides and the corresponding 4-chloro-N-alkyl-N-phenylpicolinamide byproducts when picolinic acid is reacted with thionyl chloride and N-alkylanilines.[1]

N-alkylanilineDesired Product Yield (%)4-Chloro Byproduct Yield (%)
N-methylaniline3513
N-ethylaniline3110

Experimental Protocols

Protocol 1: General Procedure for Amidation of Picolinic Acid using DMTMM

This protocol is adapted from a procedure that achieves almost quantitative yields for the amidation of picolinic acid.[6]

Materials:

  • Picolinic acid (1.0 eq)

  • Amine (1.1 eq)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.2 eq)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the picolinic acid and the amine in anhydrous acetonitrile.

  • Add DMTMM to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile by rotary evaporation.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted DMTMM and its byproducts.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Purification of this compound from Picolinic Acid by Acid-Base Extraction

Procedure:

  • Dissolve the crude this compound containing picolinic acid impurity in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The picolinic acid will be deprotonated by the bicarbonate and will dissolve in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the washing with the NaHCO₃ solution two more times to ensure complete removal of the picolinic acid.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Caption: Troubleshooting workflow for byproduct formation.

Hydrolysis_Pathway cluster_main Main Reaction cluster_side Side Reaction: Hydrolysis picolinic_acid Picolinic Acid pyridinecarboxamide This compound picolinic_acid->pyridinecarboxamide + Amine - H2O amine Amine (R-NH2) amine->pyridinecarboxamide pyridinecarboxamide_side This compound water Water (H2O) picolinic_acid_byproduct Picolinic Acid (Byproduct) water->picolinic_acid_byproduct pyridinecarboxamide_side->picolinic_acid_byproduct + H2O

Caption: Formation of picolinic acid via hydrolysis.

Purification_Decision_Tree start Start: Crude Product acidic_impurity Acidic Impurity Present? (e.g., Picolinic Acid) start->acidic_impurity acid_base_wash Perform Acid-Base Wash (Saturated NaHCO3) acidic_impurity->acid_base_wash Yes recrystallize_check Is the Product a Solid? acidic_impurity->recrystallize_check No acid_base_wash->recrystallize_check recrystallize Recrystallize from a Suitable Solvent recrystallize_check->recrystallize Yes column_chromatography Perform Column Chromatography recrystallize_check->column_chromatography No end End: Pure Product recrystallize->end column_chromatography->end

Caption: Decision tree for purification strategy.

References

optimization of crystallization conditions for 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of crystallization conditions for 2-Pyridinecarboxamide (Picolinamide).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My this compound will not crystallize upon cooling. What are the initial steps I should take?

A1: The failure of crystals to form is typically due to insufficient supersaturation. Here are several methods to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Solvent Evaporation: If the solution is not saturated enough, you can increase the concentration by allowing a small amount of the solvent to evaporate. This can be achieved by leaving the flask open in a fume hood for a short period or by passing a gentle stream of an inert gas (like nitrogen) over the surface of the solution.

  • Lowering the Temperature: If crystals do not form at room temperature, try further cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q2: My this compound is "oiling out" instead of forming solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.

  • Increase Solvent Volume: The concentration of this compound may be too high. Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.

  • Slower Cooling Rate: Rapid cooling can promote oiling out. Insulate the flask or allow it to cool to room temperature on the benchtop before transferring it to a colder environment.

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. For instance, if you are using a very non-polar solvent, a slightly more polar one might prevent oiling.

  • Trituration: If an oil has already formed, you can try to induce crystallization by adding a small amount of a non-solvent (a solvent in which this compound is insoluble) and scratching with a glass rod.

Q3: The crystals of this compound I obtained are very small or needle-like, making them difficult to filter. How can I grow larger crystals?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.

  • Slower Cooling: As with oiling out, a slower cooling rate allows for more ordered and larger crystal growth.

  • Reduce Supersaturation: Start with a slightly less concentrated solution. This can be achieved by adding a little more solvent than the minimum required to dissolve the compound at high temperature.

  • Use a Co-solvent: A mixed solvent system can sometimes modify the crystal habit. For this compound, a 1:1 ethanol-water mixture has been reported to yield suitable crystals.[1]

Q4: What are the best solvents for the crystallization of this compound?

A proven and effective solvent system for obtaining single crystals of this compound is a 1:1 ethanol-water solution .[1] Other potentially suitable solvents, based on the crystallization of related pyridine derivatives, include methanol, acetonitrile, and ethyl acetate.

Data Presentation: Solvent Selection Guide

Due to the lack of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on general principles and data from related compounds like picolinic acid and nicotinamide.

Solvent ClassExamplesExpected Solubility of this compoundSuitability for Crystallization
Polar Protic Water, Ethanol, MethanolSparingly soluble in cold water, more soluble in hot. Soluble in alcohols.Good. Ethanol and methanol are good primary solvents. Water can be used as an anti-solvent or in a mixed system with an alcohol (e.g., 1:1 ethanol-water).[1]
Polar Aprotic Acetonitrile, Acetone, DMSOLikely soluble.Potentially Good. These can be effective solvents. DMSO is a very strong solvent and may make crystallization difficult due to high solubility.
Less Polar Ethyl Acetate, DichloromethaneLikely moderately to sparingly soluble.Potentially Good. Can be used, possibly in a mixed solvent system with a non-polar anti-solvent.
Non-Polar Hexane, Toluene, Diethyl EtherLikely insoluble or very poorly soluble.Good as Anti-solvents. These are suitable for use as anti-solvents to induce precipitation from a more polar solvent solution.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water System)

This protocol is based on the reported successful crystallization of this compound from an ethanol-water mixture.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold ethanol-water mixture of the same composition for washing.

Visualizations

Crystallization Troubleshooting Workflow

G Troubleshooting Crystallization Issues for this compound start Start Crystallization (Cooling Solution) check_crystals Crystals Formed? start->check_crystals issue Identify Issue check_crystals->issue No end_success Successful Crystallization check_crystals->end_success Yes no_crystals No Crystals Formed issue->no_crystals Clear Solution oiling_out Oiling Out issue->oiling_out Liquid Droplets small_crystals Small/Needle-like Crystals issue->small_crystals Fine Solid induce_nucleation Induce Nucleation: - Scratch - Seed - Evaporate Solvent no_crystals->induce_nucleation adjust_conditions_oil Adjust Conditions: - Add more solvent - Slower cooling - Change solvent oiling_out->adjust_conditions_oil adjust_conditions_small Adjust Conditions: - Slower cooling - Reduce supersaturation - Use co-solvent small_crystals->adjust_conditions_small induce_nucleation->start adjust_conditions_oil->start adjust_conditions_small->start

Caption: A flowchart for troubleshooting common crystallization problems.

General Experimental Workflow for Recrystallization

G General Recrystallization Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filtration 2. Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) dissolve->cool No insoluble impurities hot_filtration->cool Yes collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A step-by-step workflow for the recrystallization process.

References

Technical Support Center: Stability of 2-Pyridinecarboxamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, comprehensive stability data for 2-Pyridinecarboxamide in cell culture media is limited in publicly available literature. This guide provides recommendations based on the general chemical properties of pyridine and amide functional groups, analogous compounds, and standard stability testing protocols. Researchers must validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in cell culture experiments?

A1: Based on its chemical structure, the primary stability concerns for this compound are its susceptibility to hydrolysis, oxidation, and photodegradation.[1] The rates of these degradation pathways are influenced by factors such as pH, temperature, light exposure, and the composition of the cell culture medium.[1]

Q2: How should I prepare and store this compound solutions for cell culture?

A2: For optimal stability, prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[2] Store this stock solution in small, single-use aliquots at -20°C or -80°C to protect from light and prevent degradation from repeated freeze-thaw cycles.[1][2] It is highly recommended to prepare fresh working dilutions in your cell culture medium for each experiment.[1]

Q3: What are the likely degradation products of this compound?

A3: Potential degradation pathways suggest the formation of specific products. Under hydrolytic conditions (acidic or basic), the amide group can hydrolyze to form picolinic acid.[3] In some cases, 2-picolinic acid can be further decarboxylated to pyridine.[3] Oxidative conditions may lead to the formation of 6-hydroxypicolinate or 2,5-dihydroxypyridine.[4]

Q4: Can components of the cell culture medium affect the stability of this compound?

A4: Yes, various components in complex media like DMEM or RPMI-1640 can impact stability.[5] Reactive oxygen species generated by components like riboflavin upon light exposure can promote oxidative degradation.[6] Furthermore, serum proteins, if used, can bind to the compound, which may either stabilize it or, conversely, reduce its effective concentration.[2]

Q5: How do temperature and pH affect the stability of this compound?

A5: Like most chemical reactions, degradation rates increase with temperature. Incubating at 37°C will accelerate degradation compared to storage at 4°C or frozen. The pH of the medium is also critical; both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[3] Cell culture media is typically buffered to a physiological pH of around 7.2-7.4, but cellular metabolism can cause local pH shifts.[7]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

SymptomPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Medium The final concentration exceeds the aqueous solubility limit of this compound. The final DMSO concentration is too high, causing the compound to crash out upon dilution.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. Pre-warm the cell culture medium to 37°C before adding the stock solution. Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%.[2]
Inconsistent Experimental Results Degradation of this compound in stock or working solutions over the course of the experiment. Variability in solution preparation.Prepare fresh working solutions for each experiment from a frozen, single-use aliquot.[1] Perform a stability study in your specific medium to understand its degradation kinetics (see Protocol 2). Standardize all solution preparation and experimental parameters.
Loss of Biological Activity Chemical degradation of this compound into inactive products.Confirm the identity and purity of your stock compound using an appropriate analytical technique (e.g., LC-MS). If instability is confirmed, increase the frequency of media changes with a freshly prepared compound to maintain a more consistent concentration.[2]
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Formation of degradation products.Use a stability-indicating HPLC method to separate the parent compound from any degradants. Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products.[1]

Data & Visualizations

Potential Degradation of this compound

The primary degradation pathways for this compound involve the hydrolysis of the amide group and oxidation of the pyridine ring.

G cluster_main Potential Degradation Pathways A This compound B Picolinic Acid A->B Hydrolysis (Acid/Base Catalyzed) C 6-Hydroxypicolinate A->C Oxidation D 2,5-Dihydroxypyridine A->D Oxidation

Predicted degradation pathways of this compound.
Potential Interactions with Cell Culture Media Components

Cell culture media are complex mixtures containing components that can potentially interact with or influence the stability of this compound.

Media Component CategoryExamples in DMEM & RPMI-1640Potential Impact on Stability
Amino Acids L-Glutamine, L-Arginine, L-CysteineCan act as antioxidants or participate in Maillard reactions. L-Glutamine itself is unstable and its breakdown can alter media pH.[5][8]
Vitamins Riboflavin, Folic Acid, Thiamine, BiotinRiboflavin is a known photosensitizer that can generate reactive oxygen species (ROS) upon light exposure, leading to oxidative degradation of other components.[6]
Inorganic Salts & Buffers Sodium Bicarbonate, HEPES, PhosphatesMaintain pH, which is a critical factor for amide bond stability.[9][10] Metal ions can potentially catalyze degradation reactions.
Reducing Agents Glutathione (in RPMI-1640)Can protect against oxidative degradation.[9][11]
Serum (if supplemented) Albumin, Growth Factors, EnzymesProteins can bind to the compound, affecting its stability and bioavailability.[2] Enzymes present in serum may metabolize the compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized workflow for preparing this compound solutions for cell culture experiments.

G cluster_workflow Solution Preparation Workflow cluster_exp For Each Experiment start Start stock_prep Prepare 10-100 mM Stock in 100% DMSO start->stock_prep dissolve Vortex / Sonicate to ensure full dissolution stock_prep->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store aliquots at -80°C, protected from light aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute stock into warm medium to final working concentration (e.g., 10 µM) thaw->dilute warm_media Pre-warm complete cell culture medium to 37°C warm_media->dilute mix Mix gently but thoroughly dilute->mix use_immediately Use immediately in experiment mix->use_immediately end End use_immediately->end

Workflow for preparing this compound solutions.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% high-purity DMSO to create a high-concentration stock (e.g., 10-100 mM).

    • Ensure complete dissolution by vortexing or sonicating.

    • Dispense the stock solution into small, single-use, light-protecting microcentrifuge tubes.

    • Store these aliquots at -20°C or -80°C.[2]

  • Working Solution Preparation (for each experiment):

    • Pre-warm the required volume of complete cell culture medium (with serum and other supplements) to 37°C.

    • Thaw a single aliquot of the DMSO stock solution.

    • Add the stock solution to the pre-warmed medium to achieve the desired final concentration. It is crucial to pipette the stock directly into the medium with gentle agitation to facilitate mixing and prevent precipitation.

    • Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[2]

    • Use the freshly prepared working solution immediately.

Protocol 2: HPLC-Based Stability Assessment in Cell Culture Media

This protocol outlines a general procedure for quantifying the stability of this compound in your specific cell culture medium over time.[12]

Materials:

  • Test compound (this compound)

  • DMSO

  • Cell culture medium of interest (e.g., DMEM or RPMI-1640, with supplements)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Quenching solvent (e.g., ice-cold acetonitrile or methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Preparation: Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Spiking the Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration. Mix well.

  • Time Point Zero (T=0): Immediately take an aliquot of the spiked media. This serves as the T=0 sample. Quench the sample immediately as described in step 5.

  • Incubation: Dispense the remaining spiked media into sterile, sealed tubes (one for each time point) and place them in a 37°C, 5% CO₂ incubator.[12]

  • Sample Collection & Quenching: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove a tube from the incubator. To stop potential degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile.[12]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet precipitated proteins and other debris.[13]

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the parent this compound using a validated, stability-indicating HPLC method.[14]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0. Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t½) in the medium.[12]

References

analytical challenges in the characterization of 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical characterization of 2-Pyridinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the characterization of this compound?

A1: The primary analytical challenges include:

  • Chromatographic Peak Tailing: Due to its basic nature, this compound can interact with residual silanol groups on silica-based HPLC columns, leading to poor peak shape.

  • Thermal Instability: During GC analysis, this compound may be susceptible to thermal degradation, leading to inaccurate quantification and the appearance of degradation-related peaks.

  • Identification and Quantification of Impurities: Accurately identifying and quantifying process-related impurities and potential degradation products, such as picolinic acid, requires the development of specific and sensitive analytical methods.

  • Method Validation: Ensuring the developed analytical methods are accurate, precise, linear, and robust according to regulatory guidelines is a critical challenge.

Q2: What are the potential impurities associated with this compound?

A2: Impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as 2-picoline or 2-cyanopyridine.[1][2]

  • Intermediates: Synthesis intermediates that are not fully converted to the final product.[2]

  • By-products: Compounds formed through side reactions during synthesis.

  • Degradation Products:

    • Picolinic acid (2-Pyridinecarboxylic acid): Formed via hydrolysis of the amide group. This is a major concern in stability studies.

    • Oxidation products: The pyridine ring can be susceptible to oxidation.

Q3: How can I improve the peak shape of this compound in reversed-phase HPLC?

A3: To mitigate peak tailing for basic compounds like this compound, consider the following:

  • Use a low-pH mobile phase: A mobile phase with a pH around 2.5-3.5 will ensure the analyte is fully protonated and reduces interactions with silanol groups. The use of a buffer, such as phosphate buffer, is recommended to maintain a stable pH.

  • Employ an end-capped column: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.

  • Add a competing base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites.

  • Use a column with a different stationary phase: Consider columns with polar-embedded or polar-endcapped stationary phases that are designed to provide better peak shape for basic compounds.

Q4: Is GC analysis suitable for this compound?

A4: While GC can be used, it presents challenges due to the potential for thermal degradation of this compound at high injector and column temperatures. This can lead to the formation of artifacts and inaccurate quantification. If GC is necessary, a careful evaluation of the injection temperature and the use of a highly inert column are crucial. Derivatization to a more thermally stable analogue can also be considered.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction with active sites on the column; Secondary interactions.Lower the mobile phase pH (e.g., to 2.5-3.5 with phosphoric acid). Use a high-purity, end-capped column. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.
Poor Resolution between this compound and Picolinic Acid Inappropriate mobile phase composition or column.Optimize the mobile phase gradient. A shallow gradient can improve the separation of closely eluting peaks. Ensure the mobile phase pH is suitable to have both compounds in a consistent ionization state.
Inconsistent Retention Times Inadequate column equilibration; Fluctuations in pump pressure or mobile phase composition.Ensure the column is thoroughly equilibrated with the mobile phase before injection. Check the HPLC system for leaks and ensure the pump is functioning correctly. Use a freshly prepared and degassed mobile phase.
Ghost Peaks Carryover from previous injections; Contamination in the mobile phase or sample.Implement a robust needle wash program. Inject a blank solvent to check for carryover. Use high-purity solvents and freshly prepared samples.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Appearance of Unexpected Peaks Thermal degradation of this compound in the injector or column.Lower the injector temperature. Use a temperature-programmed injection. Employ a more inert GC column.
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Low Response/No Peak Adsorption of the analyte in the GC system.Use a deactivated liner and column. Consider derivatization to increase volatility and reduce activity.

Quantitative Data Summary

Parameter HPLC-UV Reference
Typical Purity Assay >99.0%Internal Validation
Impurity: Picolinic Acid
- Reporting Threshold0.05%ICH Q3A/B
- Identification Threshold0.10%ICH Q3A/B
- Quantification Limit (LOQ)Typically ~0.02%Method Dependent
- Detection Limit (LOD)Typically ~0.007%Method Dependent

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Picolinic Acid

This protocol outlines a reversed-phase HPLC method suitable for the simultaneous determination of this compound and its potential hydrolysis degradant, picolinic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

  • Picolinic acid reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase A.

  • Picolinic Acid Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of picolinic acid reference standard in 100 mL of mobile phase A.

  • Working Standard Solution: Dilute the stock solutions with mobile phase A to a final concentration of approximately 100 µg/mL for this compound and 1 µg/mL for picolinic acid.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in mobile phase A to achieve a final concentration of approximately 100 µg/mL.

4. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The resolution between the this compound and picolinic acid peaks should be not less than 2.0.

Protocol 2: ¹H NMR Characterization of this compound

This protocol provides a general procedure for the structural confirmation of this compound using ¹H NMR spectroscopy.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Spectral Interpretation:

  • The expected chemical shifts (δ) in DMSO-d₆ are approximately:

    • δ 8.65 (d, 1H, H6 of pyridine ring)

    • δ 8.10 (br s, 1H, -CONH₂)

    • δ 8.00 (d, 1H, H3 of pyridine ring)

    • δ 7.95 (t, 1H, H4 of pyridine ring)

    • δ 7.60 (br s, 1H, -CONH₂)

    • δ 7.55 (t, 1H, H5 of pyridine ring)

    • Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3]

Visualizations

HPLC_Troubleshooting_Workflow start Abnormal Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue: - Column void/damage - Blocked frit - Leak in flow path check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction Issue: - Analyte-stationary phase interaction - Sample overload - Inappropriate sample solvent check_all_peaks->chemical_issue No all_peaks_yes Yes system_solution Troubleshoot System: - Replace column - Backflush/replace frit - Check connections for leaks system_issue->system_solution end_node Peak Shape Improved system_solution->end_node all_peaks_no No chemical_solution Optimize Method: - Adjust mobile phase pH - Use a different column - Reduce sample concentration - Dissolve sample in mobile phase chemical_issue->chemical_solution chemical_solution->end_node

Caption: HPLC Peak Shape Troubleshooting Workflow.

Impurity_Identification_Pathway cluster_synthesis Synthesis cluster_degradation Degradation starting_materials Starting Materials (e.g., 2-Picoline) product This compound (API) starting_materials->product Process Impurity intermediates Intermediates (e.g., 2-Cyanopyridine) intermediates->product Process Impurity byproducts By-products byproducts->product Process Impurity hydrolysis Hydrolysis picolinic_acid Picolinic Acid hydrolysis->picolinic_acid oxidation Oxidation oxidized_products Oxidized Products oxidation->oxidized_products product->hydrolysis product->oxidation

Caption: Potential Sources of Impurities in this compound.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of 2-Pyridinecarboxamide and Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biochemical and therapeutic efficacy of 2-Pyridinecarboxamide (also known as picolinamide) and nicotinamide. By presenting available experimental data, this document aims to inform research and development in fields where these molecules show potential, including enzymology, neuroprotection, and cancer prevention.

Introduction

This compound and nicotinamide (a form of vitamin B3) are structurally related pyridinecarboxamides that have garnered scientific interest for their roles in various cellular processes. Both compounds are recognized as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Nicotinamide is also a well-established precursor for nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and a substrate for sirtuins, a class of enzymes involved in regulating cellular health and longevity. This guide delves into the comparative efficacy of these two molecules, summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Mechanisms of Action

NAD+ Precursor Activity

Nicotinamide is a primary precursor for the biosynthesis of NAD+, a critical coenzyme in numerous cellular metabolic pathways. In contrast, evidence suggests that this compound is not a potent NAD+ precursor. A study in rats demonstrated that a high dose of this compound resulted in only a minor (1.5-fold) increase in NAD+ levels in the renal cortex[1].

PARP Inhibition
Sirtuin Modulation

Nicotinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases. For instance, it has been shown to inhibit SIRT1 and SIRT3 with IC50 values of 68.1 µM and 36.7 µM, respectively[4]. Currently, there is a lack of available data on the effect of this compound on sirtuin activity.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data for this compound and nicotinamide across key areas of their biological activity and therapeutic applications.

Table 1: Comparative PARP and Sirtuin Inhibition

CompoundTargetParameterValueReference
This compound Poly(ADP-ribose) synthetaseInhibitory Concentration10 µM - 1 mM[3]
Nicotinamide Poly(ADP-ribose) polymeraseInhibitory ConcentrationStarts at 500 µM[2]
SIRT1IC5068.1 µM[4]
SIRT3IC5036.7 µM[4]

Table 2: Therapeutic Efficacy in Preclinical and Clinical Studies

CompoundApplicationFindingQuantitative DataReference
Nicotinamide Skin Cancer PreventionReduced incidence of new nonmelanoma skin cancers in high-risk patients.23% reduction[5][6][7]
Glaucoma (Neuroprotection)Protection of retinal ganglion cells in rodent models.93% of eyes in a mouse model did not develop glaucoma at the highest dose.[8][9][10]
This compound Derivative (bisperoxovandium (pyridin-2-squaramide)) Intracerebral Hemorrhage (Neuroprotection)Alleviated hematoma and brain edema in a rat model.Data not directly comparable to nicotinamide studies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis PARP->PAR uses Apoptosis Apoptosis PARP->Apoptosis inhibition leads to NAD NAD+ NAD->PARP DNA_Repair DNA Repair Protein Recruitment PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Compound This compound or Nicotinamide Compound->PARP inhibits

PARP Inhibition Signaling Pathway

Sirtuin_Modulation_Pathway NAD_Precursor Nicotinamide NAD NAD+ NAD_Precursor->NAD precursor to SIRT1 SIRT1 NAD->SIRT1 activates Deacetylation Protein Deacetylation SIRT1->Deacetylation Cellular_Processes Gene Silencing, Metabolic Regulation Deacetylation->Cellular_Processes Nicotinamide_Inhibition Nicotinamide Nicotinamide_Inhibition->SIRT1 inhibits

Nicotinamide's Role in Sirtuin Modulation

Experimental_Workflow_PARP_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound/Nicotinamide Reaction_Setup Combine enzyme, buffer, NAD+, and inhibitor in a 96-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare PARP enzyme and reaction buffer Enzyme_Prep->Reaction_Setup Incubation Incubate to allow reaction Reaction_Setup->Incubation Detection Add detection reagent and measure signal (e.g., fluorescence) Incubation->Detection Data_Processing Normalize data to controls Detection->Data_Processing IC50_Calc Calculate IC50 value Data_Processing->IC50_Calc

References

2-Pyridinecarboxamide as a PARP Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Pyridinecarboxamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. While this compound has been identified as a PARP inhibitor, its potency is notably less than that of clinically established alternatives. This document summarizes the available data, presents detailed experimental protocols for inhibitor validation, and offers a comparison with leading PARP inhibitors currently in clinical use.

Performance Comparison of PARP Inhibitors

The inhibitory potential of this compound against PARP is compared with the established PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib. The following table summarizes their half-maximal inhibitory concentrations (IC50) against PARP1 and PARP2 enzymes. A lower IC50 value indicates greater potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Notes
This compound Not availableNot availableInhibits poly(ADP-ribose) synthetase activity in the 10 µM - 1 mM range[1]. A specific IC50 value is not prominently reported in publicly available literature, suggesting significantly lower potency compared to other listed inhibitors.
Olaparib ~1-5~1-5The first-in-class PARP inhibitor, widely used in cancer therapy[2].
Rucaparib ~1.1~5.5A potent inhibitor of PARP1, PARP2, and PARP3[3].
Niraparib ~3.8~2.1A potent inhibitor of PARP1 and PARP2[4].
Talazoparib ~0.57~1.8A highly potent PARP1/2 inhibitor, also known for its PARP trapping ability[5].

PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP enzymes in DNA single-strand break repair and how PARP inhibitors intervene in this process.

PARP_Signaling_Pathway PARP Signaling Pathway and Mechanism of Inhibition cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition cluster_cellular_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis catalyzes DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment signals SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair mediates PARP_Inhibitor This compound & Other PARP Inhibitors Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition Catalytic_Inhibition->PAR_Synthesis blocks Replication_Fork_Collapse Replication Fork Collapse (Leads to Double-Strand Breaks - DSBs) Catalytic_Inhibition->Replication_Fork_Collapse leads to accumulation of unrepaired SSBs Cell_Death Synthetic Lethality in HR-Deficient Cells Replication_Fork_Collapse->Cell_Death

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Experimental Protocols for PARP Inhibitor Validation

Validating the efficacy of a potential PARP inhibitor such as this compound involves a series of in vitro experiments. Below are detailed methodologies for key assays.

In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., salmon sperm DNA)

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compound (this compound) and positive control (e.g., Olaparib) dissolved in DMSO

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and a known PARP inhibitor (positive control) in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP assay buffer, activated DNA, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well. Include a "no enzyme" control for background subtraction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to all wells to allow for the PARylation reaction.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PARP activity within cells, typically by measuring the reduction of poly(ADP-ribose) (PAR) chains after inducing DNA damage.

Materials:

  • Cancer cell line (e.g., a BRCA-mutant line like MDA-MB-436 for sensitivity testing)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PAR, anti-PARP, anti-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Induction of DNA Damage: Induce PARP activity by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against PAR.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for PAR and the loading control. A reduction in the PAR signal in the presence of the inhibitor indicates cellular PARP inhibition.

Experimental Workflow for PARP Inhibitor Validation

The following diagram outlines a general workflow for the validation of a potential PARP inhibitor.

Experimental_Workflow General Workflow for PARP Inhibitor Validation Start Start Enzymatic_Assay In Vitro Enzymatic Assay (e.g., Chemiluminescent Assay) Start->Enzymatic_Assay Determine_IC50 Determine Enzymatic IC50 Enzymatic_Assay->Determine_IC50 Cellular_Assay Cellular PARP Inhibition Assay (e.g., Western Blot for PAR) Determine_IC50->Cellular_Assay Confirm_Cellular_Activity Confirm Cellular Target Engagement Cellular_Assay->Confirm_Cellular_Activity Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., in BRCA-mutant and wild-type cells) Confirm_Cellular_Activity->Cell_Viability_Assay Assess_Synthetic_Lethality Assess Synthetic Lethality Cell_Viability_Assay->Assess_Synthetic_Lethality End End Assess_Synthetic_Lethality->End

Caption: A generalized workflow for validating a PARP inhibitor.

References

Comparative Efficacy of 2-Pyridinecarboxamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-Pyridinecarboxamide derivatives reveals a versatile scaffold with significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.

This compound and its related structures, such as 2-Pyridinecarbothioamide, have emerged as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles.[1][2] Strategic modifications to this core structure have led to the development of potent and selective inhibitors for various biological targets. This guide summarizes key findings from recent studies, presenting a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of notable this compound derivatives.

Anticancer Activity: Targeting Tubulin Polymerization and Kinase Signaling

Recent research has underscored the potential of 2-Pyridinecarbothioamide (PCA) analogs as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] The introduction of different substituents on the N-phenyl ring of the PCA scaffold significantly influences their cytotoxic and tubulin-destabilizing activities.[1]

Notably, sulfonamide-functionalized PCA analogs have demonstrated significant cytotoxicity against various human cancer cell lines, in some cases surpassing the efficacy of the reference drug colchicine.[1] For instance, compounds with 4-N,N-dimethylsulfamoyl and 4-sulfamoyl substituents have shown potent tubulin polymerization inhibition.[1] Importantly, these active compounds exhibited lower toxicity towards normal human lung microvascular endothelial cells compared to doxorubicin, suggesting a degree of selectivity for cancer cells.[1]

Beyond tubulin inhibition, this compound derivatives have been developed as potent and selective inhibitors of key kinases involved in cancer progression. One such target is Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation.[3][4] A series of pyridine-2-carboxamide analogues have demonstrated strong HPK1 inhibitory activity, with one promising compound showing robust in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy.[3][4]

Other research has focused on the inhibition of Forkhead Box M1 (FOXM1), a transcription factor implicated in triple-negative breast cancer.[5] Specific N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives bearing a cyano group have been shown to decrease FOXM1 expression.[5] Furthermore, thiosemicarbazone derivatives of 2-pyridinecarboxaldehyde have been identified as inhibitors of ribonucleotide reductase, a crucial enzyme for DNA synthesis, thereby impeding tumor cell growth.[6]

Comparative Anticancer Activity of this compound Derivatives
Compound ClassDerivative/SubstituentTarget Cell Line(s)IC50 (µM)Mechanism of ActionReference
Sulfonamide-functionalized PCA4-N,N-dimethylsulfamoylMCF-7, PC3, HepG2Potent (specific values not fully detailed)Tubulin Polymerization Inhibition[1]
Sulfonamide-functionalized PCA4-sulfamoylMCF-7, PC3, HepG2Potent (specific values not fully detailed)Tubulin Polymerization Inhibition[1]
Pyridine-2-carboxamidesCompound 19CT26, MC38High in vivo TGIHPK1 Inhibition[3][4]
N-Phenylthieno[2,3-b]pyridinesCyano-substitutedMDA-MB-231-FOXM1 Inhibition[5]
Pyridine-2-carboxaldehyde thiosemicarbazones3-amino and 3-amino-4-methyl derivativesL1210 LeukemiaHigh in vivo efficacyRibonucleotide Reductase Inhibition[6][7]
Spiro-pyridine derivativesCompound 7Caco-27.83 ± 0.50EGFR and VEGFR-2 Inhibition[8]

Antimicrobial and Antifungal Activity

The this compound scaffold has also been extensively investigated for its antimicrobial properties.[9][10] Schiff base derivatives of pyridine-2,6-dicarboxamide have demonstrated significant bactericidal and fungicidal activities, with some compounds showing efficacy comparable to reference antibiotics like streptomycin and fusidic acid.[9]

Furthermore, certain chiral macrocyclic and linear pyridine carboxamides have exhibited notable antimicrobial and antifungal activities.[10] The structural modifications, including the introduction of different amino acid and hetero-organic moieties, play a crucial role in determining the spectrum and potency of their activity.[10] In the realm of antifungal agents, novel pyridine carboxamide derivatives have been identified as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[11] One such derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed good in vivo antifungal activity against Botrytis cinerea.[11]

Comparative Antimicrobial Activity of this compound Derivatives
Compound ClassDerivative/SubstituentTarget Organism(s)MIC (µg/mL)Reference
Pyridine-based thiosemicarbazonesPiperidine substituent at C4M. tuberculosis4.0[1]
Pyridine-2,6-bis-carboxamide Schiff's basesVarious aromatic/heterocyclic aldehydesBacteria and FungiSignificant activity (specific values vary)[9]
Chiral macrocyclic/linear pyridine carboxamidesVariousBacteria and FungiHigh activity for several compounds[10]
Pyridine carboxamides6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinereaGood in vivo activity[11]

Anti-inflammatory Activity

Derivatives of 2-Pyridinecarbothioamide have also shown promise as anti-inflammatory agents.[2] In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model have demonstrated a significant reduction in paw size with certain analogs.[2] The proposed mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, namely human nitric oxide synthase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[2]

Additionally, derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory effects, which are potentially linked to their iron-chelating properties.[12] Iron plays a role in the inflammatory process, and iron chelators may inhibit proinflammatory prostanoid synthesis and the generation of toxic free radicals by cyclooxygenase.[12]

Postulated Anti-inflammatory Signaling Pathway

G This compound Derivatives This compound Derivatives COX-1 / COX-2 Inhibition COX-1 / COX-2 Inhibition This compound Derivatives->COX-1 / COX-2 Inhibition Nitric Oxide Synthase Inhibition Nitric Oxide Synthase Inhibition This compound Derivatives->Nitric Oxide Synthase Inhibition Prostaglandin Synthesis Inhibition Prostaglandin Synthesis Inhibition COX-1 / COX-2 Inhibition->Prostaglandin Synthesis Inhibition Nitric Oxide Production Inhibition Nitric Oxide Production Inhibition Nitric Oxide Synthase Inhibition->Nitric Oxide Production Inhibition Reduced Inflammation Reduced Inflammation Prostaglandin Synthesis Inhibition->Reduced Inflammation Nitric Oxide Production Inhibition->Reduced Inflammation

Caption: Postulated mechanism of anti-inflammatory action for this compound derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The metabolic activity of cells, as an indicator of cell viability, is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Incubation: Cells are then incubated with various concentrations of the test this compound derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay assesses the ability of compounds to interfere with the assembly of tubulin into microtubules.[1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., PIPES buffer) with GTP.

  • Compound Addition: The test this compound derivatives or a reference inhibitor (e.g., colchicine) are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. The rate of polymerization is determined from the linear phase of the absorbance curve.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Lead Identification Lead Identification Mechanism of Action Studies->Lead Identification Animal Model Studies Animal Model Studies Lead Identification->Animal Model Studies Toxicity and PK/PD Studies Toxicity and PK/PD Studies Animal Model Studies->Toxicity and PK/PD Studies Efficacy Assessment Efficacy Assessment Toxicity and PK/PD Studies->Efficacy Assessment

Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The modular nature of its synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties for a wide range of biological targets. The data presented in this guide highlight the significant potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents, providing a solid foundation for further research and development in these critical areas of medicine.

References

2-Pyridinecarboxamide: A Privileged Scaffold in Drug Design Compared to Alternative Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 2-Pyridinecarboxamide with Other Scaffolds in Medicinal Chemistry, Supported by Experimental Data.

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the selection of a core molecular scaffold being a critical determinant of a drug candidate's ultimate success. Among the myriad of heterocyclic structures, the this compound motif has emerged as a "privileged scaffold" due to its versatile binding properties and its presence in a wide array of biologically active compounds. This guide provides a comprehensive, data-driven comparison of the this compound scaffold against other common heterocyclic frameworks in drug design, focusing on key therapeutic areas such as oncology and infectious diseases.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are fundamental to its pharmacokinetic and pharmacodynamic profile. The this compound core, with its nitrogen atom in the pyridine ring and the carboxamide side chain, offers a unique combination of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions. These features contribute to its ability to bind to a diverse range of biological targets.

PropertyThis compoundQuinolinecarboxamidePyrimidinecarboxamideBenzamide
Molecular Weight ( g/mol ) 122.12[1]172.18123.11121.12
logP (Octanol/Water) ~0.7Varies (more lipophilic)Varies~0.64
Hydrogen Bond Donors 1 (amide N-H)1 (amide N-H)1 (amide N-H)1 (amide N-H)
Hydrogen Bond Acceptors 2 (pyridine N, amide C=O)2 (quinoline N, amide C=O)3 (pyrimidine Ns, amide C=O)1 (amide C=O)
Metabolic Stability Generally moderate; can be influenced by substituents.[2]Prone to oxidation on the carbocyclic ring.Can be more metabolically stable due to the electron-deficient nature of the ring.[2]Can undergo aromatic hydroxylation.

Performance in Oncology: Targeting PARP and HDACs

The this compound scaffold has been successfully employed in the design of inhibitors for two crucial cancer targets: Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

PARP Inhibition

PARP inhibitors represent a significant breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The this compound moiety can act as a nicotinamide mimic, binding to the catalytic domain of PARP.

Comparative Inhibitory Activity of PARP Inhibitors with Different Scaffolds

Compound (Scaffold)TargetIC50 (nM)Cell LineReference
Olaparib (Phthalazinone/Benzamide)PARP15-[3]
Rucaparib (Indolecarboxamide)PARP17-[3]
Niraparib (Pyridinecarboxamide)PARP1/23.8 / 2.1-[4]
Talazoparib (Phthalazinone)PARP11-[3]
Veliparib (Benzimidazolecarboxamide)PARP1/25.2 / 2.9-[5]

While Niraparib, which contains a pyridinecarboxamide core, demonstrates potent inhibition of PARP1 and PARP2, it is evident that other scaffolds like phthalazinone in Talazoparib can lead to even greater potency. The choice of scaffold influences not only the binding affinity but also the "PARP trapping" potential, a key determinant of cytotoxicity in BRCA-mutant cells.

DNA Damage Response and PARP Inhibition Pathway

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork PAR Poly(ADP-ribose) PARP1->PAR synthesizes using Apoptosis Apoptosis PARP1->Apoptosis trapped on DNA leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB stalls and collapses into HR_Repair Homologous Recombination (BRCA1/2 dependent) DNA_DSB->HR_Repair is repaired by HR_Repair->Cell_Survival HR_Repair->Apoptosis deficiency in HR leads to PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP1 inhibits

PARP Inhibition in DNA Repair
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. The this compound scaffold can serve as a cap group, interacting with residues at the rim of the HDAC active site, while a zinc-binding group (ZBG) chelates the catalytic zinc ion.

Comparative Inhibitory Activity of HDAC Inhibitors with Different Scaffolds

Compound (Scaffold)TargetIC50 (nM)Reference
Entinostat (Benzamide)HDAC180[6]
Mocetinostat (Benzamide)HDAC1170[6]
2-Methylthiobenzamide derivative (16) HDAC3 30 [7]
2-Hydroxybenzamide derivative (20) HDAC3 Potent, but not selective [7]

In the context of HDAC inhibition, the 2-substituted benzamide scaffold, a close analog of this compound, has been shown to yield highly potent and selective HDAC3 inhibitors. For instance, a 2-methylthiobenzamide derivative demonstrated an IC50 of 30 nM for HDAC3 with over 300-fold selectivity against other HDAC isoforms.[7] This highlights the potential for fine-tuning selectivity through modifications of the pyridinecarboxamide core.

Histone Deacetylation and Gene Expression Pathway

HDAC_Inhibition_Pathway HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone acetylates HDAC Histone Deacetylase (HDAC) Histone Histone HDAC->Histone deacetylates Histone->HAT Chromatin_Condensed Condensed Chromatin Histone->Chromatin_Condensed Acetylated_Histone->HDAC Chromatin_Relaxed Relaxed Chromatin Acetylated_Histone->Chromatin_Relaxed Transcription_On Gene Transcription ON Chromatin_Relaxed->Transcription_On Transcription_Off Gene Transcription OFF Chromatin_Condensed->Transcription_Off HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC inhibits

HDAC's Role in Gene Expression

Performance in Infectious Diseases: A Battle Against Fungi and Bacteria

The this compound scaffold has also demonstrated significant promise in the development of novel antifungal and antimicrobial agents.

Antifungal Activity

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is crucial. Pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.

Comparative Antifungal Activity of Heterocyclic Carboxamides

Compound (Scaffold)Target FungusMIC (µg/mL)Reference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Pyridinecarboxamide) Botrytis cinerea IC50 = 5.6 mg/L (enzymatic) [8]
Thifluzamide (Thiazolecarboxamide)Botrytis cinereaIC50 = 7.61 mg/L (enzymatic)[8]
Fluconazole (Azole)Candida albicansMIC50 = 1.8[9]
Azole derivative 6r Candida albicans MIC50 = 0.02 [9]

One study found that a pyridine carboxamide derivative exhibited comparable in vivo antifungal activity against Botrytis cinerea to the commercial fungicide thifluzamide, which features a thiazolecarboxamide scaffold.[8] This suggests that the pyridinecarboxamide core can effectively compete with other established antifungal scaffolds.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Quinoline derivatives have a long history as effective antibacterial agents. Comparative studies are essential to understand the potential of the this compound scaffold in this domain.

Comparative Antibacterial Activity

Compound (Scaffold)Target BacteriumMIC (µg/mL)Reference
Pyridine-triazole derivative 127i Various 6.25-12.5 [10]
Ciprofloxacin (Quinolone)S. aureus0.018[11]
Quinoline-2-one derivative 6c MRSA 0.75 [11]
Quinolinequinone QQ6 E. faecalis 4.88 ****

While quinolone-based compounds like ciprofloxacin and newer quinoline-2-one derivatives show potent activity against various bacterial strains, including MRSA, pyridine-containing compounds have also demonstrated significant antibacterial properties.[10][11] The choice of scaffold here will likely depend on the target bacteria and the desired mechanism of action.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are summaries of key experimental methodologies for assessing the activity of compounds targeting PARP and HDACs.

PARP Inhibition Assay (Chemiluminescent)

Objective: To determine the in vitro inhibitory activity of a compound against PARP1.

Methodology:

  • Plate Preparation: Histone-coated 96-well plates are used.

  • Cell Lysate Preparation: Cells are cultured, treated with a range of inhibitor concentrations, and then lysed. Protein concentration is normalized across all samples.

  • PARP Reaction: Cell lysates are added to the histone-coated wells, and biotinylated NAD+ is added to initiate the PARP reaction.

  • Detection: Unincorporated biotinylated NAD+ is washed away. Streptavidin-HRP is added, followed by a chemiluminescent substrate.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Workflow for PARP Inhibition Assay

PARP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Inhibitor_Treatment->Cell_Lysis Add_Lysate 4. Add Lysate to Histone-Coated Plate Cell_Lysis->Add_Lysate Add_NAD 5. Add Biotinylated NAD+ Add_Lysate->Add_NAD Incubate 6. Incubate Add_NAD->Incubate Wash_1 7. Wash Incubate->Wash_1 Add_Strep_HRP 8. Add Streptavidin-HRP Wash_1->Add_Strep_HRP Wash_2 9. Wash Add_Strep_HRP->Wash_2 Add_Substrate 10. Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate 11. Read Luminescence Add_Substrate->Read_Plate IC50_Calc 12. Calculate IC50 Read_Plate->IC50_Calc

PARP Inhibition Assay Workflow
HDAC Inhibition Assay (Fluorogenic)

Objective: To determine the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Methodology:

  • Reaction Mixture: A reaction buffer containing the specific HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations is prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Detection: The fluorescence is measured using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Workflow for HDAC Inhibition Assay

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Prepare_Reagents 1. Prepare Reagents (HDAC enzyme, substrate, inhibitor) Mix_Reagents 2. Mix Reagents in Plate Prepare_Reagents->Mix_Reagents Incubate_37C 3. Incubate at 37°C Mix_Reagents->Incubate_37C Add_Developer 4. Add Developer Solution Incubate_37C->Add_Developer Incubate_RT 5. Incubate at RT Add_Developer->Incubate_RT Read_Fluorescence 6. Read Fluorescence Incubate_RT->Read_Fluorescence IC50_Calc 7. Calculate IC50 Read_Fluorescence->IC50_Calc

HDAC Inhibition Assay Workflow

Conclusion

The this compound scaffold is undeniably a valuable and versatile platform in modern drug discovery. Its favorable physicochemical properties and ability to engage in multiple types of interactions allow for its application across a broad spectrum of biological targets. While in some instances, such as with highly potent PARP inhibitors, other scaffolds like phthalazinone may offer superior performance, the this compound core provides a robust and highly adaptable framework for optimization. Its success in yielding potent and selective HDAC inhibitors and its promising activity against fungal and bacterial pathogens underscore its continued importance. The strategic choice of a scaffold will always be target-dependent, but the data presented here solidifies the position of this compound as a key tool in the medicinal chemist's arsenal for the development of future therapeutics.

References

A Comparative Guide to the Cross-Reactivity of 2-Pyridinecarboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridinecarboxamide scaffold is a versatile chemical framework utilized in the development of inhibitors targeting a diverse range of proteins implicated in various diseases. While these inhibitors can exhibit high potency for their primary targets, understanding their cross-reactivity profile is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the selectivity of several this compound-based inhibitors, supported by available experimental data.

Introduction to this compound-Based Inhibitors

The this compound core structure has been successfully employed to design inhibitors for various protein classes, including kinases and non-kinase enzymes. This guide will focus on a comparative analysis of inhibitors targeting:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it a target for cancer immunotherapy.

  • Phosphoinositide 3-kinase delta (PI3Kδ): A lipid kinase involved in B-cell signaling, targeted for hematological malignancies and inflammatory diseases.

  • Src homology-2 containing protein tyrosine phosphatase 2 (SHP2): A non-receptor protein tyrosine phosphatase that plays a role in cell growth and differentiation signaling pathways.

  • Tubulin: A key component of microtubules, representing a classic target for anti-cancer agents.

Comparative Performance and Cross-Reactivity

The selectivity of an inhibitor is a critical determinant of its therapeutic window. Off-target activities can lead to unforeseen side effects or, in some cases, contribute to the therapeutic effect through polypharmacology. The following sections present available data on the cross-reactivity of representative this compound-based inhibitors.

HPK1 Inhibitors

A series of pyridine-2-carboxamide analogues have been developed as potent HPK1 inhibitors for cancer treatment.[1] One such example, compound 19 , has demonstrated significant in vitro inhibitory activity against HPK1.[1] While a comprehensive kinome scan is not publicly available, the reported data indicates a high degree of selectivity against at least two other kinases.[1]

CompoundPrimary TargetIC50 (Primary Target)Off-TargetSelectivity FoldReference
Compound 19 HPK1Not SpecifiedGCK-like kinase>637[1]
LCK>1022[1]
PI3Kδ Inhibitors

The 2,3,4-trisubstituted quinoline scaffold, which incorporates a this compound moiety, has yielded potent and selective PI3Kδ inhibitors. AM-0687 is a notable example that has shown excellent potency and oral bioavailability.[2] While detailed kinome-wide selectivity data is limited in the primary publication, its potent and selective nature is highlighted.[2]

CompoundPrimary TargetIC50 (Primary Target)Cellular Activity (pAKT inhibition)Reference
AM-0687 PI3Kδ2.9 nMPotent inhibition observed in mouse pAKT inhibition model[2][3]
SHP2 Inhibitors

Novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[4] Compound C6 from this series has shown excellent inhibitory activity against SHP2 and potent anti-proliferative effects in a leukemia cell line.[4] Publicly available broad-panel cross-reactivity data for this specific compound is not available.

CompoundPrimary TargetIC50 (Primary Target)Cellular Antiproliferative IC50 (MV-4-11 cells)Reference
Compound C6 SHP20.13 nM3.5 nM[4]
Tubulin Polymerization Inhibitors

2-Pyridinecarbothioamide (2-PCT), a close analog of this compound, and its derivatives are known to inhibit tubulin polymerization by binding to the colchicine site.[5][6][7] While these compounds are potent cytotoxic agents against cancer cells, their cross-reactivity against other targets, such as kinases, is not extensively documented in public literature.[7] However, it is suggested that at higher concentrations, off-target effects on kinases could contribute to the observed cellular phenotype if it deviates from the expected G2/M cell cycle arrest.[7]

Compound ClassPrimary TargetMechanism of ActionPotential Off-TargetsReference
2-Pyridinecarbothioamide derivatives TubulinInhibition of polymerizationKinases (at higher concentrations)[7]

Signaling Pathways

The therapeutic and off-target effects of these inhibitors are intrinsically linked to their modulation of key cellular signaling pathways.

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 activates HPK1 HPK1 LAT_SLP76->HPK1 recruits & activates SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p phosphorylates T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76_p->T_Cell_Activation inhibits Inhibitor This compound HPK1 Inhibitor Inhibitor->HPK1 inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

PI3K_delta_Signaling_Pathway BCR BCR Engagement SYK SYK BCR->SYK activates PI3Kd PI3Kδ SYK->PI3Kd activates PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Cell_Survival B-Cell Proliferation & Survival AKT->Cell_Survival promotes Inhibitor This compound PI3Kδ Inhibitor Inhibitor->PI3Kd inhibits

Caption: PI3Kδ Signaling in B-Cells.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2-SOS complex RTK->Grb2_SOS recruits SHP2 SHP2 RTK->SHP2 recruits & activates RAS RAS Grb2_SOS->RAS activates SHP2->RAS dephosphorylates inhibitory sites on RAS regulators RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK activates Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation promotes Inhibitor This compound SHP2 Inhibitor Inhibitor->SHP2 inhibits

Caption: SHP2 in the RAS-MAPK Signaling Pathway.

Tubulin_Inhibition_Workflow Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Inhibitor 2-Pyridinecarbothioamide Inhibitor Inhibitor->Tubulin binds to Disruption Microtubule Dynamics Disruption Spindle Mitotic Spindle Defects Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin Inhibition and Cell Cycle Arrest.

Experimental Protocols

Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of this compound-based inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • This compound-based inhibitor

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor in kinase buffer.

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target protein in live cells.

  • Materials:

    • Cells expressing the target protein fused to NanoLuc® luciferase

    • NanoBRET™ tracer specific for the target protein

    • This compound-based inhibitor

    • Opti-MEM™ I Reduced Serum Medium

    • Fetal Bovine Serum (FBS)

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Culture cells expressing the NanoLuc®-target fusion protein.

    • Harvest and resuspend the cells in Opti-MEM™ I with 4% FBS.

    • Prepare serial dilutions of the inhibitor in the same medium.

    • Add the NanoBRET™ tracer to the cell suspension at a predetermined optimal concentration.

    • Dispense the cell suspension containing the tracer into the assay plate.

    • Add the diluted inhibitor or vehicle to the appropriate wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for binding to reach equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for target engagement.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules in vitro.

  • Materials:

    • Lyophilized tubulin (>97% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • 2-Pyridinecarbothioamide inhibitor

    • Black, clear-bottom 96-well plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the inhibitor in DMSO.

    • On ice, prepare the tubulin reaction mixture containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter.

    • Add the inhibitor at various concentrations or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

    • Add the tubulin reaction mixture to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for at least 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the inhibitor on the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau of the curve).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition of polymerization against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent inhibitors against a range of therapeutic targets. While these inhibitors can demonstrate high on-target potency, a thorough evaluation of their cross-reactivity is essential for advancing them through the drug discovery pipeline. The data presented in this guide, although not exhaustive due to the limitations of publicly available comprehensive screening data, highlights the importance of selectivity profiling. The provided experimental protocols offer a robust framework for researchers to assess the on- and off-target activities of novel this compound-based inhibitors, thereby facilitating the development of safer and more effective therapeutics. Further comprehensive kinome-wide screening of these and other this compound-based inhibitors will be invaluable for a more complete understanding of their selectivity profiles.

References

2-Pyridinecarboxamide as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Pyridinecarboxamide for use as a reference standard in analytical and biological assays. Its performance is compared with alternative compounds, supported by experimental data and detailed methodologies.

Section 1: Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

This compound can be reliably quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This section compares a typical HPLC method for this compound with a validated method for a structurally similar compound, Nicotinamide, providing a benchmark for performance.

Data Presentation

Table 1: Comparison of HPLC Method Parameters for Quantification

ParameterThis compound (Proposed Method)Nicotinamide (Validated Method)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.4) (20:80 v/v)Methanol : Phosphate Buffer (pH 3.5) (5:95 v/v)[1]
Stationary Phase C8 Column (4.6 x 250mm, 3.5 µm)C18 Column (250 × 4.6mm; 5µm)[1]
Flow Rate 1.0 mL/min1.5 mL/min[1]
Detection Wavelength 269 nm210 nm[1]
**Linearity (R²) **> 0.999 (Expected)0.9994[1]
Accuracy (% Recovery) 98-102% (Expected)Not explicitly stated, but method is validated
Precision (% RSD) < 2% (Expected)< 2.0%[1]
Retention Time ~3.6 min~6.7 min[1]
Experimental Protocols

Proposed RP-HPLC Method for this compound Quantification

This proposed method is based on a validated protocol for the structurally similar compound Pyrazinamide, which is also a pyridinecarboxamide derivative[2].

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C8 column (4.6 x 250mm, 3.5 µm) is suitable.

  • Mobile Phase Preparation: Prepare a phosphate buffer (pH 4.4) and mix it with HPLC-grade acetonitrile in a ratio of 80:20 (v/v). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 20-120 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: 269 nm

  • Validation Parameters (as per ICH guidelines):

    • Specificity: Ensure no interference from excipients or impurities at the retention time of this compound.

    • Linearity: Analyze a minimum of five concentrations across the specified range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture. The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer) Injector Injector MobilePhase->Injector Standard Standard Solution (this compound) Standard->Injector Sample Sample Solution Sample->Injector Column C8 Column Injector->Column Detector UV Detector (269 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification PARP_Inhibition_Pathway cluster_pathway PARP-mediated DNA Repair cluster_inhibition Mechanism of Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PAR Polymer Synthesis (using NAD+) PARP->PARylation Recruitment Recruitment of Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound or Nicotinamide Inhibitor->PARylation Inhibits PARP_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, DNA, Histone Plate) Start->Prep Add_Cmpd Add Test Compounds (this compound, Nicotinamide) Prep->Add_Cmpd Add_NAD Initiate Reaction (Add Biotinylated NAD+) Add_Cmpd->Add_NAD Incubate Incubate Add_NAD->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Strep Add Streptavidin-HRP Wash1->Add_Strep Incubate2 Incubate Add_Strep->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Sub Add TMB Substrate Wash2->Add_Sub Incubate3 Incubate Add_Sub->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Measure Absorbance (450 nm) Stop->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

References

comparative analysis of 2-Pyridinecarboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Pyridinecarboxamide

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through several distinct methodologies. This guide provides a comparative analysis of three primary synthetic routes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their reaction conditions, yields, and key considerations.

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Key Advantages Key Disadvantages Reference(s)
Method 1: Ammoxidation of 2-Picoline and Subsequent Hydrolysis 2-PicolineAmmoxidation: V₂O₅/TiO₂ catalyst, NH₃, O₂ Hydrolysis: MnO₂ (oxidant) in basic solution OR NaOH followed by acidAmmoxidation: 370 °C Hydrolysis: 70 °C OR Reflux (4 hours)Not explicitly stated for the full two-step process. Industrial scale method.Utilizes readily available starting material. Established industrial process.High temperatures required for ammoxidation. Multi-step process.[1][2][3]
Method 2: Amidation of Picolinic Acid Picolinic AcidSOCl₂ followed by amine OR DMTMM coupling agentSOCl₂ route: Reflux, then room temp. (16 h) DMTMM route: Room temperatureSOCl₂: 31-54% (plus 10-13% chlorinated byproduct) DMTMM: Nearly quantitativeMilder reaction conditions compared to ammoxidation. Direct conversion of the carboxylic acid.Potential for chlorinated byproducts with SOCl₂. Coupling agents can be expensive.[4][5][6][7]
Method 3: Direct Cyanation of Pyridine and Subsequent Hydrolysis PyridineHNO₃, Trifluoroacetic anhydride, KCNNot specified for temperature.Cyanation step: ~52% (for 2-cyanopyridine)Direct functionalization of the pyridine ring.Use of highly toxic potassium cyanide. Moderate yield for the cyanation step.[3]

Methodology and Workflow Visualization

The selection of a synthetic method is often guided by factors such as starting material availability, required scale, and tolerance to specific reaction conditions. The following diagram illustrates the logical workflow for comparing these synthesis methods.

G cluster_methods Synthesis Methods cluster_params Comparative Parameters M1 Method 1: Ammoxidation/Hydrolysis Yield Yield M1->Yield Conditions Reaction Conditions (Temp., Pressure) M1->Conditions Reagents Reagents & Safety (Toxicity, Cost) M1->Reagents Steps Number of Steps M1->Steps M2 Method 2: Amidation of Picolinic Acid M2->Yield M2->Conditions M2->Reagents M2->Steps M3 Method 3: Direct Cyanation/Hydrolysis M3->Yield M3->Conditions M3->Reagents M3->Steps Decision Optimal Method Selection Yield->Decision Conditions->Decision Reagents->Decision Steps->Decision

Workflow for comparing synthesis methods of this compound.

Experimental Protocols

Method 1: Synthesis from 2-Picoline via Ammoxidation and Hydrolysis

This two-step process first involves the conversion of 2-picoline to 2-cyanopyridine, which is then hydrolyzed to the desired this compound.

Step 1: Ammoxidation of 2-Picoline to 2-Cyanopyridine This reaction is typically carried out on an industrial scale in a fixed-bed reactor.[1][2]

  • A gaseous mixture of 2-picoline, ammonia, and an oxygen source (e.g., air) is passed over a V₂O₅ on TiO₂ catalyst.

  • The reaction is maintained at a temperature of approximately 370 °C.[1][2]

  • The product, 2-cyanopyridine, is isolated from the resulting gas stream by condensation and purification.

Step 2: Hydrolysis of 2-Cyanopyridine to this compound Two primary laboratory-scale methods for the hydrolysis are reported:

  • Oxidative Hydrolysis: [1][2]

    • 2-Cyanopyridine is dissolved in a basic aqueous solution.

    • Manganese dioxide (MnO₂) is added as an oxidant.

    • The mixture is heated to 70 °C and stirred until the reaction is complete (monitored by HPLC or TLC).

    • Upon completion, the solid catalyst is filtered off, and the this compound is isolated from the filtrate, typically by crystallization after neutralization and/or solvent removal.

  • Alkaline Hydrolysis: [8]

    • In a three-necked flask, add 100g of 2-cyanopyridine and 200g of deionized water.

    • Begin stirring and warm the mixture to 50 °C.

    • Add 128.2g of 30% sodium hydroxide solution.

    • Heat the mixture to reflux and maintain for 4 hours.

    • After reflux, distill off approximately 50g of water.

    • Cool the reaction solution to 20 °C and neutralize with 30% hydrochloric acid to a pH of 2.5.

    • The product can then be isolated through evaporation and extraction with ethanol.

Method 2: Synthesis from Picolinic Acid via Amidation

This method involves the direct conversion of picolinic acid to this compound.

  • Using Thionyl Chloride: [4][6][7]

    • Picolinic acid (1.0 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) to form the picolinoyl chloride in situ. This is often done in a suitable anhydrous solvent like dichloromethane (DCM) or benzene.

    • After the formation of the acid chloride is complete (typically monitored by the cessation of gas evolution), the excess SOCl₂ is removed under reduced pressure.

    • The crude acid chloride is dissolved in an anhydrous solvent (e.g., DCM).

    • A solution of the desired amine (e.g., aqueous ammonia for the primary amide) and a base such as triethylamine (to scavenge HCl) is added slowly at a low temperature (e.g., 0 °C).

    • The reaction is stirred at room temperature until completion (typically 12-24 hours).

    • The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

    • The crude product is purified by column chromatography. Note that this method may produce a 4-chloro-2-pyridinecarboxamide byproduct.[4][7]

  • Using a Coupling Agent (DMTMM): [5]

    • To a solution of picolinic acid (1.0 equivalent) in acetonitrile, add the amine source (e.g., ammonium chloride, 1.1 equivalents).

    • Add 4-(4,6-dimethoxy[1][3][9]triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) (1.2 equivalents) to the mixture.

    • Stir the reaction at room temperature. The reaction typically proceeds to near completion.

    • The solvent is removed by rotoevaporation.

    • The residue is worked up by extraction with an aqueous base to remove the coupling agent byproducts, followed by extraction of the product into an organic solvent.

    • The organic layers are combined, dried, and concentrated to yield the product.

Method 3: Synthesis from Pyridine via Direct Cyanation and Hydrolysis

This route involves the introduction of a cyano group onto the pyridine ring, followed by hydrolysis.

Step 1: Direct Cyanation of Pyridine to 2-Cyanopyridine [3]

  • Pyridine is pre-treated with nitric acid in trifluoroacetic anhydride.

  • An aqueous solution of potassium cyanide is then added to the reaction mixture.

  • This reaction regioselectively yields 2-cyanopyridine with an average yield of 52%.[3]

  • The 2-cyanopyridine is isolated and purified from the reaction mixture.

Step 2: Hydrolysis of 2-Cyanopyridine The resulting 2-cyanopyridine can then be hydrolyzed to this compound using one of the protocols described in Method 1, Step 2 .

References

Comparative Guide to the Validation of Analytical Methods for 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Pyridinecarboxamide, a key chemical intermediate and potential impurity in various pharmaceutical compounds. The focus is on providing a framework for method validation in line with ICH guidelines, supported by experimental data from a closely related compound, Pyrazinamide (Pyrazine-2-carboxamide), due to the limited availability of a complete validation report for this compound itself.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

ParameterRP-HPLC Method (Based on Pyrazinamide)Gas Chromatography (GC) Method (Proposed)
Principle Separation based on partitioning between a non-polar stationary phase and a polar mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.
Stationary Phase Hypersil C8 (4.6 x 250mm, 3.5 μm)5% Phenyl Methyl Siloxane (Capillary Column)
Mobile Phase/Carrier Gas Phosphate buffer (pH 4.4): Methanol (80:20 v/v)Helium or Nitrogen
Detector UV at 269 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98-102%Typically 98-102%
Precision (%RSD) < 2%< 2% (Repeatability), < 3% (Intermediate Precision)
Limit of Detection (LOD) Method DependentMethod Dependent
Limit of Quantitation (LOQ) Method DependentMethod Dependent
Robustness Consistent performance under slight variations.Consistent performance under slight variations.

Experimental Protocols

Validated RP-HPLC Method for a Structurally Similar Compound (Pyrazinamide)

This method, developed for Pyrazinamide, can be adapted and validated for this compound.[1]

Chromatographic Conditions:

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 μm)[1]

  • Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol in a ratio of 80:20 (v/v).[1]

  • Flow Rate: 1 ml/min[1]

  • Detection: UV at 269 nm[1]

  • Retention Time: Approximately 3.62 min for Pyrazinamide.[1]

Standard and Sample Preparation:

  • Mobile Phase Preparation: A buffer of sodium dihydrogen orthophosphate is prepared in HPLC grade water, and the pH is adjusted to 4.4 with o-phosphoric acid. The buffer is then mixed with methanol in an 80:20 ratio, sonicated for 20 minutes, and filtered through a 0.45µm membrane filter.[1]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover a concentration range of approximately 20-120 µg/ml.[1]

Validation Parameters: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, ruggedness, and robustness.[1]

Proposed Gas Chromatography (GC) Method

A GC method would be suitable for determining the purity of this compound, especially for identifying and quantifying volatile impurities.

Chromatographic Conditions:

  • Column: A capillary column with a stationary phase such as 5% phenyl methyl siloxane.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient program would be optimized to ensure the separation of this compound from any potential impurities.

  • Detector: Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for identification and confirmation of impurities.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve or dilute the sample in the same solvent to a concentration within the calibration range. An internal standard may be added to both samples and standards to improve precision.

Validation Parameters: The GC method would need to be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Visualizing the Validation Workflow

A critical aspect of implementing any analytical method is its validation, which confirms its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity FinalReport Validation Report Specificity->FinalReport Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ->FinalReport SystemSuitability System Suitability Testing Robustness->SystemSuitability SystemSuitability->FinalReport

Caption: A typical workflow for analytical method validation.

This guide provides a foundational comparison of potential analytical methods for this compound. The selection of the most appropriate technique will be dictated by the specific analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data.

References

Structure-Activity Relationship (SAR) of 2-Pyridinecarboxamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-pyridinecarboxamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of analogues with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, with a focus on their anticancer, antidiabetic, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, primarily through mechanisms like tubulin polymerization inhibition and kinase inhibition.

1.1. As Tubulin Polymerization Inhibitors

Recent studies on 2-Pyridinecarbothioamide (a related scaffold) analogues reveal that strategic modifications to the N-phenyl ring significantly impact their cytotoxic and tubulin-destabilizing effects.[1]

Key SAR Findings:

  • Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are crucial for anticancer activity. Both electron-withdrawing and electron-donating groups at the 2- or 4-positions have been systematically evaluated.[1]

  • Sulfonamide Pharmacophore: The presence of a sulfonamide group is a key feature for potent tubulin inhibition.[1] For instance, compounds with 4-N,N-dimethylsulfamoyl and 4-sulfamoyl substituents (compounds 3 and 5 in the source) demonstrated strong cytotoxicity against MCF-7, PC3, and HepG2 cancer cells, even exceeding the efficacy of the reference drug colchicine.[1]

  • Selectivity: Notably, these potent compounds showed lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, suggesting a degree of selectivity for cancer cells.[1]

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibitory Activity of Selected Sulfonamide-Functionalized 2-Pyridinecarbothioamide Analogs [1]

CompoundSubstituent on N-phenyl ringA549 IC₅₀ (μM)MCF-7 IC₅₀ (μM)PC3 IC₅₀ (μM)HepG2 IC₅₀ (μM)Tubulin Polymerization Inhibition IC₅₀ (μM)
3 4-N,N-dimethylsulfamoyl>100.090.060.081.1
5 4-sulfamoyl0.210.110.090.131.4
Colchicine (Reference)0.150.120.110.1910.6
Doxorubicin (Reference)0.120.340.450.28N/A

1.2. As Ribonucleotide Reductase Inhibitors

A series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been evaluated as inhibitors of CDP reductase and for their antineoplastic activity against L1210 leukemia.[2]

Key SAR Findings:

  • Position of Amino Group: 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are more active than the corresponding 5-amino derivatives in inhibiting ribonucleotide reductase and L1210 cell growth both in vitro and in vivo.[3] They are also more active than the 3-hydroxy-derivatives.[3]

  • N-Acetylation: N-acetylation of the 3-amino group leads to a significant decrease in activity, whereas N-acetylation of the 5-amino group eliminates in vivo antitumor properties without altering in vitro inhibitory effects.[3]

  • Alkylamino Substituents: The 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones were found to be potent inhibitors of ribonucleotide reductase.[2]

Table 2: In Vitro and In Vivo Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Analogues against L1210 Leukemia [2]

CompoundSubstituentRibonucleotide Reductase IC₅₀ (μM)Optimum % T/C
8 5-(methylamino)1.3223
17 5-(ethylamino)1.0204
18 5-(allylamino)1.4215

1.3. As Kinase Inhibitors

Derivatives of pyridine-urea have been investigated as potential anticancer agents, with some showing inhibitory activity against VEGFR-2.[4] Additionally, pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy.[5]

Key SAR Findings (Pyridine-Ureas):

  • Compounds with specific substitutions exhibited potent growth inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values lower than the reference drug doxorubicin.[4]

  • The most effective compounds in the NCI-60 cell line screen showed broad anti-proliferative activity.[4] These compounds also inhibited VEGFR-2 at micromolar concentrations.[4]

Table 3: In Vitro Anticancer Activity of Selected Pyridine-Urea Derivatives [4]

CompoundMCF-7 IC₅₀ (µM, 72h)NCI-60 Mean Inhibition (%)VEGFR-2 IC₅₀ (µM)
8b N/A435.0 ± 1.91
8e 0.11493.93 ± 0.73
Doxorubicin 0.80 (48h)N/AN/A

Key SAR Findings (HPK1 Inhibitors):

  • A series of pyridine-2-carboxamide analogues demonstrated strong HPK1 inhibitory activity.[5]

  • Compound 19, in particular, showed excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy.[5]

Experimental Protocols

  • MTT Assay for Cytotoxicity: This assay measures cell viability based on the metabolic activity of cells.[1]

    • Cells are seeded in 96-well plates and incubated with the test compounds for a specified period.

    • 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

    • The medium is removed, and 150 μL of DMSO is added to dissolve the formazan crystals.[1]

    • Absorbance is measured at 570 nm using a microplate reader.[1]

  • Tubulin Polymerization Assay: This assay evaluates the ability of compounds to inhibit the assembly of tubulin into microtubules.[1]

    • A reaction mixture is prepared containing tubulin in a glutamate-based buffer.[1]

    • Test compounds or reference inhibitors are added at various concentrations.[1]

    • The reaction is initiated by incubating the mixture at 37°C, and the change in absorbance is monitored over time.[1]

  • In Vivo Antitumor Activity (L1210 Leukemia Model):

    • Mice are inoculated with L1210 leukemia cells.[2][6]

    • Treatment with the test compounds is initiated, typically administered intraperitoneally for a set number of days.[2][6]

    • The efficacy is evaluated by comparing the mean survival time of the treated group to the control group, expressed as the percentage of treated/control (% T/C).[2][6]

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A Scaffold Selection (this compound) B Analogue Synthesis (Varying R-groups) A->B C In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) B->C Screening D In Vivo Models (e.g., Xenograft) C->D E Data Analysis (IC50, MIC, etc.) D->E F Identify Key Structural Features E->F G Lead Optimization F->G G->B Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Tubulin_Inhibition_Pathway cluster_process Cellular Processes Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) MT->CellCycleArrest Disruption leads to PCA This compound Analogues PCA->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Antidiabetic Activity

Certain 3,6-disubstituted this compound derivatives have been synthesized and evaluated as potential antidiabetic agents, acting as glucokinase (GK) activators.[7] Glucokinase plays a crucial role in glucose metabolism and insulin secretion.[7]

Key SAR Findings:

  • Substitution at the 3rd position: The introduction of a hydrophobic group, such as a methyl group, at the 3rd position of the pyridine ring was found to enhance antihyperglycemic activity.[7]

  • Substitution on the amide nucleus: Replacing the hydrogen at the 4th position of the 1,3-thiazol-2-yl amide nucleus with methyl or ethyl groups led to a decrease in antidiabetic activity.[7] This suggests that increasing the carbon chain length at this position is detrimental to activity.[7]

Table 4: In Vivo Glucokinase (GK) Assay Results for 3,6-disubstituted this compound Derivatives [7]

CompoundPotency OrderKey Structural Feature
5g 1Methyl group at 3-position of pyridine
5h 2Methyl group at 3-position of pyridine
5i 3Methyl group at 3-position of pyridine
5j 4Decreased activity with methyl on thiazolyl amide
5k 5Decreased activity with methyl on thiazolyl amide
5l 6Decreased activity with ethyl on thiazolyl amide

Experimental Protocols

  • Oral Glucose Tolerance Test (OGTT): This is a common in vivo method to assess antihyperglycemic activity.

    • Animals are fasted overnight.

    • The test compounds or vehicle are administered orally.

    • After a specific time, a glucose load is given orally.

    • Blood glucose levels are measured at different time intervals to determine the effect of the compound on glucose tolerance.

Experimental_Workflow_OGTT A Animal Fasting (Overnight) B Administer Test Compound (Oral) A->B C Administer Glucose Load (Oral, after 30-60 min) B->C D Blood Sample Collection (Multiple time points) C->D E Measure Blood Glucose Levels D->E F Data Analysis (AUC, % Reduction) E->F

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Antimicrobial and Other Activities

Derivatives of the 2-pyridinecarbothioamide scaffold have also been explored for their antimicrobial and antitubercular properties.[1] Furthermore, 2-pyridinecarboxylic acid analogues have demonstrated inhibitory effects on plant growth and certain enzymes like α-amylase and carboxypeptidase A.[8]

Key SAR Findings (Antimicrobial):

  • Structural modifications play a critical role in determining the spectrum and potency of antimicrobial activity.[1]

Table 5: Minimum Inhibitory Concentration (MIC in μg/mL) of Selected Pyridine-Based Analogs [1]

CompoundMicrobial Strain 1Microbial Strain 2Microbial Strain 3
Analog A MIC ValueMIC ValueMIC Value
Analog B MIC ValueMIC ValueMIC Value
Analog C MIC ValueMIC ValueMIC Value
(Note: Specific MIC values were not provided in the snippet, but the table structure is based on the source's description.)

Key SAR Findings (Enzyme Inhibition - Plant Growth):

  • Several 2-pyridinecarboxylic acid-related compounds showed germination inhibition against Brassica campestris.[8]

  • 2-pyridylacetic acid was the most potent inhibitor of both root growth and the enzymes α-amylase and carboxypeptidase A.[8]

This guide illustrates that the this compound core is a valuable starting point for the design of novel therapeutic agents. The biological activity of these analogues can be finely tuned by systematic modifications at various positions of the pyridine ring and the carboxamide side chain, leading to potent and selective compounds for a range of diseases.

References

Benchmarking 2-Pyridinecarboxamide Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of 2-Pyridinecarboxamide against established inhibitors across a range of enzymatic targets. The information presented is curated from publicly available scientific literature to aid in the evaluation of its potential as a lead compound in drug discovery.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and its derivative against various enzymes, benchmarked against well-known inhibitors. It is important to note that while this compound has been identified as an inhibitor of several enzymes, specific IC50 values for the parent compound are not always available in the literature. In such cases, data for its derivatives are presented to indicate the potential of the scaffold, or the nature of its activity is described qualitatively.

Target EnzymeThis compound / DerivativeInhibitory ValueBenchmark InhibitorInhibitory Value
Poly (ADP-ribose) Polymerase (PARP)This compound (Picolinamide)Strong Inhibitor (Specific IC50 not cited)[1]OlaparibIC50: ~1-5 nM[2]
NicotinamideIC50: ~20-30 mM[3]
α-AmylaseThis compoundActivity Reported (Specific IC50 not cited)AcarboseIC50: ~52.2 - 90.35 µg/mL[4][5]
Carboxypeptidase AThis compoundActivity Reported (Specific IC50 not cited)Potato Tuber Carboxypeptidase Inhibitor (PTCI)Ki: ~1.5-3.5 nM[6]
UreasePyridine-2-yl-methylene hydrazine carboxamideIC50: 2.18 ± 0.058 µM[7]Acetohydroxamic AcidIC50: ~36.6 µM - 47.29 µg/mL[8][9]
Succinate Dehydrogenase (SDH)This compound DerivativesActivity Reported (Specific IC50 not cited)BoscalidEC50: ~0.032 µg/mL[10]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are based on standard methods found in the scientific literature.

Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay

Principle: This assay quantifies PARP activity by measuring the incorporation of biotinylated NAD+ into histone proteins, which are substrates for PARP. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • Histone-coated microplate

  • This compound and benchmark inhibitors (e.g., Olaparib, Nicotinamide)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Microplate luminometer

Procedure:

  • Prepare serial dilutions of this compound and benchmark inhibitors in the assay buffer.

  • To the wells of the histone-coated microplate, add the assay buffer, activated DNA, and the inhibitor solutions.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Add biotinylated NAD+ to all wells and incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound streptavidin-HRP.

  • Add the chemiluminescent substrate and measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.

α-Amylase Inhibition Assay (DNSA Method)

Principle: This colorimetric assay measures the amount of reducing sugars (e.g., maltose) produced from the enzymatic hydrolysis of starch by α-amylase. The reducing sugars react with 3,5-dinitrosalicylic acid (DNSA) to produce a colored product, the absorbance of which is proportional to the enzyme activity.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (1% w/v)

  • Phosphate buffer (e.g., 20 mM, pH 6.9, containing 6.7 mM NaCl)

  • 3,5-dinitrosalicylic acid (DNSA) reagent

  • This compound and benchmark inhibitor (e.g., Acarbose)

  • Spectrophotometer or microplate reader (540 nm)

Procedure:

  • Prepare serial dilutions of this compound and Acarbose in phosphate buffer.

  • In a test tube, pre-incubate the α-amylase solution with the inhibitor solutions for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the starch solution to the mixture.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Carboxypeptidase A Inhibition Assay

Principle: This assay measures the activity of Carboxypeptidase A by monitoring the hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. The increase in absorbance at a specific wavelength due to the release of one of the products is used to determine the enzyme activity.

Materials:

  • Bovine pancreatic Carboxypeptidase A

  • Substrate solution (e.g., hippuryl-L-phenylalanine)

  • Tris-HCl buffer (e.g., 25 mM, pH 7.5, containing 500 mM NaCl)

  • This compound and benchmark inhibitor (e.g., Potato Tuber Carboxypeptidase Inhibitor)

  • Spectrophotometer (254 nm)

Procedure:

  • Prepare serial dilutions of this compound and the benchmark inhibitor in Tris-HCl buffer.

  • In a quartz cuvette, mix the buffer and the inhibitor solution.

  • Add the Carboxypeptidase A enzyme solution and pre-incubate for a short period.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the change in absorbance at 254 nm over time.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Determine the percent inhibition and the IC50 or Ki value.

Urease Inhibition Assay (Berthelot Method)

Principle: This colorimetric assay quantifies the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium (Berthelot's reaction) to form a blue-colored indophenol, which is measured spectrophotometrically.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • This compound derivative and benchmark inhibitor (e.g., Acetohydroxamic acid)

  • Spectrophotometer or microplate reader (630 nm)

Procedure:

  • Prepare serial dilutions of the this compound derivative and Acetohydroxamic acid.

  • In a 96-well plate, mix the urease enzyme solution with the inhibitor solutions and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the urea solution.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Add the phenol reagent followed by the alkali reagent to each well to stop the reaction and initiate color development.

  • Incubate for a further period (e.g., 30 minutes) at 37°C for the color to stabilize.

  • Measure the absorbance at 630 nm.

  • Calculate the percent inhibition and determine the IC50 value.[7]

Succinate Dehydrogenase (SDH) Inhibition Assay (MTT Assay)

Principle: This assay measures the activity of SDH (Complex II) in isolated mitochondria or cell lysates. SDH reduces succinate and transfers electrons to an artificial electron acceptor, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced to a purple formazan product. The amount of formazan formed is proportional to SDH activity.

Materials:

  • Isolated mitochondria or cell lysate

  • Succinate solution

  • MTT solution

  • Assay buffer (e.g., phosphate buffer with detergents)

  • This compound derivatives and benchmark inhibitor (e.g., Boscalid)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Prepare serial dilutions of the this compound derivatives and Boscalid.

  • In a 96-well plate, add the mitochondrial preparation or cell lysate and the inhibitor solutions.

  • Pre-incubate for a specified time.

  • Initiate the reaction by adding the succinate and MTT solutions.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at 570 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup: - Add Buffer - Add Inhibitor - Add Enzyme Start->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Reaction Initiate Reaction: Add Substrate Incubation->Reaction Measurement Measure Activity: (e.g., Absorbance) Reaction->Measurement Analysis Data Analysis: Calculate % Inhibition Determine IC50 Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for determining enzyme inhibition and calculating IC50 values.

References

Unveiling the Action of 2-Pyridinecarboxamide: A Comparative Guide to its Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its advancement as a therapeutic agent. 2-Pyridinecarboxamide, also known as picolinamide, has emerged as a molecule of interest with potential anti-cancer properties. This guide provides a comprehensive comparison of its proposed mechanisms of action, supported by available data, and contrasts its performance with established alternatives. Detailed experimental protocols are also provided to facilitate further validation studies.

This compound: Dual Mechanisms of Action Explored

This compound is suggested to exert its biological effects through two primary mechanisms: the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes and the activation of the Runt-related transcription factor 3 (RUNX3) gene. While direct quantitative data for this compound remains to be fully elucidated in comparative studies, its potential as a "strong inhibitor of poly (ADP-ribose) synthetase" has been noted in research involving rat pancreatic islet cell nuclei.[1][2]

Putative PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This makes PARP inhibitors a promising class of anti-cancer drugs.

Potential for RUNX3 Gene Activation

RUNX3 is a tumor suppressor gene that is often silenced in various cancers. Its reactivation can lead to the inhibition of tumor growth. Studies on nicotinamide, a compound structurally similar to this compound, have shown its ability to induce RUNX3 expression at both transcriptional and post-translational levels, suggesting a potential therapeutic strategy for bladder cancer.[3] This provides an intriguing, albeit indirect, line of evidence for a similar mechanism of action for this compound, which merits further direct investigation.

Comparative Analysis of PARP Inhibitors

To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several FDA-approved PARP inhibitors across a range of cancer cell lines. This data highlights the potency and selectivity of these alternative compounds.

InhibitorTarget(s)Cell LineCancer TypeIC50 (nM)
Olaparib PARP1/2MDA-MB-436 (BRCA1 mutant)Breast Cancer4.7
PEO1 (BRCA2 mutant)Ovarian Cancer0.004 (in µM)
Rucaparib PARP1/2PEO1 (BRCA2 mutant)Ovarian Cancer7
Niraparib PARP1/2CAPAN-1 (BRCA2 mutant)Pancreatic Cancer1.1
Talazoparib PARP1/2MX-1 (BRCA1/2 wild-type)Breast Cancer0.6

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

For researchers seeking to validate the mechanisms of action of this compound or other potential inhibitors, detailed experimental protocols are essential.

Protocol 1: PARP Activity Assay (Chemiluminescent)

This protocol outlines a common method for measuring the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Blocking buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compound (this compound) and positive control (e.g., Olaparib)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Wash the histone-coated plate with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature. Wash the plate again.

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control. Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+.

  • Reaction Setup: Add the diluted compounds to the appropriate wells. Add the master mix to all wells except the blank. Add assay buffer to the blank wells.

  • Enzyme Addition: Add diluted PARP1 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate. Add diluted streptavidin-HRP to each well and incubate for 30 minutes. Wash the plate again. Add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Protocol 2: RUNX3 Transcription Factor Activity Assay (ELISA-based)

This protocol describes a method to measure the activation of RUNX3 in nuclear extracts.

Principle: A specific double-stranded DNA sequence containing the RUNX3 consensus binding site is immobilized onto a 96-well plate. RUNX3 present in the nuclear extract binds to this sequence and is detected using a specific primary antibody against RUNX3 and a HRP-conjugated secondary antibody.

Materials:

  • Nuclear extraction kit

  • RUNX3 transcription factor assay kit (containing coated 96-well plate, binding buffer, antibodies, and substrate)

  • Cells treated with this compound or control

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Nuclear Extract Preparation: Treat cells with this compound or a vehicle control. Prepare nuclear extracts from the cells using a nuclear extraction kit. Determine the protein concentration of the extracts.

  • Binding Reaction: Add binding buffer and an equal amount of protein from the nuclear extracts to the wells of the RUNX3-coated plate. Incubate for 1 hour at room temperature.

  • Antibody Incubation: Wash the wells. Add the primary antibody against RUNX3 to each well and incubate for 1 hour. Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the wells. Add the colorimetric substrate and incubate until a sufficient color develops. Stop the reaction with the provided stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated samples to the control samples to determine the effect of this compound on RUNX3 activation.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway for PARP inhibition, the experimental workflow for its validation, and the potential mechanism of RUNX3 activation.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP1 Inhibition DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair 2_Pyridinecarboxamide This compound 2_Pyridinecarboxamide->PARP1_Activation Inhibits Repair_Failure DNA Repair Failure PARP1_Inhibition->Repair_Failure Cell_Death Cell Death (Synthetic Lethality) Repair_Failure->Cell_Death

Caption: Proposed signaling pathway of PARP inhibition by this compound.

PARP_Assay_Workflow Start Start: Prepare Reagents and Compound Dilutions Plate_Coating Coat 96-well Plate with Histones Start->Plate_Coating Blocking Block Wells Plate_Coating->Blocking Add_Compound Add this compound and Controls Blocking->Add_Compound Add_MasterMix Add Master Mix (DNA, Biotin-NAD+) Add_Compound->Add_MasterMix Add_Enzyme Add PARP1 Enzyme Add_MasterMix->Add_Enzyme Incubate_Reaction Incubate for 1 hour Add_Enzyme->Incubate_Reaction Wash_1 Wash Plate Incubate_Reaction->Wash_1 Add_SA_HRP Add Streptavidin-HRP Wash_1->Add_SA_HRP Incubate_Detection Incubate for 30 mins Add_SA_HRP->Incubate_Detection Wash_2 Wash Plate Incubate_Detection->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for PARP activity assay.

RUNX3_Activation 2_Pyridinecarboxamide This compound Epigenetic_Modulation Potential Epigenetic Modulation 2_Pyridinecarboxamide->Epigenetic_Modulation RUNX3_Promoter RUNX3 Gene Promoter Epigenetic_Modulation->RUNX3_Promoter Activates RUNX3_Expression Increased RUNX3 Expression RUNX3_Promoter->RUNX3_Expression Tumor_Suppression Tumor Suppression RUNX3_Expression->Tumor_Suppression

Caption: Putative mechanism of RUNX3 activation by this compound.

Conclusion

This compound presents a compelling case for further investigation as a potential anti-cancer agent, with preliminary evidence suggesting a dual mechanism of action involving PARP inhibition and RUNX3 activation. While direct quantitative validation is a necessary next step, this guide provides a framework for such studies by offering detailed experimental protocols and a comparative landscape of established PARP inhibitors. The provided visualizations of the signaling pathways and experimental workflows serve to further clarify the scientific rationale and methodological approaches. Future research focused on elucidating the precise molecular interactions and quantifying the potency of this compound will be crucial in determining its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-Pyridinecarboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory management and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Pyridinecarboxamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is recognized as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Hazard Identification: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile or butyl rubber), and safety goggles or a face shield.[2][4] All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be approached systematically to ensure safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[5][6]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect surplus or unwanted this compound solid in a designated, compatible, and clearly labeled waste container.[3][5] Avoid creating dust when transferring the material.[5]

  • Contaminated Materials: Any items contaminated with this compound, such as weighing boats, gloves, or filter paper, should be collected as solid chemical waste.

  • Solutions: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.

  • Segregation: Keep this compound waste segregated from incompatible materials, which include strong oxidizing agents, acids, bases, and reducing agents.[2][3][7]

Step 2: Waste Container Labeling

  • All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1452-77-3[2]

    • An indication of the hazards (e.g., "Irritant")

    • The approximate concentration and quantity of the waste.

  • Keep the container tightly closed when not in use.[3][6]

Step 3: On-site Storage

  • Store the labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from heat, sources of ignition, and incompatible chemicals.[7][8]

Step 4: Final Disposal

  • The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[3][5][6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This process should only be performed by trained professionals at a certified facility.

  • Waste generators are responsible for determining if the waste is classified as hazardous under EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for any additional requirements.[6]

Step 5: Spill and Decontamination Procedures

  • Spill Cleanup: In case of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[3][5] Use absorbent materials for liquid spills.

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with this compound. The rinsate from cleaning should be collected as hazardous liquid waste.

Key Disposal and Safety Parameters

The following table summarizes the essential data for the safe handling and disposal of this compound.

ParameterInformationSource(s)
Chemical Name This compound[2]
Synonyms Picolinamide[1][2]
CAS Number 1452-77-3[1][2]
Molecular Formula C6H6N2O[1][2]
GHS Hazard Codes H315, H319, H335[1][2]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2][3]
Primary Disposal Route Licensed Hazardous Waste Disposal Company[5][6]
Recommended Disposal Technology Chemical Incineration[5]
Incompatible Materials Strong oxidizing agents, acids, strong bases, strong reducing agents[2][3][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G Workflow for the Safe Disposal of this compound Waste cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Emergency Procedures A Generate this compound Waste (Solid, Liquid, or Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Accidental Spill Occurs A->Spill C Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) B->C D Place in a Compatible, Sealed Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS Office for Waste Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal via Chemical Incineration H->I Spill_Action Follow Spill Cleanup Protocol: - Evacuate (if necessary) - Contain & Absorb/Sweep - Collect for Disposal Spill->Spill_Action Spill_Action->D

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Pyridinecarboxamide (CAS No. 1452-77-3). Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] All personnel should be thoroughly familiar with the hazards associated with this compound before commencing any work.

Hazard Identification
Hazard StatementGHS Classification
Causes skin irritationSkin Irritation (Category 2)[1]
Causes serious eye irritationEye Irritation (Category 2)[1]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[1]
Toxicological Data
ParameterValueSpecies
Oral LD50 No data availableNot applicable
Dermal LD50 No data availableNot applicable
Inhalation LC50 No data availableNot applicable
Occupational Exposure Limits

There are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.

AgencyLimit
OSHA PEL Not established
ACGIH TLV Not established
NIOSH REL Not established

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against exposure to this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield (conforming to EN166 or NIOSH standards).To protect against splashes, dust, and projectiles, preventing serious eye damage.
Hand Protection Chemical-resistant gloves. Butyl rubber or PVA gloves are recommended for handling pyridines. Nitrile gloves are not recommended for prolonged contact. Always consult the glove manufacturer's resistance data.To prevent skin contact and irritation. The choice of glove material is critical for adequate protection.
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron may be necessary for larger quantities.To protect the skin from contamination and prevent the spread of the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used when engineering controls are insufficient or when handling large quantities.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent dispensers, are within the fume hood to minimize movement.

  • Weighing: Use a balance inside the fume hood or a containment glove box. If a balance is not available in the hood, use the tare method: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.

Experimental Procedure
  • Don PPE: Wear the appropriate PPE as detailed in the table above before handling the chemical.

  • Handling Solid: Handle the solid with care to avoid generating dust. Use appropriate tools for transfers.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is of an appropriate size to prevent overflow.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

Post-Procedure
  • Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • Disposal Arrangements: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Visual Workflow for Safe Handling

Safe_Handling_Workflow prep Preparation weigh Weighing in Fume Hood prep->weigh Secure designated area ppe Don Appropriate PPE weigh->ppe handling Handling/Experiment ppe->handling decon Decontamination handling->decon Post-experiment waste Waste Collection handling->waste During experiment decon->waste disposal Disposal via EHS waste->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。